Boc-Glu(OBzl)-OH
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(15(20)21)9-10-14(19)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,20,21)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDUMMXHVCMISJ-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883495 | |
| Record name | L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(phenylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13574-13-5 | |
| Record name | 5-(Phenylmethyl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13574-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Glutamic acid, N-((1,1-dimethylethoxy)carbonyl)-, 5-(phenylmethyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013574135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(phenylmethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(phenylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-benzyl N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.628 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-Glu(OBzl)-OH: Structure, Properties, and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-tert-Butyloxycarbonyl-L-glutamic acid γ-benzyl ester, commonly abbreviated as Boc-Glu(OBzl)-OH, is a pivotal amino acid derivative extensively utilized in synthetic peptide chemistry. Its unique dual-protection strategy, featuring an acid-labile Boc group on the α-amino function and a hydrogenolysis-sensitive benzyl (B1604629) ester protecting the γ-carboxyl group, allows for the selective and controlled incorporation of glutamic acid residues into peptide chains. This strategic protection is fundamental in both solid-phase and solution-phase peptide synthesis, making this compound an indispensable tool in the development of peptide-based therapeutics, diagnostics, and research reagents.
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and detailed experimental applications of this compound, tailored for professionals in the fields of chemical biology and drug development.
Chemical Structure and Properties
The structural integrity of this compound is central to its function in peptide synthesis. The tert-butoxycarbonyl (Boc) group provides robust protection to the α-amino group under a wide range of reaction conditions, yet it can be cleanly removed with mild acids. Concurrently, the benzyl (Bzl) esterification of the side-chain carboxyl group prevents its unwanted participation in peptide bond formation and can be selectively cleaved under neutral conditions via catalytic hydrogenation.
Diagram of the Chemical Structure of this compound
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for its handling, storage, and application in synthesis.
| Property | Value | Reference |
| CAS Number | 13574-13-5 | [1] |
| Molecular Formula | C₁₇H₂₃NO₆ | [1] |
| Molecular Weight | 337.37 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 69-71 °C | [2] |
| Optical Rotation | [α]²⁰/D = -5.5 ± 0.5° (c=1 in acetic acid) | [2] |
| Solubility | Soluble in DMF, DMSO, ethanol, and methanol. | [3] |
| Storage | 2-8°C | [2] |
Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the methylene (B1212753) and methine protons of the glutamic acid backbone, the benzylic methylene protons (a singlet around 5.1 ppm), and the aromatic protons of the benzyl group (a multiplet around 7.3 ppm).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the Boc group, the benzyl ester, and the free carboxylic acid, in addition to the carbons of the tert-butyl group, the glutamic acid side chain, and the benzyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the carbamate, the C=O stretching of the Boc group, the ester, and the carboxylic acid, as well as C-O stretching and aromatic C-H bending vibrations. A broad O-H stretch from the carboxylic acid is also expected.
Synthesis of this compound
The most common synthetic route to this compound involves the protection of the α-amino group of L-glutamic acid γ-benzyl ester.
Logical Workflow for the Synthesis of this compound
Caption: Synthesis of this compound.
Detailed Experimental Protocol: Synthesis from L-Glutamic acid γ-benzyl ester
This protocol outlines the N-terminal Boc protection of L-glutamic acid γ-benzyl ester.
Materials:
-
L-Glutamic acid γ-benzyl ester
-
Di-tert-butyl dicarbonate (Boc₂O)[5]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dioxane and Water
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
10% aqueous citric acid solution or 1N HCl
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Dissolve L-glutamic acid γ-benzyl ester in a mixture of dioxane and water.
-
Add triethylamine (or another suitable base) to adjust the pH to approximately 9-10.
-
Add di-tert-butyl dicarbonate (Boc₂O) portion-wise to the stirred solution at room temperature.
-
Maintain the pH at 9-10 by the dropwise addition of base as the reaction proceeds.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted Boc₂O.
-
Acidify the aqueous layer to pH 2-3 with 10% citric acid or 1N HCl.
-
Extract the product into ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Applications in Peptide Synthesis
This compound is a cornerstone of the Boc/Bzl strategy in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[6]
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, this compound is coupled to the N-terminus of a growing peptide chain attached to a solid support.
Experimental Workflow for a Typical Boc-SPPS Cycle
Caption: A typical Boc-SPPS cycle.
Detailed Experimental Protocol: Coupling in Boc-SPPS
This protocol describes a standard coupling step using DIC/HOBt.[7]
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ninhydrin (B49086) test solution
Procedure:
-
Swell the resin-bound peptide in DCM.
-
In a separate vessel, dissolve this compound (3-5 equivalents based on resin substitution) and HOBt (3-5.5 equivalents) in a minimal amount of DMF.
-
Add the solution of this compound and HOBt to the swollen resin.
-
Add DIC (3-5.5 equivalents) to the resin suspension.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the completion of the coupling reaction using the Kaiser or ninhydrin test. A negative test indicates the absence of free primary amines.
-
If the coupling is incomplete, the coupling step can be repeated.
-
Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
Deprotection Strategies
The orthogonal nature of the Boc and benzyl protecting groups allows for their selective removal.
-
Boc Group Removal: The Boc group is typically removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v), or with HCl in dioxane.[8]
-
Benzyl Group Removal: The benzyl ester is stable to the acidic conditions used for Boc deprotection. It is commonly removed at the end of the synthesis by catalytic hydrogenolysis (e.g., H₂/Pd-C) or by treatment with strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) during the final cleavage from the resin in Boc-SPPS.[5][6]
Conclusion
This compound is a highly versatile and essential building block for the synthesis of complex peptides. Its well-defined chemical properties and the orthogonal nature of its protecting groups provide chemists with precise control over the peptide assembly process. The experimental protocols outlined in this guide offer a practical framework for the successful application of this compound in both solid-phase and solution-phase peptide synthesis, underscoring its continued importance in academic research and the pharmaceutical industry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound = 98.0 T 13574-13-5 [sigmaaldrich.com]
- 3. BOC-L-GLUTAMIC ACID GAMMA-BENZYL ESTER ALPHA-METHYL ESTER [chembk.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
The Versatility of Boc-L-glutamic acid γ-benzyl ester in Biochemical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-L-glutamic acid γ-benzyl ester, commonly abbreviated as Boc-L-Glu(OBzl)-OH, is a pivotal protected amino acid derivative with extensive applications in the realms of biochemistry, medicinal chemistry, and pharmaceutical sciences. Its unique structural features—a Boc-protected α-amino group and a benzyl-protected γ-carboxyl group—offer orthogonal protection, enabling selective deprotection and modification, which is crucial for the synthesis of complex peptides and other biomolecules. This technical guide provides an in-depth exploration of the core applications of Boc-L-glutamic acid γ-benzyl ester, complete with experimental protocols, quantitative data, and visual representations of relevant pathways and workflows.
Peptide Synthesis: A Cornerstone Building Block
Boc-L-glutamic acid γ-benzyl ester is a fundamental building block in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS). The Boc group provides temporary protection of the α-amino group, which can be readily removed under acidic conditions, while the benzyl (B1604629) ester offers stable protection for the γ-carboxyl group, which is typically cleaved by hydrogenolysis.[1] This dual-protection strategy allows for the controlled, stepwise assembly of amino acids into a desired peptide sequence.[1]
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, Boc-L-Glu(OBzl)-OH is incorporated into a growing peptide chain attached to a solid resin support. The Boc/Bzl protection strategy is a robust approach for SPPS.[1]
This protocol outlines the manual solid-phase synthesis of a peptide incorporating Boc-L-Glu(OBzl)-OH on a Merrifield resin.
Materials and Reagents:
-
Boc-L-Glu(OBzl)-OH and other required Boc-protected amino acids
-
Merrifield resin (1% DVB, 100-200 mesh)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt for coupling
-
Anhydrous Hydrogen Fluoride (HF) for cleavage
-
Scavengers (e.g., p-cresol, p-thiocresol)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM in a reaction vessel for 1-2 hours.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin.
-
Boc Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.
-
Wash the resin with DCM followed by isopropanol (B130326) and then DMF.
-
-
Neutralization:
-
Neutralize the resin with a 10% solution of DIEA in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Coupling of Boc-L-Glu(OBzl)-OH:
-
In a separate vessel, pre-activate Boc-L-Glu(OBzl)-OH (3 equivalents) with a coupling reagent such as DCC or HBTU/HOBt in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). Repeat the coupling if necessary.
-
-
Repeat Cycles: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling, wash the resin with DMF, DCM, and methanol, and dry under vacuum.
-
Treat the peptide-resin with anhydrous HF in the presence of scavengers at 0°C for 1-2 hours to cleave the peptide from the resin and remove the benzyl side-chain protecting group.
-
-
Purification:
-
Precipitate the crude peptide with cold diethyl ether.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry.
-
| Parameter | Typical Value | Notes |
| Resin Substitution | 0.5 - 1.0 mmol/g | Merrifield or PAM resin are commonly used. |
| Coupling Efficiency (per step) | >99% | Monitored by the Kaiser test. |
| Overall Crude Peptide Yield | 60 - 80% | Dependent on peptide length and sequence. |
| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification is typically required. |
| Final Purified Peptide Yield | 20 - 40% | Post-purification yield. |
Table 1: Typical quantitative data for the solid-phase synthesis of a model peptide using Boc-L-Glu(OBzl)-OH.[1]
Figure 1: Workflow for a single cycle of Boc-Solid Phase Peptide Synthesis (Boc-SPPS).
Drug Delivery Systems: Synthesis of Poly(γ-benzyl-L-glutamate)
Boc-L-glutamic acid γ-benzyl ester is a precursor for the synthesis of poly(γ-benzyl-L-glutamate) (PBLG), a biodegradable polymer with applications in drug delivery. PBLG can be formulated into various drug delivery platforms.
Synthesis of γ-benzyl-L-glutamate N-carboxy anhydride (B1165640) (BG-NCA)
The first step in PBLG synthesis is the conversion of L-glutamic acid γ-benzyl ester to its N-carboxy anhydride (NCA).
Materials and Reagents:
-
L-glutamic acid γ-benzyl ester
-
Anhydrous ethyl acetate (B1210297)
Procedure:
-
React 4 g of L-glutamic acid γ-benzyl ester with 2.5 g of triphosgene in 120 ml of anhydrous ethyl acetate at 105°C for 2 hours under a nitrogen atmosphere.[2]
-
Precipitate the product by adding the reaction mixture to 2 L of hexane at -20°C overnight.[2]
-
Filter the precipitate and dissolve it in 250 ml of ethyl acetate.
-
Recrystallize the product from hexane at -20°C. Repeat this process five times.[2]
-
Vacuum-dry the resulting γ-benzyl-L-glutamate N-carboxy anhydride (BG-NCA) at 40°C overnight.[2]
Ring-Opening Polymerization of BG-NCA to PBLG
Materials and Reagents:
-
γ-benzyl-L-glutamate N-carboxy anhydride (BG-NCA)
-
Anhydrous benzene (B151609)
-
Sodium methoxide (B1231860) (initiator)
-
Methanol
Procedure:
-
Dissolve 2 g of dried BG-NCA monomers in 200 ml of anhydrous benzene at room temperature under a nitrogen atmosphere.
-
Prepare the sodium methoxide initiator by dissolving 50-70 mg of sodium in 5 ml of methanol.
-
Initiate the ring-opening polymerization by adding the sodium methoxide solution to the monomer solution (initiator to monomer ratio of 1:100).
-
Allow the reaction to proceed at room temperature for 3 days under a nitrogen atmosphere.
-
Precipitate the resulting PBLG polymer by adding the reaction mixture to 1000 ml of methanol.
-
Collect the polymer by filtration and dry it in a vacuum oven at 40°C overnight.
References
The Pivotal Role of Boc-Glu(OBzl)-OH in Modern Peptide Science: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-α-tert-Butoxycarbonyl-L-glutamic acid γ-benzyl ester, commonly abbreviated as Boc-Glu(OBzl)-OH, stands as a cornerstone building block in the field of peptide chemistry and drug discovery. Its unique bifunctional nature, featuring a temporary Boc protecting group on the α-amine and a semi-permanent benzyl (B1604629) ester on the γ-carboxyl group, affords chemists precise control during the stepwise assembly of complex peptide chains. This technical guide provides an in-depth analysis of the chemical properties, synthesis applications, and experimental protocols involving this compound, with a particular focus on its application in Solid-Phase Peptide Synthesis (SPPS). Furthermore, this document elucidates the broader significance of glutamic acid derivatives in biological signaling pathways, underscoring the importance of this compound in the development of novel therapeutics.
Introduction to this compound: A Versatile Glutamic Acid Derivative
This compound is a derivative of the non-essential amino acid L-glutamic acid. The strategic placement of the tert-butoxycarbonyl (Boc) and benzyl (Bzl) protecting groups is central to its utility. The acid-labile Boc group ensures selective deprotection of the α-amine under mild acidic conditions, allowing for subsequent peptide bond formation. Concurrently, the benzyl ester protecting the side-chain carboxyl group is stable to these conditions and is typically removed during the final cleavage of the peptide from the solid support, often with strong acids like hydrogen fluoride (B91410) (HF). This orthogonality in protection schemes is fundamental to the success of Boc-chemistry-based SPPS.[1] The incorporation of glutamic acid residues can increase the hydrophilicity of a polypeptide and play a significant structural and receptor-binding role.[2][3]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is critical for its effective use in synthesis and for ensuring the purity of the final peptide product.
| Property | Value | References |
| Chemical Formula | C₁₇H₂₃NO₆ | [4] |
| Molecular Weight | 337.37 g/mol | [1] |
| Appearance | White to light yellow powder/solid | [1][4][5] |
| Melting Point | 69-71 °C | [6] |
| Optical Rotation | [α]20/D −5.5±0.5°, c = 1% in acetic acid | [6] |
| CAS Number | 13574-13-5 | [7] |
| Purity | ≥98.0% (TLC/HPLC) | [1][4] |
| Storage Temperature | 2-8°C | [1] |
| Solubility | Clearly soluble in DMF (1 mmole in 2 ml) | [1] |
Core Application: Boc Solid-Phase Peptide Synthesis (SPPS)
This compound is a primary reagent in Boc-strategy SPPS, a powerful technique for the stepwise synthesis of peptides on a solid resin support.[1] The overall workflow involves iterative cycles of deprotection and coupling.
Experimental Protocol: Standard Boc-SPPS Cycle
The following protocol outlines the key steps for incorporating a this compound residue into a growing peptide chain on a solid support (e.g., Merrifield resin).
Materials:
-
Boc-protected amino acid resin
-
This compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., Dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt))
-
Kaiser Test reagents
Procedure:
-
Resin Swelling: The resin is swelled in an appropriate solvent, typically DCM or DMF.
-
Boc Deprotection: The Boc protecting group of the N-terminal amino acid on the resin is removed by treatment with a solution of TFA in DCM (typically 25-50%). This is followed by washing with DCM and DMF.
-
Neutralization: The protonated amine is neutralized with a base, commonly 10% DIEA in DMF, to liberate the free amine for the subsequent coupling reaction.[8] The resin is then washed extensively with DMF.[8]
-
Amino Acid Activation and Coupling: In a separate vessel, this compound (typically 3 equivalents) is pre-activated with a coupling agent such as DCC (3 equivalents) and an additive like HOBt (3 equivalents) in DMF.[9] This activated species is then added to the resin. The coupling reaction is allowed to proceed for 1-2 hours.
-
Monitoring the Coupling Reaction: The completeness of the coupling reaction is monitored using a qualitative method such as the Kaiser test. A negative Kaiser test (indicating the absence of free primary amines) signifies a successful coupling.
-
Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.
-
Cycle Repetition: The cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.
Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl ester of the glutamic acid residue) are removed simultaneously. This is typically achieved by treatment with a strong acid such as liquid hydrogen fluoride (HF), often with scavengers like anisole (B1667542) to prevent side reactions.
Role in Drug Development and Biological Systems
Glutamic acid is the most abundant excitatory neurotransmitter in the central nervous system, playing a crucial role in learning, memory, and synaptic plasticity.[10][11] Its derivatives are therefore of significant interest in neuroscience and drug development for neurological disorders.[4]
Furthermore, glutamic acid and its metabolic pathways are implicated in cancer cell proliferation.[12] Cancer cells often exhibit altered glutamine metabolism, where glutamine is converted to glutamate (B1630785), which then fuels the TCA cycle and provides precursors for the synthesis of other essential molecules.[12] This has led to the exploration of glutamic acid derivatives as potential anti-cancer agents that can interfere with these metabolic processes.[7][12] The ability to synthesize specific peptide sequences containing glutamic acid using this compound allows researchers to create probes and potential therapeutics that can target glutamate receptors or enzymes involved in its metabolism.[7][13]
Conclusion
This compound is an indispensable reagent for chemists and pharmaceutical scientists. Its well-defined protecting group strategy enables the precise and efficient synthesis of peptides containing glutamic acid residues. The applications of this compound extend from basic research, in the creation of tools to probe biological systems, to the development of sophisticated peptide-based therapeutics targeting a range of diseases from neurological disorders to cancer. The detailed protocols and understanding of its chemical nature provided in this guide are intended to facilitate its effective use in advancing scientific discovery.
References
- 1. This compound (cryst) Novabiochem 13574-13-5 [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemimpex.com [chemimpex.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. scientificlabs.com [scientificlabs.com]
- 7. This compound | 13574-13-5 | FB39384 | Biosynth [biosynth.com]
- 8. benchchem.com [benchchem.com]
- 9. digital.csic.es [digital.csic.es]
- 10. synapseforges.com [synapseforges.com]
- 11. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
Stability and Storage of Boc-Glu(OBzl)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for N-α-tert-Butoxycarbonyl-L-glutamic acid γ-benzyl ester (Boc-Glu(OBzl)-OH). Understanding the chemical stability of this critical raw material is paramount for its successful application in peptide synthesis and other areas of drug development. This document outlines potential degradation pathways, recommended storage and handling procedures, and methodologies for assessing its purity and stability.
Chemical Profile and Intrinsic Stability
This compound is a derivative of L-glutamic acid featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and a benzyl (B1604629) ester on the γ-carboxyl group. The stability of this compound is inherently linked to the chemical nature of these protecting groups.
-
Boc Protecting Group: The Boc group is notoriously labile under acidic conditions. Strong acids will readily cleave the Boc group, yielding tert-butanol (B103910) and carbon dioxide, and exposing the free α-amino group. Conversely, the Boc group is generally stable under neutral and basic conditions.
-
Benzyl Ester Protecting Group: Benzyl esters are relatively robust protecting groups. They are stable to a wide range of reaction conditions, including mildly acidic and basic environments. However, they are susceptible to cleavage by hydrogenolysis (catalytic hydrogenation) and can be sensitive to strong oxidizing agents and strong acids.
Overall, this compound is a crystalline solid that is stable for extended periods when stored correctly. The primary degradation concerns revolve around exposure to acidic environments, high temperatures, and certain reactive chemical species.
Recommended Storage Conditions
Proper storage is critical to maintain the integrity and purity of this compound. The following conditions are recommended based on supplier data sheets and the known chemical properties of the molecule.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Pure Form) | -20°C | Up to 3 years[1] | Ideal for long-term storage. |
| 2-8°C (or 4°C) | Up to 2 years[1] | Suitable for working stock and shorter-term storage.[1] | |
| In Solvent | -80°C | Up to 6 months[1] | Recommended for solutions to minimize degradation.[1] |
| -20°C | Up to 1 month[1] | For short-term storage of solutions.[1] |
Handling Recommendations:
-
Hygroscopicity: While not explicitly stated in all literature, amino acid derivatives can be hygroscopic. It is good practice to handle the solid in a dry environment (e.g., a glove box or under an inert atmosphere) to minimize moisture absorption.
-
Light Sensitivity: While significant photolability is not a primary concern for the core structure, it is always prudent to store chemical reagents in amber vials or in the dark to prevent any potential photochemical degradation.
-
Inert Atmosphere: For long-term storage, flushing the container with an inert gas like argon or nitrogen can help to displace oxygen and moisture, further preserving the compound's integrity.
Potential Degradation Pathways
Several potential degradation pathways should be considered when working with this compound, particularly under stress conditions.
Acid-Catalyzed Deprotection of the Boc Group
As previously mentioned, the Boc group is highly susceptible to acid-catalyzed hydrolysis. This is the most common and expected degradation pathway when the compound is exposed to acidic conditions.
Formation of Pyroglutamic Acid
A significant degradation pathway for glutamic acid and its derivatives is the intramolecular cyclization to form pyroglutamic acid.[2][3] This non-enzymatic reaction involves the nucleophilic attack of the α-amino group on the γ-carboxyl group, leading to the formation of a five-membered lactam ring and the elimination of benzyl alcohol. This process can be accelerated by heat and is pH-dependent, with increased rates observed at both acidic and alkaline pH compared to neutral conditions.[4][5][6]
Hydrolysis of the Benzyl Ester
While generally stable, the benzyl ester can undergo hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures, to yield the corresponding carboxylic acid and benzyl alcohol.
Oxidative Degradation
The benzyl group can be susceptible to oxidation, potentially leading to the formation of benzaldehyde (B42025) or benzoic acid as impurities.[7][8] Storing the compound under an inert atmosphere can mitigate this degradation pathway.
Stability Indicating Analytical Methods
A robust analytical method is essential for assessing the purity of this compound and for monitoring its stability over time. A stability-indicating method is one that can separate the intact active pharmaceutical ingredient (API) from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.
Table 2: Example Quantitative Data from a Forced Degradation Study
| Stress Condition | Time | Assay of this compound (%) | % Degradation Product 1 (e.g., H-Glu(OBzl)-OH) | % Degradation Product 2 (e.g., Boc-pGlu-OH) | Total Impurities (%) |
| Control (2-8°C) | 0 | 99.8 | <0.05 | <0.05 | 0.2 |
| 3 months | 99.7 | <0.05 | 0.1 | 0.3 | |
| 40°C / 75% RH | 1 month | 98.5 | 0.5 | 0.8 | 1.5 |
| 3 months | 96.2 | 1.2 | 2.1 | 3.8 | |
| Acidic (0.1 N HCl) | 24 hours | 85.3 | 14.1 | 0.5 | 14.7 |
| Basic (0.1 N NaOH) | 24 hours | 97.1 | <0.05 | 2.7 | 2.9 |
| Oxidative (3% H₂O₂) | 24 hours | 99.1 | <0.05 | 0.2 | 0.9 |
| Photostability (ICH Q1B) | 10 days | 99.6 | <0.05 | 0.1 | 0.4 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.
Experimental Protocols
The following section outlines a general experimental protocol for conducting a forced degradation study and for a stability-indicating HPLC method.
Forced Degradation Study Protocol
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound and the stock solution at 60°C for 7 days.
-
Photostability: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, withdraw aliquots of the stressed samples. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis.
-
Peak Purity and Identification: Analyze the samples using a stability-indicating HPLC method with a photodiode array (PDA) detector to assess peak purity. If significant degradation is observed, use LC-MS to identify the mass of the degradation products.
Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Chromatographic System: A standard HPLC system with a UV or PDA detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution is typically required to separate compounds with different polarities.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient Program (Example):
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 30% B
-
35-40 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Method Validation: The developed method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose of stability testing.
Conclusion
This compound is a stable compound when stored under the recommended conditions of low temperature and protection from moisture and strong acids. The primary degradation pathways involve acid-catalyzed deprotection of the Boc group and the formation of pyroglutamic acid. A validated stability-indicating HPLC method is crucial for ensuring the quality and purity of this important reagent in research and drug development. By understanding its stability profile and implementing proper storage and handling procedures, researchers can ensure the reliability of their experimental results and the quality of their final products.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. l-Pyroglutamate Spontaneously Formed from l-Glutamate Inhibits Growth of the Hyperthermophilic Archaeon Sulfolobus solfataricus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. conferenceservices.siu.edu [conferenceservices.siu.edu]
- 8. researchgate.net [researchgate.net]
Navigating the Solubility Landscape of Boc-Glu(OBzl)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis and pharmaceutical development, a thorough understanding of the physicochemical properties of protected amino acids is paramount. Boc-Glu(OBzl)-OH, a key building block, is frequently utilized, and its solubility characteristics in common organic solvents directly impact reaction efficiency, purification strategies, and overall process optimization. This technical guide provides an in-depth overview of the solubility of this compound, alongside detailed experimental protocols for its determination.
Quantitative Solubility Data
Precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments and data for specific solvents provide valuable insights into its general solubility profile. The following table summarizes the available information.
| Solvent | Chemical Class | Solubility | Concentration | Temperature |
| Dimethylformamide (DMF) | Amide | Clearly Soluble[1] | 1 mmol in 2 mL (~169 mg/mL) | Not Specified |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble[2][3] | ≥ 100 mg/mL[2][3] | Not Specified |
| Methanol | Alcohol | Reported as soluble for the D-isomer (Boc-D-Glu(OBzl)-OH) | Not Specified | Not Specified |
| Acetic Acid | Carboxylic Acid | Soluble (used as a solvent for optical rotation measurements) | c=1 (10 mg/mL) | 20°C |
Note: The solubility of protected amino acids can be influenced by factors such as crystalline form, purity, and the presence of moisture. The data presented should be considered as a guideline, and empirical determination is recommended for specific applications.
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound in a solvent of interest, a systematic experimental approach is necessary. Below are detailed methodologies for three common and reliable techniques.
Gravimetric Method (Shake-Flask)
This traditional and straightforward method relies on the preparation of a saturated solution and the subsequent determination of the dissolved solute's mass.
Methodology:
-
Sample Preparation: Accurately weigh an excess amount of this compound into a sealed vial.
-
Solvent Addition: Add a precise volume of the desired organic solvent to the vial.
-
Equilibration: Agitate the vial at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or rotator is recommended.
-
Phase Separation: Allow the vial to stand undisturbed at the same constant temperature until the undissolved solid has fully sedimented. Centrifugation at a controlled temperature can be employed to expedite this process.
-
Aliquoting: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred.
-
Solvent Evaporation: Transfer the aliquot to a pre-weighed, dry container. Remove the solvent under reduced pressure or by gentle heating in a vacuum oven until a constant weight of the dried solute is achieved.
-
Calculation: The solubility is calculated using the following formula:
Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of aliquot in mL)
UV-Vis Spectrophotometry Method
This method is suitable if this compound exhibits a chromophore that absorbs in the UV-Vis spectrum and is contingent on the solvent's transparency in the same region.
Methodology:
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.
-
-
Saturated Solution Preparation: Prepare a saturated solution and separate the solid and liquid phases as described in the gravimetric method (steps 1-4).
-
Dilution and Measurement:
-
Carefully take a small, precise aliquot of the clear supernatant.
-
Dilute the aliquot with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at the λmax.
-
-
Calculation: Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample. The solubility of the original saturated solution is then calculated by multiplying this concentration by the dilution factor.
High-Performance Liquid Chromatography (HPLC) Method
HPLC offers a highly sensitive and specific method for determining solubility, particularly in complex mixtures or when dealing with low solubility compounds.
Methodology:
-
Method Development: Develop a suitable reversed-phase HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, and detector wavelength (typically in the low UV range for the benzyl (B1604629) and Boc groups).
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a compatible solvent.
-
Inject a fixed volume of each standard and record the peak area.
-
Plot a calibration curve of peak area versus concentration and determine the linear regression equation.
-
-
Saturated Solution Preparation: Prepare a saturated solution and separate the solid and liquid phases as described in the gravimetric method (steps 1-4).
-
Dilution and Analysis:
-
Take a precise aliquot of the clear supernatant.
-
Dilute the aliquot with the mobile phase to a concentration within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation: Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample. The solubility of the original saturated solution is then calculated by multiplying this concentration by the dilution factor.
Visualizing the Experimental Workflow
To provide a clear, logical overview of the solubility determination process, the following diagram illustrates the key steps involved in a typical experimental workflow.
Caption: Workflow for determining the solubility of this compound.
References
Understanding Boc and Bzl protecting groups in peptide chemistry
An In-depth Technical Guide to Boc and Bzl Protecting Groups in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the tert-Butoxycarbonyl (Boc) and Benzyl (B1604629) (Bzl) protecting groups, foundational tools in the field of peptide chemistry. We will delve into their core principles, application in Solid-Phase Peptide Synthesis (SPPS), reaction mechanisms, and the critical experimental details required for their successful implementation.
The Principle of Orthogonal Protection in Peptide Synthesis
The synthesis of peptides requires the sequential coupling of amino acids in a precisely defined order. To prevent unwanted side reactions and self-polymerization, the reactive functional groups of the amino acids—the α-amino group and any reactive side chains—must be temporarily masked with protecting groups.[1]
The ideal protecting group strategy is orthogonal , meaning that different classes of protecting groups can be removed under distinct chemical conditions without affecting the others.[2][3] This allows for selective deprotection at specific stages of the synthesis. The Boc/Bzl strategy, pioneered by R.B. Merrifield, is a classical approach that relies on differential acid lability. It is considered "quasi-orthogonal" because both Boc and Bzl groups are removed by acid, but at vastly different concentrations.[3][4][5] The Boc group is labile to moderate acids like trifluoroacetic acid (TFA), while the more robust, benzyl-based side-chain protecting groups require very strong acids, such as hydrogen fluoride (B91410) (HF), for cleavage.[4][6]
The Boc Group: Temporary α-Amino Protection
The tert-Butoxycarbonyl (Boc) group is one of the most common protecting groups for the α-amino function of amino acids in SPPS.[7] Its widespread use stems from its ease of introduction and its clean, acid-catalyzed removal.
Boc Protection Mechanism
The Boc group is typically introduced by reacting the free amino group of an amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction proceeds via nucleophilic attack of the amine onto one of the carbonyl carbons of the anhydride.[8][9] While the reaction can proceed without a base, a mild base like sodium hydroxide (B78521) or triethylamine (B128534) (TEA) is often used to facilitate the process.[10][11]
Boc Deprotection Mechanism and Protocol
The removal of the Boc group is achieved by treatment with a moderate acid, typically 25-50% trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[12][13] The mechanism involves protonation of the carbamate (B1207046) oxygen, followed by the elimination of the stable tert-butyl cation and subsequent decarboxylation to release the free amine as an ammonium (B1175870) salt.[9]
This tert-butyl cation is a reactive electrophile that can alkylate nucleophilic residues in the peptide chain, particularly Tryptophan (Trp) and Methionine (Met).[4][6] To prevent these side reactions, scavengers such as dithioethane (DTE) or anisole (B1667542) are added to the deprotection solution to trap the carbocations.[4][11]
Table 1: Common Reagents and Conditions for Boc Deprotection
| Reagent/Condition | Concentration | Typical Time | Notes |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 25-50% (v/v) | 15-30 min | The most common method in SPPS.[12][14] Scavengers are recommended for sensitive sequences.[6] |
| Hydrogen Chloride (HCl) in Dioxane or Methanol | 4 M | 15-30 min | An alternative to TFA, can be effective in preventing certain side reactions.[11][14] |
| Trimethylsilyl Iodide (TMSI) followed by Methanol | N/A | Varies | A milder, non-acidolytic method for sensitive substrates.[11] |
| Aluminum Chloride (AlCl₃) | N/A | Varies | Allows for selective cleavage in the presence of other acid-labile groups.[11] |
The Bzl Group: Semi-Permanent Side-Chain Protection
To prevent interference during peptide chain elongation, the reactive side chains of many amino acids must be protected. In the Boc strategy, this is typically achieved using benzyl-based (Bzl) protecting groups. These are considered "semi-permanent" as they are stable to the repetitive TFA treatments used for Boc removal but can be cleaved at the end of the synthesis.[4][6]
Common Bzl-Type Side-Chain Protecting Groups
The choice of protecting group depends on the specific amino acid side chain. The stability of these groups to acidolysis can be modulated by adding electron-donating or withdrawing substituents to the benzyl ring.
Table 2: Bzl-Type Protecting Groups for Amino Acid Side Chains
| Amino Acid | Side Chain Functionality | Common Protecting Group | Abbreviation | Relative Acid Stability |
|---|---|---|---|---|
| Aspartic Acid, Glutamic Acid | Carboxyl | Benzyl ester | Bzl | High |
| Serine, Threonine, Tyrosine | Hydroxyl | Benzyl ether | Bzl | High (Tyr(Bzl) can be partially cleaved by TFA)[15] |
| Tyrosine | Hydroxyl | 2,6-Dichlorobenzyl ether | 2,6-Cl₂-Bzl | Very High |
| Lysine | ε-Amino | 2-Chlorobenzyloxycarbonyl | Z(2-Cl) | Very High[7] |
| Arginine | Guanidino | Tosyl | Tos | Very High[15] |
| Cysteine | Thiol | 4-Methylbenzyl | 4-MeBzl | High[15] |
| Histidine | Imidazole | Dinitrophenyl | Dnp | Cleaved by thiolysis before HF |
Bzl Group Deprotection (Final Cleavage)
The removal of Bzl-type protecting groups and the simultaneous cleavage of the completed peptide from the solid support is accomplished with a very strong acid.[3][16]
-
Hydrogen Fluoride (HF): This is the most traditional and effective reagent for Boc/Bzl chemistry.[12][17] It requires specialized, HF-resistant Teflon apparatus due to its high toxicity and corrosiveness. The procedure is typically run at 0°C for about one hour.[17]
-
Trifluoromethanesulfonic Acid (TFMSA): A strong liquid acid that serves as an alternative to HF, although it can sometimes lead to more side reactions.[12][13]
-
Catalytic Hydrogenation: In solution-phase synthesis or for specific applications where the peptide is already cleaved from the resin, Bzl groups can be removed under mild conditions using H₂ gas and a palladium catalyst (Pd/C).[2] This method is orthogonal to most other protecting groups but is incompatible with sulfur-containing amino acids.[2]
The Boc/Bzl Strategy in Solid-Phase Peptide Synthesis (SPPS)
The Boc/Bzl strategy is a systematic, cyclical process performed on a solid support (resin), such as a Merrifield or PAM resin.[12] Each cycle adds one amino acid to the growing peptide chain.
The Boc-SPPS Workflow
The core workflow consists of three repeated steps: deprotection, neutralization, and coupling.
-
Deprotection: The N-terminal Boc group of the resin-bound peptide is removed with TFA/DCM.[12]
-
Neutralization: The resulting TFA salt of the N-terminal amine is neutralized to the free amine using a hindered base, most commonly diisopropylethylamine (DIEA).[4][6] This step is crucial for the subsequent coupling reaction.
-
Coupling: The next incoming Boc-protected amino acid is activated by a coupling reagent (e.g., DCC, HBTU) and added to the resin to form a new peptide bond.[13]
-
Final Cleavage: After the final amino acid has been coupled and its Boc group removed, the peptide-resin is treated with a strong acid (e.g., HF) to cleave the peptide from the resin and remove all side-chain Bzl protecting groups simultaneously.[16]
Key Experimental Protocols
Protocol for a Standard Boc-SPPS Cycle
This protocol is for a 0.2 mmol scale synthesis.
-
Resin Swelling: Swell the Boc-aminoacyl-resin (e.g., 0.5 g, 0.4 mmol/g loading) in DCM (10 mL) for 30 minutes in a reaction vessel. Drain the solvent.
-
Boc Deprotection:
-
Add a solution of 50% TFA in DCM (10 mL) to the resin. Agitate for 2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM (10 mL). If the sequence contains Trp, Cys, or Met, add 0.5% DTE as a scavenger.[12] Agitate for 20-25 minutes.
-
Drain the solution and wash the resin sequentially with DCM (3 x 10 mL) and Isopropanol (IPA) (2 x 10 mL) to remove residual acid.[12]
-
-
Neutralization:
-
Wash the resin with DCM (2 x 10 mL).
-
Add a solution of 5-10% DIEA in DCM (10 mL). Agitate for 2 minutes and drain. Repeat this step.
-
Wash the resin thoroughly with DCM (5 x 10 mL) to remove excess base.
-
-
Amino Acid Coupling (HBTU Activation):
-
In a separate vial, dissolve the next Boc-amino acid (0.8 mmol, 4 eq.), HBTU (0.8 mmol, 4 eq.), and HOBt (0.8 mmol, 4 eq.) in N,N-Dimethylformamide (DMF) (5 mL).
-
Add DIEA (1.6 mmol, 8 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the drained resin.
-
Agitate the reaction vessel for 1-2 hours.
-
Monitor reaction completion with a qualitative test (e.g., Kaiser test).
-
Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL). The resin is now ready for the next cycle.
-
Protocol for Final HF Cleavage
WARNING: Anhydrous HF is extremely toxic, corrosive, and can cause severe burns. This procedure must be performed by trained personnel in a dedicated, well-ventilated fume hood using a specialized HF cleavage apparatus.
-
Preparation: Place the dried peptide-resin (e.g., 0.2 mmol) and a Teflon-coated stir bar in the reaction vessel of the HF apparatus.
-
Scavenger Addition: Add a scavenger mixture to the resin. A common "low-high" HF procedure starts with a scavenger mix like anisole/dimethylsulfide (DMS)/p-thiocresol.[17] For 0.2 mmol of peptide, use 1 mL anisole, 1 mL DMS, and 0.2 mL p-thiocresol.[17]
-
HF Distillation: Cool the reaction vessel in a dry ice/methanol bath. Distill anhydrous HF (approx. 10 mL per gram of resin) into the vessel, keeping the temperature between -5°C and 0°C.
-
Cleavage Reaction: Stir the mixture at 0°C to 5°C for 45-60 minutes.[17]
-
HF Removal: After the reaction is complete, evaporate the HF under a stream of inert gas (e.g., nitrogen) into a suitable scrubber.
-
Peptide Precipitation and Work-up:
-
Wash the resin and crude peptide residue with a small amount of TFA and transfer to a centrifuge tube.
-
Add cold diethyl ether (8-10 times the volume of the residue) to precipitate the peptide.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet several times with cold ether to remove scavengers and organic byproducts.
-
Dry the crude peptide under vacuum. The peptide is then ready for purification, typically by reverse-phase HPLC.
-
Summary and Outlook
The Boc/Bzl strategy is a robust and well-established method for peptide synthesis. Its primary advantage lies in the high stability of the protected amino acid monomers and its effectiveness in synthesizing long or aggregation-prone sequences.[3][16] However, its major drawback is the requirement for hazardous strong acids, particularly HF, for the final cleavage step.[16] This has led to the widespread adoption of the milder, fully orthogonal Fmoc/tBu strategy, which uses a base for N-terminal deprotection and TFA for final cleavage.[3]
Despite the prevalence of Fmoc chemistry, a thorough understanding of the Boc/Bzl approach remains essential for researchers. It is still employed for the synthesis of specific classes of peptides and its principles form the bedrock upon which modern peptide chemistry was built.
References
- 1. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. chempep.com [chempep.com]
- 13. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 14. researchgate.net [researchgate.net]
- 15. peptide.com [peptide.com]
- 16. researchgate.net [researchgate.net]
- 17. peptide.com [peptide.com]
The Imperative of Side-Chain Protection in Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of peptide synthesis, the selective and temporary masking of reactive amino acid side chains is a cornerstone of success. This technical guide delves into the critical importance of side-chain protection, providing a comprehensive overview of the strategies, quantitative data on protecting group performance, and detailed experimental protocols essential for the synthesis of high-purity peptides for research and therapeutic development.
The Rationale for Side-Chain Protection
The fundamental goal of peptide synthesis is the sequential formation of peptide bonds between the α-carboxyl group of one amino acid and the α-amino group of another in a precisely defined sequence. However, many of the 20 proteinogenic amino acids possess reactive functional groups in their side chains. These include the ε-amino group of lysine (B10760008), the carboxyl groups of aspartic and glutamic acids, the guanidino group of arginine, the imidazole (B134444) ring of histidine, and the hydroxyl and thiol groups of serine, threonine, tyrosine, and cysteine.
Without adequate protection, these side-chain functionalities can engage in undesirable side reactions during the activation and coupling steps of peptide synthesis.[1][2] Such side reactions can lead to a heterogeneous mixture of products, including:
-
Branched peptides: Arising from the acylation of the ε-amino group of lysine.[3]
-
Peptide chain termination: Caused by reactions that cap the growing peptide chain.
-
Formation of byproducts: Such as the formation of aspartimide from unprotected aspartic acid residues.[4]
-
Modification of side chains: Unwanted acylation or alkylation of nucleophilic side chains.
Therefore, the use of "permanent" protecting groups for these reactive side chains is mandatory to ensure the fidelity of the synthesized peptide sequence.[5][6] These protecting groups must remain stable throughout the entire synthesis process, withstanding the repeated cycles of α-amino group deprotection, and be removable only at the final stage of peptide cleavage from the solid support.[6]
Orthogonal Protection Strategies: The Foundation of Modern Peptide Synthesis
The success of solid-phase peptide synthesis (SPPS) hinges on the concept of orthogonality , where different classes of protecting groups can be selectively removed under distinct chemical conditions without affecting other protecting groups.[4][7] This allows for the precise and controlled deprotection of the α-amino group at each cycle of amino acid addition, while the side-chain protecting groups remain intact.
The two primary orthogonal strategies employed in SPPS are the Boc/Bzl and the now-dominant Fmoc/tBu approaches.
-
Boc/Bzl Strategy: This earlier method utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary α-amino protection and benzyl (B1604629) (Bzl)-based groups for permanent side-chain protection. The Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the more stable Bzl groups require a much stronger acid, such as hydrofluoric acid (HF), for final cleavage.[8][9]
-
Fmoc/tBu Strategy: This has become the method of choice for most applications due to its milder reaction conditions.[10] It employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for α-amino protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection. The Fmoc group is typically removed with a solution of piperidine (B6355638) in a polar aprotic solvent, while the tBu-based groups are cleaved simultaneously with the peptide from the resin using TFA.[8][10]
The orthogonality of the Fmoc/tBu strategy offers significant advantages, including the avoidance of harsh acidic conditions during the synthesis cycles, which can be detrimental to sensitive peptide sequences.[10]
Quantitative Comparison of Side-Chain Protecting Groups
The choice of a specific side-chain protecting group for a given amino acid is a critical decision that can significantly impact the yield and purity of the final peptide. The following tables summarize quantitative data on the performance of common protecting groups for some of the most challenging amino acid residues.
Arginine (Arg)
The guanidino group of arginine is strongly basic and requires robust protection.
| Protecting Group | Deprotection Conditions | Yield (%) | Comments |
| Pbf (Pentamethyldihydrobenzofuran-5-sulfonyl) | TFA | 69 | Most commonly used in Fmoc-SPPS. Less prone to reattachment to tryptophan residues compared to Pmc.[11] |
| Pmc (2,2,5,7,8-Pentamethylchroman-6-sulfonyl) | TFA | 46 | Prone to side reactions, particularly with tryptophan.[11] |
| NO₂ (Nitro) | HF or SnCl₂ | - | Prevents δ-lactam formation but can lead to ornithine residues as a side product.[3][6] |
Aspartic Acid (Asp)
Aspartic acid is highly susceptible to aspartimide formation, especially in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.[12]
| Protecting Group | % Aspartimide Formation (Extended Piperidine Treatment) | % Desired Peptide | Comments |
| OtBu (tert-Butyl ester) | High | Low | Standard but problematic in sensitive sequences.[12] |
| OMpe (3-Methyl-3-pentyl ester) | Moderate | Moderate | Offers improved protection over OtBu due to increased steric hindrance. |
| OBno (Benzyloxy) | Very Low (~0.1%/cycle for Asp-Gly) | High | Provides excellent suppression of aspartimide formation. |
Cysteine (Cys)
The thiol group of cysteine is highly nucleophilic and prone to oxidation and alkylation. The choice of protecting group is crucial, especially for peptides intended for disulfide bond formation.
| Protecting Group | Deprotection Conditions | Racemization (%) | Comments |
| Trt (Trityl) | TFA | 3.3 | Most common and cost-effective, but can lead to significant racemization at the C-terminus.[1] |
| Acm (Acetamidomethyl) | Iodine (for disulfide formation), Hg(OAc)₂ | - | Stable to TFA, allowing for orthogonal deprotection to form disulfide bonds.[1] |
| tBu (tert-Butyl) | TFMSA or Hg(OAc)₂ | - | Very stable to TFA, useful for orthogonal strategies.[1] |
| Thp (Tetrahydropyranyl) | TFA | 0.74 | Significantly reduces racemization compared to Trt. |
Lysine (Lys)
The ε-amino group of lysine is a strong nucleophile that requires protection to prevent the formation of branched peptides.
| Protecting Group | Deprotection Conditions | Orthogonality with Fmoc | Comments |
| Boc (tert-Butoxycarbonyl) | TFA | Yes | Standard protecting group in Fmoc-SPPS, removed during final cleavage.[5] |
| Dde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | 2% Hydrazine (B178648) in DMF | Yes | Allows for selective deprotection on-resin for side-chain modification.[13] |
| ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | 2% Hydrazine in DMF | Yes | More stable than Dde, less prone to migration during synthesis.[14] |
| Mtt (4-Methyltrityl) | 1-5% TFA in DCM | Yes | Allows for selective on-resin deprotection under mild acidic conditions.[9] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments in peptide synthesis related to side-chain protection and deprotection.
General Solid-Phase Peptide Synthesis (SPPS) Cycle (Fmoc/tBu Strategy)
-
Resin Swelling: The solid support (e.g., Rink Amide resin for C-terminal amides) is swelled in a suitable solvent such as N,N-dimethylformamide (DMF) for 1-2 hours.[9]
-
Fmoc Deprotection: The Fmoc protecting group from the resin-bound amino acid is removed by treatment with a 20% solution of piperidine in DMF. This is typically done in two steps (e.g., 5 minutes followed by 15 minutes) to ensure complete removal.[9]
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (3-5 equivalents) is activated with a coupling agent (e.g., HBTU/DIPEA or DIC/Oxyma) and coupled to the deprotected N-terminus of the growing peptide chain for 1-2 hours.[9]
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
-
Repeat: The cycle of deprotection, washing, and coupling is repeated until the desired peptide sequence is assembled.
Selective On-Resin Deprotection of Lys(Dde)
-
Resin Preparation: The peptide-resin containing the Lys(Dde) residue is washed with DMF.
-
Hydrazine Treatment: A solution of 2% hydrazine monohydrate in DMF is prepared.[15]
-
Deprotection: The resin is treated with the 2% hydrazine solution (approximately 25 mL per gram of resin) for 3 minutes at room temperature.[15] This step is repeated two more times.
-
Washing: The resin is thoroughly washed with DMF to remove hydrazine and the Dde cleavage product.[15] The free ε-amino group of lysine is now available for on-resin modification.
Final Cleavage and Global Deprotection (TFA Cleavage)
This protocol is for the simultaneous cleavage of the peptide from the resin and removal of acid-labile side-chain protecting groups.
WARNING: Trifluoroacetic acid (TFA) is a highly corrosive and hazardous chemical. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Resin Preparation: The fully assembled peptide-resin is washed with dichloromethane (B109758) (DCM) and dried under vacuum.[16]
-
Preparation of Cleavage Cocktail: A cleavage cocktail is freshly prepared. A common general-purpose cocktail is Reagent K : 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (B43112) (EDT).[17] For peptides without sensitive residues like Trp, Met, or Cys, a simpler cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) may be sufficient.[18]
-
Cleavage Reaction: The cleavage cocktail is added to the dried resin (approximately 10 mL per gram of resin).[19] The mixture is gently agitated at room temperature for 2-3 hours.
-
Peptide Precipitation: The resin is filtered off, and the filtrate containing the peptide is collected. The peptide is then precipitated by adding the filtrate dropwise to a large volume of cold diethyl ether.[5]
-
Peptide Isolation: The precipitated peptide is collected by centrifugation, washed with cold diethyl ether, and dried under vacuum.
-
Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing Workflows and Chemical Principles
The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and concepts in peptide synthesis related to side-chain protection.
General Workflow of Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Orthogonal Protection Strategy in Fmoc/tBu SPPS
Caption: Orthogonal deprotection in Fmoc/tBu-based peptide synthesis.
Aspartimide Formation Side Reaction
Caption: Mechanism of base-catalyzed aspartimide formation from an aspartic acid residue.
Conclusion
The strategic use of side-chain protecting groups is indispensable in modern peptide synthesis. A thorough understanding of the principles of orthogonal protection, the chemical properties of different protecting groups, and the potential for side reactions is paramount for researchers and drug development professionals. The Fmoc/tBu strategy, coupled with a careful selection of sterically appropriate and highly stable side-chain protecting groups, provides a robust framework for the synthesis of complex and sensitive peptides. By adhering to optimized experimental protocols and being vigilant for potential side reactions, it is possible to achieve high yields and purities, thereby enabling the advancement of peptide-based research and therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 3. peptide.com [peptide.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. biotage.com [biotage.com]
- 15. peptide.com [peptide.com]
- 16. youtube.com [youtube.com]
- 17. scispace.com [scispace.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. tools.thermofisher.com [tools.thermofisher.com]
A Technical Guide to Utilizing Boc-Glu(OBzl)-OH for the Introduction of Hydrophilic Residues in Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis and drug development, the modulation of peptide hydrophilicity is a critical parameter influencing solubility, pharmacokinetic properties, and biological activity. The incorporation of hydrophilic amino acid residues is a key strategy to enhance the aqueous solubility of synthetic peptides, thereby improving their handling, formulation, and bioavailability. Boc-L-Glu(OBzl)-OH, a protected derivative of glutamic acid, serves as a pivotal building block in Boc-based solid-phase peptide synthesis (SPPS) for the precise introduction of a hydrophilic glutamic acid residue.
This technical guide provides a comprehensive overview of the properties of Boc-L-Glu(OBzl)-OH, detailed experimental protocols for its application in peptide synthesis, and an analysis of its impact on peptide hydrophilicity. Furthermore, it explores the relevance of glutamic acid-containing peptides in biological signaling pathways, offering a complete resource for researchers in the field.
Physicochemical Properties of Boc-L-Glu(OBzl)-OH
Boc-L-Glu(OBzl)-OH, also known as N-α-tert-butyloxycarbonyl-L-glutamic acid γ-benzyl ester, is a white crystalline powder.[1][2] The tert-butyloxycarbonyl (Boc) group protects the α-amino functionality, while the benzyl (B1604629) (Bzl) ester protects the side-chain carboxylic acid. This dual protection strategy allows for its seamless integration into the Boc-SPPS workflow.
| Property | Value | References |
| Molecular Formula | C₁₇H₂₃NO₆ | [1][2] |
| Molecular Weight | 337.37 g/mol | [1][2] |
| Melting Point | 69-71 °C | [1][2] |
| Appearance | White to off-white powder | [1] |
| Optical Rotation | [α]20/D −5.5±0.5°, c = 1% in acetic acid | [1][2] |
| Purity | ≥98.0% | [1][2] |
| Storage Temperature | 2-8°C | [1][2] |
Enhancing Peptide Hydrophilicity
The introduction of a deprotected glutamic acid residue significantly increases the hydrophilicity of a peptide.[3] The side-chain carboxyl group of glutamic acid is ionized at physiological pH, imparting a negative charge and enhancing interaction with aqueous environments. The degree of hydrophilicity can be quantified using various scales, such as the Kyte-Doolittle hydropathy scale or by experimental determination using reversed-phase high-performance liquid chromatography (RP-HPLC).[4] In RP-HPLC, more hydrophilic peptides exhibit shorter retention times.[5]
The intrinsic hydrophilicity of an amino acid side chain can be represented by a hydrophobicity index, where more negative values indicate greater hydrophilicity.
| Amino Acid | Hydrophobicity Index (pH 7) | Reference |
| Isoleucine (Ile) | 4.5 | [4] |
| Valine (Val) | 4.2 | [4] |
| Leucine (Leu) | 3.8 | [4] |
| Phenylalanine (Phe) | 2.8 | [4] |
| Alanine (Ala) | 1.8 | [4] |
| Glycine (Gly) | -0.4 | [4] |
| Serine (Ser) | -0.8 | [4] |
| Glutamic Acid (Glu) | -3.5 | [4] |
| Aspartic Acid (Asp) | -3.5 | [4] |
| Lysine (Lys) | -3.9 | [4] |
| Arginine (Arg) | -4.5 | [4] |
As shown in the table, glutamic acid has a significantly negative hydrophobicity index, highlighting its hydrophilic nature. The incorporation of one or more glutamic acid residues can dramatically improve the solubility of hydrophobic peptides.
Experimental Protocols
The following protocols provide a detailed methodology for the incorporation of a glutamic acid residue into a peptide sequence on a solid support using Boc-L-Glu(OBzl)-OH.
Protocol 1: Boc-SPPS Cycle for Incorporation of Boc-L-Glu(OBzl)-OH
This protocol outlines a single cycle of Boc-SPPS for the addition of a Boc-L-Glu(OBzl)-OH residue to a growing peptide chain attached to a resin (e.g., Merrifield or PAM resin).
1. Resin Swelling and Boc Deprotection:
-
Swell the peptide-resin in dichloromethane (B109758) (DCM) for 30 minutes.
-
Remove the Boc protecting group from the N-terminus of the resin-bound peptide by treating with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.[6]
-
Wash the resin with DCM (3x), isopropanol (B130326) (IPA) (2x), and then DCM (3x) to remove residual TFA and byproducts.[6]
2. Neutralization:
-
Neutralize the resulting trifluoroacetate (B77799) salt of the N-terminal amine by treating the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 10 minutes (repeat twice).[7]
-
Wash the resin thoroughly with DCM (5x) to remove excess base.
3. Coupling of Boc-L-Glu(OBzl)-OH:
-
In a separate reaction vessel, pre-activate Boc-L-Glu(OBzl)-OH (3 equivalents relative to the resin loading) with a coupling agent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in N,N-dimethylformamide (DMF).[8]
-
Add DIEA (6 equivalents) to the activation mixture and allow it to react for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test (ninhydrin test). A negative Kaiser test (beads remain colorless) indicates a complete reaction.
4. Capping (Optional):
-
If the coupling reaction is incomplete (positive Kaiser test), a second coupling can be performed.
-
Alternatively, to prevent the formation of deletion sequences, any unreacted N-terminal amines can be capped by treating the resin with a solution of acetic anhydride (B1165640) and pyridine (B92270) in DCM (e.g., 1:2:7 ratio) for 30 minutes.
5. Washing:
-
After a successful coupling, wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Side-Chain Deprotection and Cleavage from Resin
This protocol describes the final step of the synthesis: the simultaneous removal of the benzyl ester from the glutamic acid side chain and cleavage of the peptide from the resin.
Materials:
-
Anhydrous Hydrogen Fluoride (B91410) (HF)
-
HF cleavage apparatus (Teflon/Kel-F)
-
Scavengers (e.g., anisole, p-cresol, thioanisole)
-
Dry peptide-resin
-
Cold diethyl ether
Procedure:
-
Preparation: Dry the synthesized peptide-resin thoroughly under vacuum.
-
HF Cleavage:
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) to the reaction vessel.[8] Scavengers are crucial to trap the benzyl carbocations generated during cleavage, preventing side reactions.[1][9]
-
Cool the reaction vessel to 0°C.
-
Carefully condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.[8]
-
-
Work-up:
-
Evaporate the HF under a stream of nitrogen gas.
-
Wash the resulting mixture of crude peptide and resin with cold diethyl ether to precipitate the peptide.
-
Filter the precipitate and wash it several times with cold diethyl ether to remove the scavengers.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide using preparative RP-HPLC.
Visualization of Workflows and Signaling Pathways
Boc-SPPS Workflow
The following diagram illustrates the cyclical workflow of Boc-based solid-phase peptide synthesis for the incorporation of a single amino acid residue.
Caption: Cyclical workflow for Boc-SPPS.
Glutamic Acid in GLP-1 Signaling
Glucagon-like peptide-1 (GLP-1) is a crucial incretin (B1656795) hormone involved in glucose homeostasis. The native GLP-1(7-36)amide contains a glutamic acid residue at position 21, which is important for its biological activity.[7] The following diagram illustrates the signaling pathway of the GLP-1 receptor (GLP-1R) in a pancreatic β-cell, a key target for GLP-1 action.
Caption: GLP-1 receptor signaling pathway.
Conclusion
Boc-L-Glu(OBzl)-OH is an indispensable reagent for the introduction of hydrophilic glutamic acid residues in peptide synthesis. Its use in a well-defined Boc-SPPS workflow, followed by efficient cleavage and deprotection, allows for the production of peptides with enhanced aqueous solubility. This is a critical consideration for the development of peptide-based therapeutics, where bioavailability and ease of formulation are paramount. The ability to strategically place glutamic acid residues, which are also found in endogenous bioactive peptides like GLP-1, underscores the importance of this building block in mimicking and modulating biological signaling pathways. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize Boc-L-Glu(OBzl)-OH in their peptide synthesis endeavors.
References
- 1. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Peptide Hydrophobicity/Hydrophilicity Analysis Tool [peptide2.com]
- 4. Hydrophilicity plot - Wikipedia [en.wikipedia.org]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencemadness.org [sciencemadness.org]
- 7. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Labeled Boc-Glu(OBzl)-OH-[¹⁵N] for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis and application of Boc-Glu(OBzl)-OH-[¹⁵N], a crucial tool for metabolic tracer studies. By incorporating the stable isotope ¹⁵N, this compound allows for the precise tracking of glutamic acid's metabolic fate within biological systems, offering invaluable insights for researchers in various fields, including oncology, neuroscience, and drug development.
Synthesis of this compound-[¹⁵N]
The synthesis of this compound-[¹⁵N] is a multi-step process commencing with the enzymatic incorporation of the ¹⁵N isotope, followed by the protection of the amino and side-chain carboxylic acid groups.
Enzymatic Synthesis of L-Glutamic Acid-[¹⁵N]
The foundational step is the synthesis of ¹⁵N-labeled L-glutamic acid. This is efficiently achieved through the reductive amination of α-ketoglutarate using glutamate (B1630785) dehydrogenase (GDH). The nitrogen isotope is introduced via [¹⁵N] ammonium (B1175870) chloride. A cofactor regeneration system, employing glucose dehydrogenase (GlcDH) and glucose, is included to ensure the continuous supply of NADH.
Experimental Protocol: Enzymatic Synthesis of L-Glutamic Acid-[¹⁵N]
-
Reaction Mixture Preparation: In a temperature-controlled vessel at 30°C, dissolve 40 mmol glucose, 8 mmol α-ketoglutarate (sodium salt), and 8 mmol [¹⁵N] ammonium chloride (≥98 atom % ¹⁵N) in 70 mL of bidistilled water.
-
pH Adjustment: Adjust the pH of the solution to 8.0 with 1 N NaOH.
-
Enzyme and Cofactor Addition: Add 0.5 mmol NADH, 100 U of glutamate dehydrogenase (GDH), and 110 U of glucose dehydrogenase (GlcDH) to the reaction mixture.
-
pH Maintenance: Monitor the pH of the reaction. The formation of gluconic acid will cause a decrease in pH. Maintain the pH between 8.0 and 8.2 by the controlled addition of 1 N NaOH.
-
Reaction Monitoring and Work-up: Monitor the reaction progress by a suitable method (e.g., TLC or HPLC). Upon completion, the ¹⁵N-labeled L-glutamic acid can be purified using ion-exchange chromatography.
Protection of L-Glutamic Acid-[¹⁵N]
Following the synthesis of L-Glutamic Acid-[¹⁵N], the amino and side-chain carboxyl groups are protected to yield the target compound, this compound-[¹⁵N]. This involves two key steps: benzylation of the γ-carboxyl group and Boc-protection of the α-amino group.
Experimental Protocol: Protection of L-Glutamic Acid-[¹⁵N]
This protocol is a generalized procedure and may require optimization.
-
Benzyl (B1604629) Ester Formation (γ-carboxyl protection):
-
Suspend L-Glutamic Acid-[¹⁵N] in benzyl alcohol.
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the mixture under reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and precipitate the product by adding diethyl ether.
-
Filter and dry the resulting Glu(OBzl)-OH-[¹⁵N].
-
-
Boc Protection (α-amino protection):
-
Dissolve the Glu(OBzl)-OH-[¹⁵N] in a suitable solvent system (e.g., a mixture of dioxane and water).
-
Add di-tert-butyl dicarbonate (B1257347) (Boc)₂O and a base (e.g., sodium bicarbonate or triethylamine) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, acidify the reaction mixture with a weak acid (e.g., citric acid solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound-[¹⁵N].
-
The final product should be purified by column chromatography.
-
Application in Tracer Studies: A General Workflow
This compound-[¹⁵N] serves as a precursor that, once deprotected within the cell, releases ¹⁵N-labeled glutamic acid for metabolic tracing. The general workflow for a cell culture-based tracer study is outlined below.
Caption: General experimental workflow for stable isotope tracer studies.
Experimental Protocol: Cell Culture Tracer Study
-
Cell Culture: Culture cells to the desired confluency in standard growth medium.
-
Medium Exchange:
-
Aspirate the standard growth medium.
-
Wash the cells once with a pre-warmed base medium lacking glutamate (e.g., modified DMEM).
-
Add the pre-warmed labeling medium containing this compound-[¹⁵N] at the desired concentration.
-
-
Incubation: Incubate the cells for a predetermined time course to allow for the uptake and metabolism of the ¹⁵N-labeled glutamate.
-
Metabolism Quenching and Cell Harvesting:
-
Rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.
-
Harvest the cells by scraping in an appropriate ice-cold solvent (e.g., 80% methanol).
-
-
Metabolite Extraction:
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge the cell lysate to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Analysis: Analyze the extracted metabolites using mass spectrometry (LC-MS or GC-MS) or NMR spectroscopy to determine the incorporation of ¹⁵N into downstream metabolites.
Data Presentation and Analysis
The primary data obtained from mass spectrometry will be the mass isotopologue distributions (MIDs) of metabolites. This data reveals the extent of ¹⁵N incorporation.
Table 1: Hypothetical Mass Isotopologue Distribution Data for Key Metabolites
| Metabolite | M+0 (Unlabeled) | M+1 (¹⁵N-labeled) | Isotopic Enrichment (%) |
| Glutamate | 5% | 95% | 95.0% |
| Glutamine | 20% | 80% | 80.0% |
| Aspartate | 45% | 55% | 55.0% |
| Alanine | 60% | 40% | 40.0% |
| Proline | 75% | 25% | 25.0% |
This table presents hypothetical data for illustrative purposes. Actual results will vary based on experimental conditions.
Metabolic Pathways of ¹⁵N-Glutamate
The ¹⁵N label from glutamic acid can be transferred to a variety of other molecules through transamination and other metabolic reactions. The following diagram illustrates some of the key pathways.
Caption: Metabolic fate of the ¹⁵N label from glutamate.
Conclusion
This compound-[¹⁵N] is a powerful and versatile tool for elucidating the complexities of nitrogen metabolism. The synthetic and experimental frameworks provided in this guide offer a solid foundation for researchers to design and execute robust tracer studies, ultimately contributing to a deeper understanding of cellular metabolism in health and disease. The ability to track the flow of nitrogen from glutamate into various metabolic pathways provides critical information for identifying metabolic vulnerabilities and developing novel therapeutic strategies.
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Boc-Glu(OBzl)-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides incorporating Boc-Glu(OBzl)-OH. The protocol detailed here utilizes the well-established Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, a robust method for peptide synthesis.[1][2] Glutamic acid residues, with their hydrophilic side chains, play crucial roles in the structure and receptor-binding capabilities of polypeptides.[3]
The Boc/Bzl strategy employs the acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain.[4] Permanent protection of the glutamic acid side chain is achieved with a benzyl (B1604629) ester (OBzl), which requires a much stronger acid for removal.[2][4] This difference in acid lability allows for the selective deprotection of the α-amino group at each cycle of the synthesis while the side chain remains protected until the final cleavage step.[2][4]
Data Presentation: Quantitative Summary
The following tables summarize typical quantitative data for the solid-phase synthesis of a peptide containing a this compound residue. These values are illustrative and may vary depending on the specific peptide sequence, scale, and instrumentation.[1]
Table 1: Resin and Amino Acid Parameters
| Parameter | Value | Notes |
| Resin Type | Merrifield or PAM Resin | Merrifield is a classical choice, while PAM resin can reduce peptide loss during synthesis.[5] |
| Resin Substitution | 0.5 - 1.0 mmol/g | A lower substitution may be beneficial for longer or more complex sequences.[5] |
| This compound Equivalents | 3 equivalents | An excess is used to drive the coupling reaction to completion.[1] |
| Coupling Reagent Equivalents | 3 equivalents | For example, HBTU, HOBt, or PyAOP.[1][6] |
| Base (e.g., DIEA) Equivalents | 6 equivalents | Used for in situ neutralization and activation.[1][7] |
Table 2: Synthesis and Yield Parameters
| Parameter | Value | Notes |
| Coupling Efficiency (per step) | >99% | Monitored by the Kaiser test (ninhydrin test).[1] |
| Overall Crude Peptide Yield | 60 - 80% | Dependent on the length and sequence of the peptide.[1] |
| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification is typically required to remove deletion sequences and other impurities.[1][8] |
| Final Purified Peptide Yield | 20 - 40% | Post-purification yield after techniques like RP-HPLC.[1] |
Experimental Protocols
This protocol details the manual solid-phase synthesis of a peptide containing this compound on a Merrifield or PAM resin.
Resin Preparation and First Amino Acid Coupling
-
Resin Swelling: Swell the appropriate amount of resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) for at least 30 minutes.[9]
-
First Amino Acid Attachment (for Merrifield Resin):
Peptide Chain Elongation Cycle
The following steps are repeated for each amino acid, including this compound, to be added to the peptide chain.[4]
-
Boc Deprotection:
-
Neutralization:
-
Amino Acid Coupling (incorporating this compound):
-
In a separate vial, dissolve this compound (3 equivalents) and a coupling reagent such as HOBt (3 equivalents) in DMF.[1]
-
Alternatively, for potentially difficult couplings, more efficient reagents like PyAOP (3 equivalents) and HOAt (3 equivalents) can be used.[1]
-
Add the activation solution to the neutralized peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.[4]
-
Monitor the reaction completion using the Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.[1]
-
-
Capping (Optional):
-
If the coupling reaction remains incomplete after a second attempt, cap the unreacted amino groups to prevent the formation of deletion sequences.
-
Treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes.[1]
-
Final Cleavage and Deprotection
After the final coupling cycle and removal of the terminal Boc group, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
-
Resin Preparation: Wash the fully assembled peptide-resin thoroughly with DMF and DCM, and dry it under a vacuum.[1]
-
HF Cleavage:
-
Caution: Anhydrous hydrogen fluoride (B91410) (HF) is extremely toxic and corrosive, requiring a specialized all-fluorocarbon apparatus.[5]
-
Transfer the dried peptide-resin to the HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.[1]
-
Evaporate the HF under a vacuum.[4]
-
-
Peptide Precipitation and Washing:
Purification and Analysis
-
Purification:
-
Dissolve the crude peptide in a suitable aqueous buffer.
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[1][8] A C18-modified silica (B1680970) column is commonly used.[8]
-
A linear gradient of increasing acetonitrile (B52724) in water, both containing 0.1% TFA, is typically used for elution.[10]
-
-
Analysis:
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final peptide.[1]
-
Visualizations
Boc-SPPS Workflow for Incorporating this compound
Caption: Workflow for a single cycle of Boc-SPPS incorporating this compound.
Final Cleavage and Purification Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. peptide.com [peptide.com]
Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Boc-Glu(OBzl)-OH with Merrifield and PAM Resins
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry is a foundational technique for the assembly of peptide chains. This method involves the stepwise addition of Nα-Boc protected amino acids to a growing peptide chain anchored to an insoluble polymer support. The choice of resin is critical, with Merrifield and Phenylacetamidomethyl (PAM) resins being two of the most common supports for Boc-SPPS.
Boc-Glu(OBzl)-OH is the derivative of choice for incorporating glutamic acid residues into a peptide sequence using this strategy. The Nα-Boc group serves as a temporary protecting group, removed at each cycle with a moderately strong acid like trifluoroacetic acid (TFA). The γ-benzyl ester (OBzl) on the side chain is a more stable, "permanent" protecting group that remains intact during the synthesis and is removed during the final cleavage step with a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[1][2]
This document provides detailed protocols and quantitative data for researchers, scientists, and drug development professionals on the effective use of this compound with both Merrifield and PAM resins.
Resin Selection: Merrifield vs. PAM
The primary difference between Merrifield and PAM resins lies in the linker that attaches the C-terminal amino acid to the polystyrene support. This difference significantly impacts the stability of the peptide-resin bond throughout the synthesis.
-
Merrifield Resin : This is the classic chloromethylated polystyrene resin first introduced by R. Bruce Merrifield.[3][4] The peptide is attached via a benzyl (B1604629) ester linkage. While effective, this bond possesses some lability to the repeated TFA treatments used for Boc deprotection, which can lead to premature cleavage and loss of peptide chains, especially during the synthesis of longer peptides.[5]
-
PAM Resin : To enhance the stability of the peptide-resin linkage, the PAM resin was developed.[5] It incorporates a phenylacetamido linker between the benzyl ester and the polystyrene matrix. This modification increases the acid stability of the anchor, significantly reducing the loss of peptide during the TFA deprotection steps.[5][6] Consequently, PAM resin is generally preferred for the synthesis of medium to large peptides.[6][7]
Caption: Comparison of peptide linkage to Merrifield and PAM resins.
Quantitative Data Summary
The following tables provide typical quantitative data associated with Boc-SPPS using Merrifield and PAM resins. These values are illustrative and can vary based on the peptide sequence, scale, and specific reagents used.
Table 1: Resin Characteristics and Typical Loading
| Parameter | Merrifield Resin | PAM Resin | Notes |
|---|---|---|---|
| Typical Substitution | 0.5 - 1.5 mmol/g | 0.3 - 0.8 meq/g | Lower substitution is often better for longer or difficult sequences.[5][8] |
| Linkage Stability to TFA | Moderate | High | PAM resin minimizes chain loss during repeated deprotection steps.[5][6] |
| Loading Method | Cesium Salt Method | DCC/DMAP Coupling | Cesium salt method for Merrifield avoids quaternary salt formation.[5][9] HOBt is often added to PAM loading to reduce racemization.[6] |
| Cleavage Conditions | HF, TFMSA, TMSOTf | HF, TFMSA, TMSOTf | Both require strong acid for final cleavage.[6] |
Table 2: Standard Boc-SPPS Cycle Parameters
| Step | Reagent/Solvent | Concentration | Reaction Time |
|---|---|---|---|
| Boc Deprotection | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 50% (v/v) | 1 x 5 min (pre-wash), 1 x 20-25 min |
| Neutralization | Diisopropylethylamine (DIEA) or Triethylamine (TEA) in DCM | 10% (v/v) | 2 x 5-10 min |
| Coupling (Standard) | Boc-Amino Acid (3 eq.), DIC/HOBt (3 eq.) in DMF | ~0.4 M | 1 - 2 hours |
| Washes (Post-Deprotection) | DCM, Isopropanol (B130326) (IPA) | - | 2-3 cycles each |
| Washes (Post-Coupling) | DMF, DCM | - | 3-5 cycles each |
Experimental Protocols
Protocol 1: Loading of this compound onto Merrifield Resin (Cesium Salt Method)
This method, developed by Gisin, is preferred for attaching the first amino acid to Merrifield resin to avoid side reactions and ensure efficient, racemization-free esterification.[5][9]
-
Prepare Cesium Salt : Dissolve this compound (1.0 eq.) in methanol (B129727) (5 mL/mmol) and add a small amount of water (0.5 mL/mmol).
-
Titrate the solution to pH 7.0 with a 20% aqueous cesium carbonate solution.
-
Remove the solvent by rotary evaporation.
-
Co-evaporate the resulting salt twice with anhydrous DMF (2.5 mL/mmol) at 45°C to ensure it is completely dry.[9]
-
Resin Swelling : Swell Merrifield resin (1.0 eq. based on chlorine substitution) in DMF (6-8 mL/g resin) in a reaction vessel.
-
Coupling : Add the dried this compound cesium salt to the swollen resin.
-
Washing : Filter the resin and wash sequentially with DMF, 50% aqueous DMF, 50% aqueous methanol, and finally pure methanol.[9]
-
Drying : Dry the resin in vacuo to a constant weight.
Protocol 2: Loading of this compound onto PAM Resin
The first amino acid is typically attached to the hydroxyl group of the PAM resin using a carbodiimide (B86325) activator. The addition of HOBt is recommended to minimize the risk of racemization, which can be catalyzed by DMAP.[6]
-
Resin Swelling : Swell the PAM resin (1.0 eq.) in DMF (~15 mL/g resin) in a reaction vessel.
-
Activation : In a separate flask, dissolve this compound (1.5-2.5 eq. relative to resin) and HOBt (1.5-2.5 eq.) in a minimal amount of DMF.
-
Add the dissolved amino acid/HOBt solution to the swollen resin.
-
Coupling : Add DIC (1.0 eq. relative to the amino acid) to the resin mixture, followed by a catalytic amount of DMAP (0.1 eq. relative to resin).
-
Agitate the mixture at room temperature for 2-3 hours.[6]
-
Capping : To block any unreacted hydroxyl groups, add acetic anhydride (B1165640) (2 eq. relative to resin) and pyridine (B92270) (2 eq.) and continue agitation for 30 minutes.[5][6] This step is crucial to prevent the formation of deletion sequences.
-
Washing and Drying : Filter the resin, wash thoroughly with DMF and DCM, and dry in vacuo.
Caption: Workflow for a single cycle in Boc-Solid Phase Peptide Synthesis.
Protocol 3: Standard Boc-SPPS Cycle
After the first amino acid is loaded, the peptide chain is elongated by repeating the following three steps: deprotection, neutralization, and coupling.
-
Resin Swelling : Swell the peptide-resin in DCM (10 mL/g resin).
-
Deprotection :
-
Treat the resin with 50% TFA in DCM for 5 minutes and filter.[5]
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-25 minutes to ensure complete removal of the Boc group.[5]
-
Note: If the sequence contains Trp, Cys, or Met, add 0.5% dithioethane (DTE) to the TFA solution to scavenge the tert-butyl cations formed during deprotection.[1][5]
-
-
Washing : Wash the resin with DCM (2x) and then IPA (2x) to remove residual TFA.[5]
-
Neutralization :
-
The N-terminal amine is now a trifluoroacetate (B77799) salt and must be neutralized.[1]
-
Suspend the resin in 10% DIEA or TEA in DCM and agitate for 10 minutes. Repeat once.[5]
-
-
Washing : Wash the resin thoroughly with DCM (3-5x) to remove excess base.
-
Coupling :
-
In a separate vial, pre-activate the next Boc-amino acid (3 eq.) with a coupling agent like DIC (3 eq.) and HOBt (3 eq.) in DMF for 10-15 minutes.[11]
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor coupling completion using the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a complete reaction.
-
-
Washing : Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents. The resin is now ready for the next cycle.
Protocol 4: Final Cleavage and Deprotection
The final step involves cleaving the completed peptide from the resin support and simultaneously removing the side-chain protecting groups, including the OBzl group from glutamic acid. This requires a very strong acid. Anhydrous HF is the most common reagent, but TFMSA is a viable alternative that does not require specialized apparatus.[12]
Caution : HF and TFMSA are extremely corrosive and toxic. Handle with extreme care using appropriate personal protective equipment in a well-ventilated fume hood.
-
N-Terminal Deprotection : Ensure the N-terminal Boc group from the final amino acid has been removed as per the deprotection step in Protocol 3. This prevents t-butylation of sensitive residues.
-
Drying : Wash the final peptide-resin with DCM and dry thoroughly in vacuo.
-
Prepare Cleavage Cocktail :
-
HF Cleavage : The standard cocktail is HF:anisole (9:1, v/v). Anisole acts as a scavenger to trap reactive cations.[5] For peptides containing Glu(OBzl), the cleavage should be performed at or below 5°C to reduce side reactions like anisylation.[9][13]
-
TFMSA Cleavage : A typical cocktail is TFMSA:TFA:thioanisole.[11]
-
-
Cleavage Reaction :
-
HF : Transfer the dried resin to a specialized HF cleavage apparatus. Add the scavenger and cool the vessel to -78°C (dry ice/acetone). Distill anhydrous HF (approx. 10 mL/g resin) into the vessel. Allow the mixture to warm to 0°C and stir for 1-2 hours.[5][12]
-
TFMSA : Place the dried resin in a round-bottom flask. Cool to 0°C and add the pre-chilled TFMSA cocktail. Stir at 0°C for 1-2 hours.[12]
-
-
Acid Removal : After the reaction is complete, remove the strong acid by evaporation under a stream of nitrogen (for HF) or by rotary evaporation in vacuo (for TFMSA).
-
Peptide Precipitation and Washing :
-
Triturate the remaining resin/peptide mixture with cold diethyl ether.
-
Filter the precipitated crude peptide.
-
Wash the peptide several times with cold ether to remove scavengers and organic byproducts.
-
-
Extraction and Lyophilization :
-
Dissolve the crude peptide in a suitable aqueous buffer (e.g., 10% acetic acid).
-
Filter away the resin beads.
-
Lyophilize (freeze-dry) the aqueous solution to obtain the crude peptide powder.
-
-
Purification : Purify the crude peptide using preparative reverse-phase HPLC (RP-HPLC).
Caption: General workflow for final peptide cleavage and purification.
Potential Side Reactions Involving Glutamic Acid
During Boc-SPPS, particularly in the final cleavage step, residues like glutamic acid can undergo side reactions.
-
Pyroglutamate Formation : N-terminal glutamine (Gln) is prone to cyclization under acidic conditions. While less common for glutamic acid, it can occur if the side chain is deprotected while the N-terminus is free.
-
Anisylation : During HF cleavage, the benzyl cation released from the Glu(OBzl) side chain or the t-butyl cation from Boc deprotection can be trapped by the scavenger (e.g., anisole). However, the protonated γ-carboxyl group of glutamic acid can also react with anisole, leading to a ketone byproduct. Performing the cleavage at low temperatures (0-5°C) minimizes this side reaction.[5][9][13]
-
Transesterification : If alcohols like methanol are used in washing steps after TFA deprotection, there is a risk of transesterification with the benzyl ester of the Glu side chain, forming a methyl ester instead. Using isopropanol (IPA) is recommended as it reduces this risk.[5][14]
References
- 1. peptide.com [peptide.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. Benzhydrylamine linker grafting: a strategy for the improved synthesis of C-terminal peptide amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. 相关内容暂不可用 [sigmaaldrich.com]
- 14. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: HATU and HBTU as Coupling Reagents for Boc-Glu(OBzl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of an amide bond is a fundamental reaction in the synthesis of peptides and complex organic molecules. The choice of coupling reagent is critical to ensure high yields, minimize side reactions, and preserve the stereochemical integrity of the chiral centers. Boc-Glu(OBzl)-OH is a commonly used protected amino acid derivative in both solution-phase and solid-phase peptide synthesis (SPPS).[1] This document provides a detailed comparison and standardized protocols for two widely used uronium-based coupling reagents, HATU and HBTU, for the acylation of an amine with this compound.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling reagents that facilitate rapid amide bond formation.[2][3][4] While structurally similar, their reactivity profiles differ, making one more suitable than the other depending on the specific application.
Mechanism of Action
Both HATU and HBTU activate the carboxylic acid of this compound to form a highly reactive acyl-uronium intermediate, which is then converted into an active ester. This active ester readily reacts with a nucleophilic amine to form the desired amide bond.
The primary difference lies in the leaving group incorporated into the active ester.[5]
-
HATU contains a 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) moiety. The resulting OAt-ester is more reactive due to the electron-withdrawing effect of the nitrogen atom at the 7-position, leading to faster and more efficient coupling.[5][6]
-
HBTU contains a 1-hydroxybenzotriazole (B26582) (HOBt) moiety. The corresponding OBt-ester is less reactive than the OAt-ester, which can result in slower reaction times.[5]
This enhanced reactivity makes HATU particularly effective for sterically hindered couplings and for minimizing racemization.[5][6][7]
Data Presentation: Comparative Performance
The selection between HATU and HBTU often depends on the specific requirements of the synthesis, such as the complexity of the peptide sequence, the need for speed, and cost considerations.
| Parameter | HATU | HBTU | References |
| Coupling Efficiency | Excellent, especially for difficult or hindered couplings. | Very Good, reliable for most standard couplings. | [5][8] |
| Reaction Speed | Faster (typically 15-45 minutes). | Slower (typically 30-60 minutes or longer). | [5][7][9] |
| Racemization Risk | Very Low. The rapid kinetics minimize the time the activated amino acid is susceptible to epimerization. | Low, but higher than HATU. Adding HOBt can help suppress racemization. | [2][5][7][9] |
| Key Advantage | Superior reactivity and lower risk of epimerization.[5][6][7] | Cost-effective and highly reliable for routine synthesis.[10][11] | |
| Considerations | Higher cost compared to HBTU. Can cause guanidinylation of the N-terminus if used in excess.[7][9][10] | Can be less effective for sterically hindered couplings. Can also cause guanidinylation if used in excess.[7][9][10] |
Experimental Workflows and Protocols
The following sections provide standardized protocols for using HATU and HBTU in both solution-phase and solid-phase peptide synthesis.
Caption: General workflow for a peptide coupling reaction.
Protocol 1: Solution-Phase Coupling of this compound
This protocol describes the coupling of this compound to a generic amino acid ester hydrochloride salt (H-AA-OR·HCl).
Materials:
-
This compound
-
Amino acid ester hydrochloride (H-AA-OR·HCl)
-
Coupling Reagent: HATU or HBTU
-
Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (B128534) (TEA)
-
Anhydrous Solvent: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile (ACN)
-
Work-up Reagents: Ethyl acetate, 1N HCl (or 5% citric acid), saturated sodium bicarbonate, brine, anhydrous sodium sulfate (B86663).
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 equivalent) and the amino acid ester hydrochloride (1.1 equivalents) in anhydrous DMF.[10]
-
Base Addition: Add DIPEA (2.5 - 3.0 equivalents) to the solution to neutralize the hydrochloride salt and provide the basic environment for the coupling.[10] Stir for 5-10 minutes at room temperature.
-
Activation and Coupling:
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.[10]
-
Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or 5% citric acid), saturated sodium bicarbonate solution, and finally with brine.[2][10]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[2][10]
-
-
Purification: Purify the crude dipeptide product by flash column chromatography on silica (B1680970) gel to obtain the pure compound.[2]
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle
This protocol outlines a general procedure for coupling this compound onto a resin-bound peptide chain with a free N-terminal amine, following the Boc/Bzl strategy.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling Reagent: HATU or HBTU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Washing Solvents: DMF, Dichloromethane (DCM)
-
Deprotection Solution: e.g., 50% Trifluoroacetic acid (TFA) in DCM
-
Neutralization Solution: e.g., 10% DIPEA in DMF
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.
-
Boc Deprotection:
-
Neutralization: Neutralize the N-terminal ammonium (B1175870) salt by washing the resin with 10% DIPEA in DMF for 5-10 minutes. Wash again with DMF (3-5 times).
-
Coupling Solution Preparation (Pre-activation):
-
In a separate vessel, dissolve this compound (2.0 - 4.0 equivalents based on resin substitution) in DMF.[12][13]
-
Using HATU: Add HATU (1.9 - 3.9 equivalents) to the amino acid solution.[2][5]
-
Using HBTU: Add HBTU (1.9 - 3.9 equivalents) to the amino acid solution.[9][12]
-
Add DIPEA (4.0 - 8.0 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.[5][12]
-
-
Coupling Reaction:
-
Monitoring and Completion:
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Caption: Decision guide for selecting a coupling reagent.
Troubleshooting and Key Considerations
-
Guanidinylation: Both HATU and HBTU are uronium/aminium salts and, if used in excess, can react with the free N-terminal amine of the peptide chain.[7][9] This forms a stable guanidinium (B1211019) group that terminates chain elongation. It is recommended to use the coupling reagent in slight excess relative to the carboxylic acid, but not in large excess relative to the free amine.[7][9]
-
Solvent Purity: The use of anhydrous solvents is crucial for efficient coupling, as water can hydrolyze the activated intermediates and reduce yield.
-
Base Choice: DIPEA is a non-nucleophilic hindered base and is preferred over less hindered bases like triethylamine (TEA) to minimize side reactions.[2] For particularly sensitive couplings, 2,4,6-collidine may be used.[6]
-
Monitoring: Always monitor the reaction to completion. In SPPS, an incomplete coupling will lead to deletion sequences in the final peptide, which can be difficult to purify.
Conclusion
Both HATU and HBTU are excellent and reliable coupling reagents for incorporating this compound into peptide chains. HATU is the superior choice for challenging syntheses, including sterically hindered couplings, sequences prone to racemization, and rapid protocols, due to its higher reactivity.[5][6][7] HBTU remains a robust and more economical option for routine peptide synthesis where maximum reactivity is not essential.[3][11] The choice between them should be guided by the specific demands of the peptide sequence and the overall goals of the synthesis project. By following the detailed protocols provided, researchers can achieve high-purity peptide products with excellent yields.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HBTU FOR PEPTIDE SYNTHESIS | Oman CHEMICAL [omanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. rsc.org [rsc.org]
Application Note: Step-by-Step Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the development of complex molecules for drug discovery. Its widespread use stems from its stability under a broad range of non-acidic conditions and its facile removal under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) is a standard and highly effective reagent combination for Boc deprotection. This application note provides a detailed, step-by-step protocol for performing Boc deprotection using TFA in DCM, along with quantitative data and a mechanistic overview to aid researchers in achieving efficient and clean deprotection.
The acid-catalyzed cleavage of the Boc group proceeds via a well-established mechanism. The reaction is initiated by the protonation of the Boc group's carbonyl oxygen by TFA. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine as a trifluoroacetate (B77799) salt.[1][2][3] The evolution of carbon dioxide gas is a key indicator of the reaction's progress.[3]
Materials and Reagents
-
Boc-protected substrate (e.g., Boc-amino acid, Boc-protected amine)
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous or peptide synthesis grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, DCM)
-
Cold diethyl ether (for precipitation of salts)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Experimental Protocols
This section details the protocols for Boc deprotection in both solution-phase and solid-phase synthesis.
Protocol 1: Solution-Phase Boc Deprotection
This protocol is suitable for Boc-protected amines or amino acids in solution.
-
Dissolution: Dissolve the Boc-protected substrate in DCM in a round-bottom flask. A typical concentration ranges from 0.1 to 0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is particularly important for substrates that may be sensitive to the exothermic nature of the acid addition.
-
TFA Addition: Slowly add TFA to the stirred solution. The final concentration of TFA typically ranges from 20% to 50% (v/v) in DCM.[4][5] For many substrates, a 1:1 mixture of TFA and DCM is effective.[6]
-
Reaction: Allow the reaction to stir at room temperature. The reaction time can vary from 30 minutes to a few hours, depending on the substrate.[1][7] Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the residue can be co-evaporated with a solvent like toluene (B28343) or isopropanol.[5]
-
Work-up (for free amine):
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.[7] Be cautious as CO₂ evolution can cause pressure buildup in the separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the free amine.
-
-
Work-up (for TFA salt):
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Boc Deprotection
This protocol is a standard method for the removal of the N-terminal Boc group during solid-phase peptide synthesis (SPPS).[1]
-
Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in a reaction vessel.[1]
-
Deprotection Cocktail: Prepare a deprotection solution of 50% TFA in DCM (v/v).[8][9] If the peptide contains sensitive residues like Tryptophan (Trp), Methionine (Met), or Cysteine (Cys), scavengers such as 0.5% dithiothreitol (B142953) (DTE) should be added to the TFA solution to trap the reactive tert-butyl cations.[1][10]
-
Deprotection Reaction:
-
Drain the DCM from the swollen resin.
-
Add the TFA/DCM deprotection solution to the resin (approximately 10 mL per gram of resin).[1]
-
Shake or agitate the mixture at room temperature for 20-30 minutes.[1] A common procedure involves a short pre-wash with the TFA solution for 5 minutes, followed by a longer deprotection step of 15-25 minutes.[9]
-
-
Washing:
-
Neutralization:
-
To prepare for the next coupling step, the trifluoroacetate salt of the N-terminal amine must be neutralized. Wash the resin with a 5-10% solution of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) in DCM, until a neutral pH is achieved (as indicated by a colorimetric test like the bromophenol blue test).[1][8]
-
-
Final Washes: Wash the resin again with DCM (3 times) to remove excess base and prepare for the subsequent amino acid coupling step.[1]
Quantitative Data Summary
The efficiency of Boc deprotection can be influenced by the concentration of TFA, reaction time, and temperature. The following table summarizes typical conditions and outcomes.
| Substrate Type | TFA Concentration in DCM (v/v) | Temperature | Time | Typical Yield/Purity | Reference(s) |
| Simple Boc-amines (Solution) | 20-50% | 0 °C to RT | 0.5 - 2 h | >95% | [4][11] |
| Sterically Hindered Amines | 50% or neat TFA | RT | 2 - 18 h | Variable, may require extended time | [1][11] |
| N-Boc Peptide-Resin (SPPS) | 50% | RT | 20 - 30 min | Typically high for standard residues | [8][12] |
| N-Boc Peptide-Resin (SPPS) | 100% | RT | 5 min | Can lead to incomplete deprotection | [13] |
Note: Reaction times and yields are substrate-dependent and may require optimization. A study comparing 55% TFA/DCM for 30 minutes versus 100% TFA for 5 minutes for Boc removal in SPPS found that the former resulted in higher purity peptides, likely due to better resin swelling and more complete deprotection.[13]
Mechanism and Workflow Diagrams
Boc Deprotection Mechanism
The acid-catalyzed deprotection of a Boc-protected amine proceeds through a series of well-defined steps, as illustrated below.
Caption: Mechanism of TFA-mediated Boc deprotection.
Experimental Workflow
The following diagram outlines the general workflow for a solution-phase Boc deprotection experiment.
Caption: General experimental workflow for solution-phase Boc deprotection.
Conclusion
The deprotection of Boc-protected amines using TFA in DCM is a robust and widely applicable method in organic synthesis. The choice between solution-phase and solid-phase protocols depends on the specific application. Careful consideration of reagent concentration, reaction time, and appropriate work-up procedures is crucial for achieving high yields of the desired deprotected amine. By following the detailed protocols and understanding the underlying mechanism presented in this application note, researchers can confidently and effectively perform this critical synthetic transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neutralization with DIEA in Boc-SPPS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry is a cornerstone technique for the assembly of synthetic peptides. A critical, yet often overlooked, step in the Boc-SPPS workflow is the neutralization of the N-terminal ammonium (B1175870) salt. Following the removal of the Boc protecting group with trifluoroacetic acid (TFA), the terminal α-amino group is left as a non-nucleophilic trifluoroacetate (B77799) salt (R-NH₃⁺TFA⁻)[1]. To enable the subsequent coupling of the next amino acid, this salt must be deprotonated to the free amine (R-NH₂) using a non-nucleophilic organic base[1].
N,N-Diisopropylethylamine (DIEA), also known as Hünig's base, is a widely used tertiary amine for this purpose. Its bulky isopropyl groups provide steric hindrance, minimizing its participation in unwanted side reactions, a crucial feature for maintaining peptide integrity[1]. This document provides detailed application notes and experimental protocols for the DIEA neutralization step in Boc-SPPS, comparing the conventional "Standard Neutralization" protocol with the more efficient "In Situ Neutralization" method.
Principle of Neutralization
The neutralization step is a fundamental acid-base reaction. DIEA, a hindered base, abstracts the proton from the terminal ammonium group of the peptide-resin, liberating the free amine necessary for nucleophilic attack on the activated carboxyl group of the incoming amino acid.
Chemical Reaction:
R-Resin-Peptide-NH₃⁺TFA⁻ + (i-Pr)₂NEt (DIEA) → R-Resin-Peptide-NH₂ + (i-Pr)₂NEtH⁺TFA⁻
Proper execution of this step is paramount for achieving high coupling efficiencies and minimizing the formation of deletion sequences and other impurities[1].
Comparative Analysis of Neutralization Protocols
Two primary protocols are employed for the neutralization step in Boc-SPPS: Standard Neutralization and In Situ Neutralization. The choice of protocol can significantly impact the overall efficiency of the synthesis, especially for long or "difficult" sequences prone to aggregation[1][2].
| Feature | Standard Neutralization Protocol | In Situ Neutralization Protocol |
| Workflow Step | A discrete step following TFA deprotection and washing. | Combined with the amino acid coupling step. |
| Number of Steps | More steps (neutralization, multiple washes). | Fewer steps, more streamlined. |
| Time Efficiency | Slower due to additional steps and washes. | Faster, with overall cycle times as low as 15-19 minutes per residue[2][3]. |
| Solvent Consumption | Higher due to extensive washing post-neutralization. | Lower, as separate washing steps are eliminated. |
| Risk of Aggregation | Higher. The neutralized, free amine form of the peptide-resin can be prone to aggregation before the next coupling step. | Lower. The free amine is generated in the presence of the activated amino acid, minimizing the time it exists in a state prone to aggregation[4]. |
| Effectiveness for "Difficult" Sequences | Less effective for sequences prone to aggregation. | Highly effective, leading to significant increases in chain assembly efficiency[2]. |
Experimental Protocols
Materials and Reagents
-
Peptide-resin with a free N-terminal ammonium trifluoroacetate salt
-
Boc-protected amino acids
-
N,N-Diisopropylethylamine (DIEA), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Coupling agents (e.g., HBTU, HATU)
-
SPPS reaction vessel (manual or automated synthesizer)
Protocol 1: Standard Neutralization
This protocol involves a distinct neutralization step followed by washing before the introduction of the activated amino acid.
-
Post-Deprotection Wash: Following TFA-mediated Boc deprotection, thoroughly wash the peptide-resin with DCM (3-5 times) to remove residual acid.
-
Neutralization:
-
Prepare a 5-10% (v/v) solution of DIEA in DCM.
-
Add the neutralization solution to the peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the resin slurry for 2-5 minutes at room temperature.
-
Drain the neutralization solution.
-
Repeat the neutralization step one more time to ensure complete deprotonation.
-
-
Post-Neutralization Wash: Wash the neutralized peptide-resin thoroughly to remove excess DIEA and the resulting ammonium salt. A typical wash sequence is:
-
DCM (3-5 times)
-
DMF (3 times) to prepare the resin for the subsequent coupling step in a polar solvent.
-
-
Amino Acid Coupling: Proceed with the standard protocol for coupling the next activated Boc-amino acid.
Protocol 2: In Situ Neutralization
This streamlined protocol combines the neutralization and coupling steps, offering significant advantages in speed and efficiency, particularly for challenging sequences[2][5].
-
Post-Deprotection Wash: After the TFA-mediated Boc deprotection, perform a single, brief flow wash with DMF (e.g., 30 seconds) to remove the bulk of the TFA[2].
-
Pre-activation of Amino Acid: In a separate vessel, pre-activate the incoming Boc-amino acid (2-4 equivalents) by dissolving it with a coupling agent (e.g., HBTU, HATU; 0.95 equivalents relative to the amino acid) in a minimal amount of DMF.
-
Combined Neutralization and Coupling:
-
Add the pre-activated amino acid solution directly to the peptide-resin TFA salt.
-
Immediately add DIEA to the reaction vessel. The amount of DIEA should be sufficient to neutralize both the peptide-resin TFA salt and the salts generated during amino acid activation (typically 2-3 equivalents relative to the resin substitution)[1].
-
Agitate the reaction mixture for the duration of the coupling reaction (e.g., 10-20 minutes)[1].
-
-
Post-Coupling Wash: Upon completion of the coupling reaction (as monitored by a method such as the Kaiser test), drain the reaction mixture and wash the peptide-resin thoroughly with DMF (3-5 times) to remove all soluble byproducts.
Potential Side Reactions and Mitigation Strategies
While DIEA's steric hindrance minimizes many side reactions, some potential issues can still arise.
| Side Reaction | Description | Mitigation Strategy |
| Diketopiperazine (DKP) Formation | Particularly prevalent at the dipeptide stage, especially with Proline or Glycine as one of the first two residues. The free N-terminal amine of the dipeptide can intramolecularly attack the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP. | In Situ Neutralization is highly effective in suppressing DKP formation. By minimizing the time the free dipeptide amine is present before coupling the third residue, the likelihood of cyclization is reduced[6][7]. |
| Racemization | While less common with standard coupling reagents, the basic conditions of neutralization can potentially lead to epimerization of the C-terminal amino acid of the growing peptide chain. | The steric hindrance of DIEA helps to minimize this side reaction compared to less hindered bases like triethylamine (B128534) (TEA)[8]. Using efficient coupling reagents that promote rapid peptide bond formation also reduces the time the activated amino acid is exposed to basic conditions. |
| Guanidinylation | Uronium/aminium-based coupling reagents (e.g., HBTU, HATU) can react with the unprotected N-terminus of the peptide to form a guanidinium (B1211019) group, which terminates the peptide chain. | In Situ Neutralization protocols suppress this side reaction by ensuring the coupling reaction begins immediately upon generation of the free amine. |
Diagrams and Workflows
Boc-SPPS Cycle with Standard Neutralization
Caption: Boc-SPPS workflow with a discrete neutralization step.
Boc-SPPS Cycle with In Situ Neutralization
Caption: Streamlined Boc-SPPS workflow with in situ neutralization.
Chemical Mechanism of DIEA Neutralization
Caption: The acid-base reaction of DIEA neutralization.
Conclusion
The neutralization step is a deceptively simple but absolutely critical part of the Boc-SPPS workflow. While the standard protocol is effective, modern in situ neutralization methods offer significant advantages in speed, solvent economy, and, most importantly, the successful synthesis of difficult, aggregation-prone peptide sequences[1]. For researchers, scientists, and drug development professionals aiming to optimize their peptide synthesis processes, adopting an in situ neutralization protocol is a highly recommended strategy for improving both efficiency and the quality of the final product. The choice of a sterically hindered base like DIEA is crucial for minimizing side reactions and ensuring the synthesis of high-purity peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. Reddit - The heart of the internet [reddit.com]
Application Notes and Protocols for the Incorporation of Boc-Glu(OBzl)-OH in the Synthesis of GLP-1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) receptor agonists are a class of therapeutic peptides that have shown remarkable efficacy in the treatment of type 2 diabetes and obesity. The chemical synthesis of these complex biomolecules, often comprising 30 or more amino acids, requires a robust and efficient strategy. Solid-phase peptide synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) protecting group chemistry is a well-established method for this purpose.
This document provides detailed application notes and protocols for the incorporation of N-α-Boc-L-glutamic acid γ-benzyl ester (Boc-Glu(OBzl)-OH), a key building block in the synthesis of many GLP-1 receptor agonists. Glutamic acid residues play a crucial role in the solubility and biological activity of these peptides. The protocols outlined below are designed to ensure high coupling efficiency and yield, leading to a final product of high purity.
Data Presentation: Quantitative Synthesis Parameters
The successful synthesis of GLP-1 receptor agonists relies on high efficiency at each step of the solid-phase synthesis. The following table summarizes typical quantitative data for the incorporation of Boc-protected amino acids, including this compound, in the synthesis of a model GLP-1 receptor agonist. These values are representative and may vary depending on the specific peptide sequence, resin, and coupling reagents used.
| Parameter | Typical Value | Notes |
| Resin Substitution Level | 0.3 - 0.8 mmol/g | Merrifield or PAM resins are commonly used for Boc-SPPS. |
| Boc-Amino Acid Equivalents | 3 - 5 equivalents | Relative to the resin substitution level. |
| Coupling Reagent Equivalents | 3 - 5 equivalents | e.g., DIC/HOBt. |
| Coupling Time | 1 - 4 hours | Reaction completion is monitored by a qualitative test (e.g., Kaiser test). |
| Coupling Efficiency (Standard Amino Acids) | >99% | Crucial for minimizing deletion sequences in the final product. |
| Coupling Efficiency (this compound) | >98% | Generally high, but can be influenced by steric hindrance of the growing peptide chain. |
| Boc Deprotection Time | 20 - 30 minutes | Using a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). |
| Overall Crude Peptide Yield | 60 - 85% | Dependent on the length and sequence of the peptide. |
| Final Purified Peptide Yield | 15 - 30% | Following cleavage, purification, and lyophilization. |
Experimental Protocols
The following protocols provide a detailed methodology for the manual solid-phase synthesis of a generic GLP-1 receptor agonist utilizing this compound.
Protocol 1: Solid-Phase Peptide Synthesis (Boc/Bzl Strategy)
This protocol outlines the iterative steps of deprotection, neutralization, and coupling for the assembly of the peptide chain on a solid support.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours in a reaction vessel.
-
Wash the resin with DCM (3x) and then with dimethylformamide (DMF) (3x).
2. Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
-
Drain the solution and repeat the treatment with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x), isopropanol (B130326) (IPA) (2x), and DMF (3x) to remove residual acid.
3. Neutralization:
-
Treat the resin with a solution of 10% diisopropylethylamine (DIEA) in DMF for 2 minutes.
-
Drain and repeat the neutralization step for another 2 minutes.
-
Wash the resin with DMF (5x) to remove excess base.
4. Amino Acid Coupling (incorporating this compound):
-
In a separate vessel, pre-activate the Boc-amino acid (3-5 equivalents relative to resin loading) with an equal molar ratio of a coupling agent, such as diisopropylcarbodiimide (DIC), and an additive like 1-hydroxybenzotriazole (B26582) (HOBt) in DMF for 10-15 minutes. For the incorporation of this compound, the same procedure is followed.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test (for primary amines) or the isatin (B1672199) test (for secondary amines like proline). A negative test indicates a complete reaction.
-
If the coupling is incomplete, repeat the coupling step with fresh reagents.
5. Capping (Optional):
-
If a small percentage of unreacted amino groups remains after a second coupling, they can be "capped" to prevent the formation of deletion sequences.
-
Treat the resin with a solution of acetic anhydride (B1165640) and DIEA in DMF for 30 minutes.
6. Iteration:
-
Repeat steps 2-4 for each amino acid in the GLP-1 receptor agonist sequence.
Protocol 2: Cleavage and Deprotection
This protocol describes the final step of releasing the synthesized peptide from the resin and removing the side-chain protecting groups.
1. Resin Preparation:
-
After the final coupling and deprotection of the N-terminal Boc group, wash the peptide-resin thoroughly with DMF, DCM, and methanol, and then dry it under vacuum.
2. HF Cleavage:
-
Caution: Anhydrous hydrogen fluoride (B91410) (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus by trained personnel.
-
Transfer the dried peptide-resin to a Kel-F reaction vessel.
-
Add scavengers (e.g., anisole, p-cresol, and ethanedithiol) to the vessel to trap reactive carbocations generated during deprotection.
-
Cool the reaction vessel to -5 to 0°C.
-
Condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen.
3. Peptide Precipitation and Washing:
-
Triturate the remaining residue with cold diethyl ether to precipitate the crude peptide.
-
Wash the peptide precipitate with cold diethyl ether multiple times to remove scavengers and other organic-soluble impurities.
Protocol 3: Purification and Characterization
This protocol outlines the purification of the crude peptide to obtain the final, high-purity GLP-1 receptor agonist.
1. Dissolution:
-
Dissolve the crude peptide in an appropriate aqueous buffer, which may contain a denaturant (e.g., guanidine (B92328) hydrochloride or urea) if the peptide is prone to aggregation.
2. Purification:
-
Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C8 or C18 column.
-
Use a gradient of an organic solvent (e.g., acetonitrile) in water, both containing a small amount of an ion-pairing agent (e.g., TFA).
3. Characterization and Lyophilization:
-
Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure desired product.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.
Mandatory Visualizations
GLP-1 Receptor Signaling Pathway
Caption: GLP-1 Receptor Signaling Pathway in Pancreatic β-cells.
Experimental Workflow: Boc-SPPS of a GLP-1 Receptor Agonist
Caption: Boc-SPPS Workflow for GLP-1 Receptor Agonist Synthesis.
The Role of Boc-Glu(OBzl)-OH in Advancing Peptide-Based Drug Development
Application Notes and Protocols for Researchers
In the landscape of peptide-based therapeutics, the amino acid derivative N-α-tert-butyloxycarbonyl-L-glutamic acid γ-benzyl ester, commonly known as Boc-Glu(OBzl)-OH, serves as a critical building block. Its unique structural features, including the acid-labile Boc protecting group for the α-amino group and the benzyl (B1604629) ester for the side-chain carboxyl group, make it an invaluable reagent in solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These protecting groups offer a robust strategy for the controlled, stepwise assembly of peptide chains, minimizing side reactions and ensuring the integrity of the final product.[1][2] This document provides detailed application notes and experimental protocols for the effective utilization of this compound in the development of novel peptide-based drugs.
Application Notes
Core Component in Boc/Bzl Solid-Phase Peptide Synthesis (SPPS)
This compound is a cornerstone of the Boc/Bzl strategy for SPPS, a classical and still widely used method for synthesizing peptides.[2] In this approach, the temporary Boc group is removed at each cycle using a moderately strong acid, typically trifluoroacetic acid (TFA), while the more stable benzyl (Bzl) side-chain protection remains intact.[1][2] The benzyl group, along with other side-chain protecting groups, is then removed in the final step by a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[1][3] This differential acid lability is the key to the success of the Boc/Bzl strategy.[3]
The incorporation of glutamic acid residues, facilitated by this compound, is crucial for enhancing the hydrophilicity of peptides, which can improve their solubility and pharmacokinetic profiles.[4] Furthermore, the carboxyl side chain of glutamic acid often plays a vital role in the peptide's biological activity, including receptor binding and enzymatic interactions.[4]
Synthesis of Bioactive Peptides and Analogs: The Case of Leu-Enkephalin
A notable application of this compound is in the synthesis of opioid peptides like enkephalins and their analogs. While the natural Leu-enkephalin sequence (Tyr-Gly-Gly-Phe-Leu) does not contain glutamic acid, the principles of its synthesis using the Boc/Bzl strategy are directly applicable. For instance, in creating analogs with enhanced properties, glutamic acid might be introduced to modulate receptor affinity or selectivity. The synthesis of such peptides demonstrates the utility of Boc-protected amino acids, including this compound, in constructing complex bioactive molecules.
Role in Peptidomimetics and Drug Conjugates
Beyond traditional peptide synthesis, this compound is a valuable precursor in the creation of peptidomimetics and drug conjugates. The glutamic acid side chain provides a convenient handle for modification or for linking the peptide to other molecules, such as small molecule drugs, imaging agents, or polymers like polyethylene (B3416737) glycol (PEG) to improve drug delivery and stability.
Quantitative Data Summary
The efficiency of peptide synthesis using this compound can be quantified at various stages. The following table summarizes typical quantitative data expected during a standard Boc-SPPS protocol.
| Parameter | Typical Value | Notes |
| Resin Substitution Level | 0.5 - 1.0 mmol/g | For Merrifield or similar resins. |
| Coupling Efficiency (per step) | >99% | Monitored by qualitative tests like the Kaiser test. |
| Boc Deprotection Efficiency | >99% | |
| Overall Crude Peptide Yield | 60 - 80% | Dependent on peptide length and sequence complexity. |
| Final Purified Peptide Yield | 15 - 30% | Post-purification by techniques like RP-HPLC. |
| Purity of Final Peptide | >98% | As determined by analytical RP-HPLC and Mass Spectrometry. |
Experimental Protocols
Protocol 1: Manual Boc-SPPS of a Model Peptide Containing a Glutamic Acid Residue
This protocol outlines the manual solid-phase synthesis of a hypothetical pentapeptide (e.g., Tyr-Gly-Gly-Phe-Glu) on a Merrifield resin using the Boc/Bzl strategy.
Materials:
-
Merrifield resin (1% DVB, 100-200 mesh, ~0.8 mmol/g substitution)
-
This compound, Boc-Phe-OH, Boc-Gly-OH, Boc-Tyr(Bzl)-OH
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Isopropanol (IPA)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Hydrofluoric acid (HF)
-
Anisole (B1667542) (scavenger)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell 1g of Merrifield resin in DCM in a reaction vessel for 30 minutes.
-
First Amino Acid Coupling (this compound):
-
Dissolve this compound (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF.
-
Add DCC (3 eq.) to the amino acid solution and stir for 10 minutes at 0°C.
-
Filter the precipitated dicyclohexylurea (DCU).
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitor the reaction completion using the Kaiser test.
-
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and IPA (3x).
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM (3x).
-
-
Neutralization:
-
Neutralize the resin with 10% DIEA in DCM for 10 minutes (repeat twice).
-
Wash the resin with DCM (3x).
-
-
Subsequent Amino Acid Couplings: Repeat steps 2-5 for each subsequent amino acid (Boc-Phe-OH, Boc-Gly-OH, Boc-Gly-OH, Boc-Tyr(Bzl)-OH).
-
Final Cleavage and Deprotection:
-
Dry the peptide-resin under vacuum.
-
In a specialized HF cleavage apparatus, add 1 mL of anisole per gram of resin.
-
Carefully add liquid HF (10 mL per gram of resin) at -78°C.
-
Stir the mixture at 0°C for 1 hour.
-
Evaporate the HF under a stream of nitrogen.
-
-
Peptide Precipitation and Purification:
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Filter and dry the crude peptide.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Workflow for manual Boc-SPPS.
Caption: Simplified glutamate signaling pathways.[5][6][7][8]
References
- 1. peptide.com [peptide.com]
- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 3. nobelprize.org [nobelprize.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A pathway map of glutamate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijbs.com [ijbs.com]
Application Notes and Protocols for Coupling N-Methylated Glutamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylation of amino acids is a critical modification in medicinal chemistry, often enhancing metabolic stability, membrane permeability, and conformational rigidity of peptides, which can lead to improved biological activity and selectivity.[1][2][3][4] However, the coupling of N-methylated amino acids, including derivatives of glutamic acid, presents significant challenges primarily due to steric hindrance.[5][6] The methyl group on the amide nitrogen obstructs the approach of the activated amino acid, slowing down the reaction and often leading to incomplete coupling.[5] This document provides a detailed protocol and application notes for the successful coupling of N-methylated glutamic acid derivatives.
Challenges in Coupling N-Methylated Amino Acids
The primary obstacle in coupling N-methylated amino acids is steric hindrance.[5] This steric clash is particularly pronounced when coupling an N-methylated residue to another N-methylated amino acid.[5] The reduced nucleophilicity of the secondary amine in N-methylated amino acids further complicates the reaction, necessitating the use of more potent coupling reagents and potentially longer reaction times or higher temperatures.[5] Standard coupling reagents like HBTU and HCTU are often inefficient, leading to low yields and deletion sequences in the final peptide.[5][7]
Common side reactions include:
-
Diketopiperazine (DKP) formation: This is a frequent side reaction in Fmoc-based solid-phase peptide synthesis (SPPS), especially with N-alkylated peptides.[5][8] The use of 2-chlorotrityl chloride resin can help mitigate this issue.[5]
-
Racemization: The activation of the carboxylic acid can lead to a loss of stereochemical integrity.[5] Utilizing additives like HOAt can help suppress racemization.[5]
-
Fragmentation: Peptides with consecutive N-methylated residues can be susceptible to fragmentation during the final cleavage from the resin with trifluoroacetic acid (TFA).[8]
Recommended Coupling Reagents
To overcome the challenges associated with coupling N-methylated amino acids, more potent coupling reagents are required. Phosphonium-based reagents and specialized uronium/aminium reagents have shown greater success.[5]
| Coupling Reagent | Class | Effectiveness for N-Methylated Amino Acids | Notes |
| HATU | Aminium Salt | Highly Effective | Reacts faster with less epimerization.[9][10] A recommended reagent for difficult couplings.[5][7] |
| PyAOP | Phosphonium Salt | Highly Effective | Especially effective in coupling N-protected N-methyl amino acids to other N-methyl amino acids.[8][9] |
| PyBOP/HOAt | Phosphonium Salt | Highly Effective | The addition of HOAt enhances coupling efficiency.[5][8] |
| BOP-Cl | Phosphonium Salt | Effective | Can be useful for couplings of N-methylated amino acids.[5][7] |
| PyBroP | Phosphonium Salt | Effective | A bromophosphonium reagent used for challenging couplings.[5][7] |
| HBTU/HCTU | Aminium Salt | Less Effective | Often result in low yields and incomplete couplings.[5][7] |
| DCC/DIC | Carbodiimide | Less Effective (without additives) | Prone to racemization; the addition of HOBt can minimize this, but may still be insufficient for N-methylated residues.[9] |
Experimental Protocols
A. Synthesis of Fmoc-N-methyl-L-glutamic acid γ-tert-butyl ester
The protected building block, Fmoc-N-methyl-L-glutamic acid γ-tert-butyl ester, is essential for peptide synthesis.[] While commercially available, a general synthetic route involves the protection of the side-chain carboxyl group, followed by N-methylation and N-terminal protection.
B. Solid-Phase Peptide Synthesis (SPPS) Protocol for Coupling Fmoc-N-methyl-L-glutamic acid γ-tert-butyl ester
This protocol outlines the key steps for incorporating an N-methylated glutamic acid derivative into a growing peptide chain on a solid support using HATU as the coupling reagent.
Materials:
-
Fmoc-protected amino acid resin
-
Fmoc-N-methyl-L-glutamic acid γ-tert-butyl ester
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
20% Piperidine (B6355638) in DMF
-
Dichloromethane (DCM)
-
Bromophenol blue test solution (250 mg bromophenol blue in 50 ml of DMF)[7]
Protocol:
-
Resin Swelling: Swell the resin in DMF or NMP.[7]
-
Fmoc Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a 20% solution of piperidine in DMF. Wash the resin thoroughly with DMF.[5]
-
Activation of the N-Methylated Amino Acid: In a separate vessel, dissolve 4 equivalents of Fmoc-N-methyl-L-glutamic acid γ-tert-butyl ester and 4 equivalents of HATU in DMF or NMP. Add 8 equivalents of DIPEA.[7] Allow this pre-activation to proceed for at least 5 minutes at room temperature.[7]
-
Coupling: Add the activated amino acid solution to the resin. Allow the reaction to proceed for an extended period (e.g., 1-4 hours) compared to standard couplings.[5]
-
Monitoring Coupling Completion: The standard ninhydrin (B49086) test is not effective for secondary amines like N-methylated amino acids.[5] Use the bromophenol blue test to monitor the reaction's progress.[7]
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM.[7]
-
Double/Triple Coupling: If the coupling is incomplete, as indicated by the bromophenol blue test, repeat the coupling step (double or triple coupling) to drive the reaction to completion.[5]
Visualizations
Experimental Workflow for SPPS Coupling
Caption: Workflow for the solid-phase synthesis coupling of N-methylated glutamic acid derivatives.
Signaling Pathway of Peptide Bond Formation
Caption: Chemical pathway of peptide bond formation using an activating agent.
Conclusion
The successful incorporation of N-methylated glutamic acid derivatives into peptide chains is achievable with careful selection of coupling reagents and optimization of reaction conditions. The use of potent activating agents like HATU, coupled with rigorous monitoring using the bromophenol blue test, can significantly improve coupling efficiency and minimize the formation of deletion sequences. By employing the protocols and strategies outlined in these application notes, researchers can effectively synthesize N-methylated peptides for various applications in drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 3. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 7. peptide.com [peptide.com]
- 8. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
Application Notes and Protocols for Final Cleavage of Peptides from Resin Using Anhydrous HF
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The final cleavage of a synthesized peptide from its solid-phase support is a critical step in peptide synthesis, particularly in the context of tert-butyloxycarbonyl (Boc) chemistry. Anhydrous hydrogen fluoride (B91410) (HF) is a widely used and highly effective reagent for this purpose. It not only cleaves the peptide from the resin but also removes most common side-chain protecting groups in a single step.[1][2][3] This application note provides detailed protocols and essential information for performing the final cleavage of peptides from resin using anhydrous HF, with a strong emphasis on safety, efficiency, and minimizing side reactions.
The highly corrosive and toxic nature of anhydrous HF necessitates the use of specialized, HF-resistant apparatus and strict adherence to safety protocols.[1][4][5][6][7] All procedures must be conducted in a dedicated fume hood equipped with a scrubber.[4][5]
Principle of HF Cleavage
Anhydrous HF cleaves peptides from the resin and removes benzyl-based side-chain protecting groups through an SN1 mechanism.[1] This process generates carbocations, which are potent alkylating agents and can lead to undesirable side reactions with nucleophilic amino acid residues such as Cysteine, Methionine, Tryptophan, and Tyrosine.[4] To prevent these side reactions, "scavengers" are added to the cleavage cocktail to trap the reactive carbocations.[1][4][8]
The choice of cleavage protocol and scavenger cocktail is crucial and depends on the amino acid composition of the peptide.[9][10] Two primary HF cleavage strategies are commonly employed: the standard "high HF" cleavage and the "low-high HF" cleavage.
-
Standard (High HF) Cleavage: This method utilizes a high concentration of HF (typically 90%) with a scavenger. It is suitable for most peptides but can be harsh on sensitive residues.
-
Low-High HF Cleavage: This two-step procedure is designed for peptides containing sensitive residues. The "low HF" step uses a lower concentration of HF in dimethyl sulfide (B99878) (DMS) to remove more labile protecting groups under milder conditions. This is followed by a "high HF" step to cleave the peptide from the resin and remove the more resistant protecting groups.[9][10]
Scavenger Cocktails
The selection of appropriate scavengers is critical to minimize side reactions and ensure high-quality crude peptide.[9] The following table summarizes common scavengers and their applications.
| Scavenger | Typical Concentration (v/v) | Purpose | Target Residues |
| Anisole | 5-10% | Traps benzyl (B1604629) and t-butyl carbocations.[4][8] | Trp, Tyr, Met, Cys |
| p-Cresol | 5-10% | A common scavenger for trapping carbocations.[4][9] | General purpose |
| Dimethyl sulfide (DMS) | 5-10% (in high HF), 65% (in low HF) | Reduces Met(O) to Met and acts as a solvent in low HF.[9][10] | Met(O) |
| p-Thiocresol | 1-2.5% | Used in combination with other scavengers, particularly for Trp(CHO).[9][10] | Trp(CHO), Cys |
| 1,2-Ethanedithiol (B43112) (EDT) | 2.5-5% | Effective for removing the formyl protecting group from Trp(CHO).[8][9] | Trp(CHO) |
Experimental Protocols
Extreme caution must be exercised when handling anhydrous HF. Always work in a properly functioning, dedicated HF fume hood and wear appropriate personal protective equipment (PPE), including an apron, face shield, and HF-resistant gloves (neoprene is recommended).[1][5][7] An HF first aid kit, including calcium gluconate gel, must be readily accessible.
Pre-Cleavage Preparation
-
Resin Preparation: After completion of peptide synthesis, wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) and dry it completely under a stream of nitrogen or in a vacuum desiccator.
-
Deprotection of Specific Residues (if applicable):
-
His(Dnp): The Dnp group must be removed on-resin prior to HF cleavage by treatment with a thiol-containing solution (e.g., 2-mercaptoethanol (B42355) in DMF).[1]
-
Trp(CHO): The formyl group can be removed on-resin by treatment with a piperidine (B6355638) solution in DMF before HF cleavage.[10] Alternatively, it can be removed during the HF cleavage by including 1,2-ethanedithiol (EDT) in the scavenger cocktail.[8][10]
-
-
N-terminal Boc Group Removal: It is crucial to remove the final N-terminal Boc group before HF cleavage to prevent the formation of t-butyl carbocations, which are potent alkylating agents.[4][9] This is typically done with 50% trifluoroacetic acid (TFA) in DCM.
Standard "High HF" Cleavage Protocol
This protocol is suitable for most peptides that do not contain highly sensitive amino acid residues.
| Parameter | Value |
| Peptide-Resin Scale | 0.1 - 0.5 mmol |
| HF:Scavenger Ratio (v/v) | 9:1 |
| Scavenger Cocktail Example | Anisole or p-cresol |
| Temperature | 0 °C |
| Reaction Time | 60 minutes |
Procedure:
-
Place the dry peptide-resin and a Teflon-coated stir bar into the HF-resistant reaction vessel.
-
Add the appropriate scavenger cocktail to the resin. For 1g of resin, a typical volume is 1 mL of scavenger.[4]
-
Assemble the HF cleavage apparatus according to the manufacturer's instructions.
-
Cool the reaction vessel in a dry ice/acetone bath to approximately -40 °C.
-
Carefully distill the required amount of anhydrous HF into the reaction vessel. A common ratio is 10 mL of HF per gram of peptide-resin.
-
Once the desired amount of HF is collected, close the HF cylinder valve.
-
Replace the dry ice/acetone bath with an ice/water bath to bring the reaction temperature to 0 °C.
-
Stir the reaction mixture at 0 °C for 60 minutes. For peptides containing Arg(Tos), the reaction time may need to be extended to 2 hours.[10]
-
After the cleavage is complete, remove the HF by evaporation under a vacuum. This should be done at 0 °C to minimize side reactions.[1]
-
Proceed to the post-cleavage work-up.
"Low-High HF" Cleavage Protocol
This two-step protocol is recommended for peptides containing sensitive residues that are prone to modification under standard high HF conditions.
| Parameter | "Low HF" Step | "High HF" Step |
| Reagent Composition (v/v) | HF:DMS:p-cresol (25:65:10) | HF:p-cresol (90:10) |
| Temperature | 0 °C | 0 °C |
| Reaction Time | 2 hours | 1 hour |
Procedure:
-
"Low HF" Step:
-
Place the dry peptide-resin and a Teflon-coated stir bar into the reaction vessel.
-
Add the "low HF" scavenger cocktail (DMS and p-cresol).
-
Cool the reaction vessel and distill the required amount of HF as described in the standard protocol.
-
Stir the mixture at 0 °C for 2 hours.
-
Evaporate the HF and DMS under vacuum at 0 °C.
-
Wash the resin with cold diethyl ether to remove the scavengers and by-products.
-
-
"High HF" Step:
-
To the same reaction vessel containing the washed resin, add the "high HF" scavenger (e.g., p-cresol).
-
Cool the vessel and distill the required amount of HF.
-
Stir the mixture at 0 °C for 1 hour.
-
Evaporate the HF under vacuum at 0 °C.
-
Proceed to the post-cleavage work-up.
-
Post-Cleavage Work-up
-
After the HF has been completely removed, carefully disassemble the HF apparatus.
-
Add cold diethyl ether to the reaction vessel to precipitate the crude peptide.
-
Filter the peptide-resin mixture, collecting the precipitated peptide.
-
Wash the precipitate several times with cold diethyl ether to remove any remaining scavengers and organic-soluble impurities.[1]
-
Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.
-
Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid) for subsequent purification by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualized Workflows
Standard "High HF" Cleavage Workflow
Caption: Standard High HF Cleavage Workflow.
"Low-High HF" Cleavage Workflow
Caption: Low-High HF Cleavage Workflow.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Cleavage | Insufficient reaction time or temperature. | Increase reaction time (especially for Arg(Tos)) or ensure the temperature is maintained at 0-5 °C.[5] |
| Low Peptide Yield | Incomplete precipitation or loss during washing. | Ensure complete precipitation with a sufficient volume of cold ether. Minimize transfer steps. |
| Presence of Side Products | Inappropriate scavenger cocktail or pre-cleavage deprotection. | Select scavengers based on the peptide sequence. Ensure complete removal of Dnp or CHO groups if present. |
| Peptide Oxidation | Peroxides in diethyl ether. | Use high-quality, peroxide-free diethyl ether for precipitation and washing.[1] |
Safety Considerations
-
HF Exposure: Anhydrous HF is extremely corrosive and toxic. Inhalation can be fatal, and skin contact can cause severe burns that may not be immediately painful.[5][7]
-
Emergency Procedures: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and apply calcium gluconate gel. Seek immediate medical attention. For inhalation, move the victim to fresh air and seek emergency medical help.
-
Apparatus: Use only specialized HF-resistant apparatus made of materials like Teflon or Kel-F.[1][6] Glassware must never be used as HF reacts with silicon dioxide.[1]
-
Waste Disposal: Neutralize all HF waste according to institutional safety guidelines. A common method is to trap the evaporated HF in a calcium oxide (CaO) trap.[1]
By following these detailed protocols and adhering to the stringent safety precautions, researchers can successfully and safely perform the final cleavage of peptides from resin using anhydrous HF, obtaining high-quality crude peptides ready for purification and downstream applications.
References
- 1. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Hf cleavage and deprotection from resins | PPTX [slideshare.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 8. researchgate.net [researchgate.net]
- 9. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 10. peptide.com [peptide.com]
Application of Boc-Glu(OBzl)-OH in Bioconjugation Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-L-glutamic acid 5-benzyl ester, commonly known as Boc-Glu(OBzl)-OH, is a valuable bifunctional building block in the field of bioconjugation. Its unique structure, featuring two carboxylic acid groups and one amine, each with distinct protecting groups, allows for the sequential and controlled synthesis of complex linker molecules. These linkers are integral components of advanced biomedical constructs such as antibody-drug conjugates (ADCs), targeted drug delivery systems, and sophisticated molecular probes.
The tert-butyloxycarbonyl (Boc) group provides a stable, acid-labile protection for the α-amine, while the benzyl (B1604629) (Bzl) ester protects the γ-carboxyl group and can be removed under orthogonal conditions via catalytic hydrogenation. The free α-carboxyl group serves as the initial point of conjugation. This strategic arrangement of protecting groups enables chemists to selectively expose reactive sites, facilitating the precise attachment of different molecular entities, such as a targeting antibody and a cytotoxic payload, in a stepwise manner. Glutamic acid-containing linkers have been shown to enhance the stability and efficacy of bioconjugates.[1]
Key Features of this compound in Bioconjugation
-
Orthogonal Protection: The Boc and benzyl protecting groups can be removed selectively without affecting each other, allowing for controlled, directional synthesis of heterobifunctional linkers.
-
Bifunctional Core: The glutamic acid scaffold provides two distinct carboxylic acid functionalities and an amino group, offering multiple points for modification and conjugation.
-
Enhanced Stability: Incorporation of glutamic acid into linker designs, such as in glutamic acid-valine-citrulline linkers, has been demonstrated to improve the stability of antibody-drug conjugates in mouse plasma compared to traditional valine-citrulline linkers.[1]
-
Versatility: It serves as a foundational component for creating linkers with varying lengths, solubilities, and cleavage properties, tailored to specific applications in drug delivery and diagnostics.
Data Summary
Quantitative data from various peptide synthesis and bioconjugation experiments utilizing Boc-protected amino acids and benzyl esters are summarized below. These values provide an estimate of expected efficiencies for the described protocols.
| Step | Reaction | Reagents | Typical Yield (%) | Reference |
| 1 | EDC/NHS Coupling | Boc-Amino Acid, Amine, EDC, HOBt/NHS | 68-95% | [2][3][4] |
| 2 | Boc Deprotection | TFA/DCM | Quantitative | [2] |
| 3 | Benzyl Ester Deprotection | H₂/Pd-C, Formic Acid | 81-98% | [5][6] |
Experimental Protocols
Protocol 1: Activation of α-Carboxyl Group and Coupling to a Primary Amine
This protocol describes the activation of the free α-carboxyl group of this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) for subsequent conjugation to a molecule containing a primary amine (Molecule-NH₂).
Materials:
-
This compound
-
Molecule-NH₂ (e.g., an amino-modified payload or linker)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0 (for aqueous reactions)[7]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[7]
-
Quenching Solution: Hydroxylamine or glycine (B1666218) solution
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1.0 eq), NHS (1.2 eq), and EDC-HCl (1.2 eq) in anhydrous DMF or DCM.
-
Stir the reaction mixture at room temperature for 15-60 minutes to form the NHS-ester intermediate. For aqueous reactions, use Sulfo-NHS and perform the activation in Activation Buffer for 15 minutes at room temperature.[7]
-
-
Coupling to Molecule-NH₂:
-
Dissolve Molecule-NH₂ (1.0-1.2 eq) in the same solvent or, for aqueous reactions, in Coupling Buffer.
-
Add the solution of Molecule-NH₂ to the activated Boc-Glu(OBzl)-NHS ester solution.
-
Stir the reaction mixture at room temperature for 2 hours to overnight. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by adding a quenching solution if necessary.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by silica (B1680970) gel column chromatography or reverse-phase HPLC to yield the Boc-Glu(OBzl)-NH-Molecule conjugate.
-
Protocol 2: Selective Deprotection of the Benzyl (Bzl) Ester
This protocol describes the removal of the benzyl protecting group from the γ-carboxyl group via catalytic hydrogenation, exposing a free carboxylic acid for further conjugation.
Materials:
-
Boc-Glu(OBzl)-NH-Molecule conjugate
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) source or a hydrogen donor like formic acid.[5]
Procedure:
-
Dissolve the Boc-Glu(OBzl)-NH-Molecule conjugate in a suitable solvent such as MeOH, EtOH, or EtOAc.
-
Carefully add 10% Pd/C catalyst (typically 10 mol% with respect to the substrate).
-
Securely attach a hydrogen-filled balloon to the flask or use a hydrogenator.
-
Evacuate the flask under vacuum and backfill with hydrogen. Repeat this cycle three times.
-
Stir the reaction vigorously under a hydrogen atmosphere at room temperature.
-
Alternatively, formic acid can be used as a hydrogen donor with 10% Pd/C.[5]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-18 hours).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product, Boc-Glu(OH)-NH-Molecule.
Protocol 3: Selective Deprotection of the Boc Group
This protocol details the removal of the acid-labile Boc protecting group to expose the α-amine, which can then be coupled to another molecule.
Materials:
-
Boc-protected peptide or conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) for neutralization (if required for subsequent steps)
Procedure:
-
Dissolve the Boc-protected substrate in DCM.
-
Add an equal volume of TFA (e.g., for a solution in 1 mL of DCM, add 1 mL of TFA). A common deprotection solution is 25-50% TFA in DCM.[2][8]
-
Stir the solution at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[2]
-
Monitor the deprotection by TLC or LC-MS.
-
Once complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with DCM or toluene (B28343) can help remove residual TFA.
-
The resulting amine will be a TFA salt. If the free amine is required for the next step, dissolve the residue in DCM and neutralize with a base such as DIPEA.
Visualizations
Experimental Workflow: Synthesis of a Heterobifunctional Linker
The following diagram illustrates a typical workflow for using this compound to create a heterobifunctional linker and conjugate two distinct molecules (Molecule 1 and Molecule 2).
Signaling Pathway: EGFR Inhibition by an Antibody-Drug Conjugate
Antibody-drug conjugates can be designed to target specific cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancer cells. Upon binding, the ADC is internalized, and the cytotoxic payload is released, leading to cell death. A linker derived from this compound can be used to connect the anti-EGFR antibody to the payload.[9][]
References
- 1. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. scribd.com [scribd.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: Synthesis of Bioactive Peptides Using Boc-L-Glutamic Acid γ-Benzyl Ester
Introduction
The chemical synthesis of bioactive peptides is a cornerstone of pharmaceutical research and drug development.[1] These peptides, which are short chains of amino acids, often exhibit high specificity and potent biological activity. Their synthesis requires a meticulous, stepwise approach involving the protection of reactive functional groups to ensure the correct amino acid sequence.[2][3] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a classic and robust method used in Solid-Phase Peptide Synthesis (SPPS).[4]
Boc-L-glutamic acid γ-benzyl ester is a critical building block in this strategy.[5][6] It is a derivative of L-glutamic acid where the α-amino group is temporarily protected by a Boc group, and the γ-carboxyl group of the side chain is semi-permanently protected by a benzyl (B1604629) (Bzl) ester.[7] This dual-protection scheme allows for the selective deprotection of the α-amino group for chain elongation while the side chain remains protected until the final synthesis step, preventing unwanted side reactions.[2] The benzyl ester also enhances the solubility and stability of the amino acid derivative.[5]
The Boc/Bzl Protection Strategy in SPPS
The Boc/Bzl method is based on a graded acid lability for deprotection.[2]
-
Nα-Amino Protection (Temporary) : The Boc group is used for the temporary protection of the α-amino group. It is stable under the coupling conditions but can be readily removed with moderate acids, typically trifluoroacetic acid (TFA).[4][8]
-
Side-Chain Protection (Semi-Permanent) : Benzyl-based protecting groups, such as the γ-benzyl ester on the glutamic acid side chain, are employed for semi-permanent protection. These groups are stable to the repeated TFA treatments used to remove the Boc group during each cycle of the synthesis.[2]
-
Final Cleavage & Deprotection : The final step involves the simultaneous cleavage of the completed peptide from the solid support resin and the removal of all side-chain protecting groups. This requires treatment with a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[4][9]
This strategy, while largely effective, is not strictly "orthogonal" because both protecting groups are acid-labile, differing only in the required acid strength for removal.[8]
Quantitative Data Summary
The success of peptide synthesis is evaluated by several quantitative parameters. The following table provides typical expected values for SPPS utilizing the Boc/Bzl strategy. These values are illustrative and can vary based on the peptide sequence, length, and specific conditions used.[9]
| Parameter | Typical Value | Notes |
| Resin Substitution | 0.5 - 1.0 mmol/g | Merrifield or PAM resins are commonly used for synthesizing peptide acids.[9][10] |
| Coupling Efficiency (per step) | >99% | Monitored by a qualitative method like the Kaiser test (ninhydrin test).[9] |
| Overall Crude Peptide Yield | 60 - 80% | Highly dependent on the peptide's length and amino acid composition.[9] |
| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification is necessary to remove byproducts from incomplete reactions or side reactions.[9] |
| Final Purified Peptide Yield | 20 - 40% | Represents the yield after purification steps, such as preparative RP-HPLC.[9] |
Detailed Experimental Protocols
This section outlines a standard protocol for manual solid-phase synthesis of a bioactive peptide containing a Boc-L-glutamic acid γ-benzyl ester residue on a Merrifield resin.
Protocol 1: Solid-Phase Peptide Synthesis (Boc/Bzl Strategy)
Materials and Reagents:
-
Merrifield resin (1% DVB, 100-200 mesh)
-
Boc-L-amino acids (including Boc-L-Glu(OBzl)-OH)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt
-
Scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole)
-
Anhydrous diethyl ether (cold)
Procedure:
-
Resin Preparation and First Amino Acid Attachment:
-
Swell the Merrifield resin in DCM in a reaction vessel for 30 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
-
The first Boc-amino acid is typically attached to the resin as its cesium salt to minimize racemization.[10]
-
-
Elongation Cycle (for each amino acid):
-
Step 2a: Nα-Boc Deprotection:
-
Wash the peptide-resin with DCM (3x).
-
Add a solution of 50% TFA in DCM to the resin and agitate for a 5-minute prewash.[10]
-
Drain the solution, add fresh 50% TFA/DCM, and agitate for 20-25 minutes.[10]
-
Filter and wash the resin with DCM (3x), Isopropyl Alcohol (2x), and DCM (3x) to remove residual TFA.[10]
-
-
Step 2b: Neutralization:
-
Wash the resin with DMF (3x).
-
Add a solution of 10% DIEA in DMF and agitate for 5 minutes. Repeat this step.[9]
-
Wash the resin thoroughly with DMF (5x) to remove excess base. The peptide-resin is now ready for coupling.
-
-
Step 2c: Amino Acid Coupling (Example using Boc-L-Glu(OBzl)-OH):
-
In a separate vial, dissolve Boc-L-Glu(OBzl)-OH (3 equivalents) and an activator like HOBt (3 equivalents) in DMF.
-
Add a coupling agent such as DCC or DIC (3 equivalents) and allow the activation to proceed for 10-15 minutes.[4][9]
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using the Kaiser test. If the test is positive (blue color), indicating free amines, the coupling step should be repeated ("double coupling").[9]
-
After complete coupling, wash the resin with DMF (3x) and DCM (3x).
-
-
-
Final Cleavage and Side-Chain Deprotection:
-
After the final elongation cycle and Nα-Boc deprotection, wash the peptide-resin thoroughly with DMF and DCM, then dry it under vacuum.[9]
-
Caution: This step uses highly corrosive and toxic acids like HF and must be performed in a specialized apparatus within a certified fume hood.
-
Transfer the dried peptide-resin to an HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., p-cresol, thioanisole) to protect sensitive residues from reactive cations generated during cleavage.[9]
-
Add anhydrous liquid HF and stir the mixture at 0°C for 1-2 hours.[2][9]
-
After the reaction, evaporate the HF under a stream of nitrogen.
-
-
Peptide Precipitation and Purification:
-
Wash the residue with cold diethyl ether to precipitate the crude peptide. Centrifuge and decant the ether. Repeat this wash several times to remove scavengers and organic byproducts.[9]
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a suitable aqueous buffer (e.g., water/acetonitrile with 0.1% TFA).
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[9]
-
Analyze the purified fractions by analytical RP-HPLC and confirm the molecular weight using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[9]
-
Signaling Pathways and Applications
Peptides synthesized using Boc-L-glutamic acid γ-benzyl ester can be designed to interact with a wide array of biological targets. Glutamic acid residues are often crucial for increasing the hydrophilicity of a peptide and can play significant roles in binding to receptors or enzymes.[6] For example, a synthesized peptide might act as an agonist or antagonist for a G-protein coupled receptor (GPCR) or inhibit a specific protease. The workflow below illustrates a generalized pathway from a synthesized peptide to a potential cellular response.
References
- 1. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 5. chemimpex.com [chemimpex.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. nbinno.com [nbinno.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance with N-Methylated Amino acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with N-methylated amino acids in peptide synthesis. N-methylation is a key modification for improving the pharmacokinetic properties of peptides, but the increased steric hindrance around the secondary amine presents unique synthetic challenges.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to couple an amino acid onto an N-methylated residue?
The primary challenge is steric hindrance. The presence of the N-methyl group on the backbone nitrogen of an amino acid residue makes the nitrogen less nucleophilic and sterically shields it. This hinders the approach of the activated carboxyl group of the incoming amino acid, leading to sluggish and often incomplete coupling reactions.[4] This is particularly problematic for sterically demanding residues like N(Me)-Val and N(Me)-Ile.[5]
Q2: My standard coupling protocol is failing for N-methylated amino acids. What should I do?
Standard coupling reagents like HBTU and HCTU are often less effective for N-methylated amino acids.[6] To improve coupling efficiency, consider the following:
-
Switch to a more potent coupling reagent: Reagents such as HATU, PyAOP, or PyBOP in the presence of an additive like HOAt are more effective at activating the carboxylic acid and promoting coupling to the sterically hindered secondary amine.[5][6][7]
-
Perform multiple couplings: Double or even triple coupling cycles can drive the reaction to completion.[5][8]
-
Increase the temperature: Microwave-assisted solid-phase peptide synthesis (SPPS) can significantly enhance coupling efficiency and reduce reaction times, especially for difficult couplings.[9][10][11][12]
Q3: How can I monitor the completion of a coupling reaction with an N-methylated amino acid?
The standard ninhydrin (B49086) (Kaiser) test, which is used to detect free primary amines, is not suitable for monitoring the acylation of N-methylated (secondary) amines as it gives a very weak color response. The bromophenol blue test is a reliable alternative for monitoring the presence of free secondary amines on the solid support.[5][6] A yellow color indicates a complete coupling, while a blue or green color signifies an incomplete reaction.[5][6]
Q4: I'm observing deletion sequences in my final peptide. What is the cause and how can I prevent this?
Deletion sequences are a direct consequence of incomplete coupling reactions.[5] If the coupling of an amino acid to the N-methylated residue is not complete, the subsequent amino acid in the sequence will be incorporated instead, leading to a peptide chain missing a residue. To prevent this, it is crucial to ensure complete coupling by using the strategies outlined in Q2 and monitoring the reaction as described in Q3.
Q5: What are some common side reactions when working with N-methylated amino acids and how can I minimize them?
Besides incomplete coupling, other common side reactions include:
-
Racemization: The activation of the carboxylic acid can lead to epimerization, especially with prolonged activation times.[4][5] Using a stepwise coupling strategy and including additives like HOAt can help suppress racemization.[5]
-
Diketopiperazine (DKP) formation: This is a common side reaction in Fmoc-SPPS, particularly with sequences containing N-alkylated amino acids at the C-terminus.[5] Utilizing a sterically hindered resin, such as 2-chlorotrityl chloride resin, can minimize DKP formation.[5]
-
Aspartimide formation: When synthesizing peptides containing aspartic acid, prolonged exposure to basic conditions during deprotection can lead to aspartimide formation.[11][13] This is exacerbated by elevated temperatures, so careful control of reaction conditions is necessary.
Troubleshooting Guides
Problem: Low Coupling Efficiency / Incomplete Reaction
This is the most common issue when incorporating N-methylated amino acids. The following guide provides a systematic approach to troubleshooting.
| Potential Cause | Recommended Solution |
| Ineffective coupling reagent | Switch to a more potent reagent such as HATU, PyAOP, or PyBOP/HOAt.[5][6][14] |
| Steric hindrance | Perform double or triple couplings to drive the reaction to completion.[5][8] |
| Suboptimal reaction temperature | Utilize microwave-assisted synthesis to increase the reaction rate.[9][10][12] |
| Incomplete reaction monitoring | Use the bromophenol blue test to accurately monitor coupling completion as the ninhydrin test is not suitable for N-methylated amines.[5][6] |
| Suboptimal activation | For HATU/DIPEA activation, keep preactivation times to a minimum to reduce the risk of racemization.[5] |
Problem: Side Reactions During Synthesis
| Side Reaction | Potential Cause | Recommended Mitigation Strategy |
| Deletion sequences | Incomplete coupling reactions. | Use more efficient coupling reagents and/or perform multiple couplings.[5] Ensure complete coupling with the bromophenol blue test.[5][6] |
| Diketopiperazines (DKPs) | Common in Fmoc-SPPS of N-alkylated peptides, especially with proline or N-methylated amino acids at the C-terminus. | Utilize 2-chlorotrityl chloride resin to minimize DKP formation.[5] |
| Racemization | Activation of the carboxylic acid, especially during prolonged reactions or at elevated temperatures. | Employ a stepwise coupling strategy and include additives like HOAt.[5] Minimize pre-activation times. |
| Fragmentation | Acidic cleavage (TFA) of sequences with consecutive N-methylated residues. | Optimize the cleavage time and conditions.[5] |
| Aspartimide Formation | Piperidine-induced deprotection of Fmoc group, especially at elevated temperatures. | Reduce temperature during deprotection or use a DBU-based deprotection cocktail.[11] |
Experimental Protocols
Protocol 1: On-Resin N-Methylation via Fukuyama-Mitsunobu Reaction
This method involves the activation of the backbone amide with a 2-nitrobenzenesulfonyl (o-NBS) group, followed by methylation.[15][16]
-
Sulfonylation: Swell the peptide-resin in N-methyl-2-pyrrolidone (NMP). Treat the resin with a solution of 4 equivalents of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and 10 equivalents of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in NMP. The reaction is typically complete within 2 hours.[13]
-
Methylation: Wash the resin thoroughly. Treat the o-NBS protected resin with a methylating agent, such as dimethyl sulfate, in the presence of a base like DBU.[8][16]
-
Deprotection: Remove the o-NBS group by treating the resin with a solution of 2-mercaptoethanol (B42355) and DBU in NMP to yield the N-methylated amine.[16][17]
Protocol 2: Coupling of an Fmoc-Amino Acid to an N-Methylated Residue using HATU
This protocol outlines the key steps for incorporating an amino acid onto a growing peptide chain terminating with an N-methylated residue.
-
Resin Preparation: Swell the resin-bound peptide with the N-terminal N-methylated amino acid in DMF or NMP.[6]
-
Amino Acid Activation: In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid in DMF or NMP. Add 4 equivalents of HATU and 8 equivalents of diisopropylethylamine (DIPEA). Allow the mixture to pre-activate for a few minutes.[6]
-
Coupling: Add the activated amino acid solution to the resin. Shake the reaction vessel at room temperature for at least 1 hour.[6] For particularly difficult couplings, the reaction time can be extended, or microwave irradiation can be applied.[9][10]
-
Monitoring: After the initial coupling time, take a small sample of the resin and perform the bromophenol blue test to check for completion.[6]
-
Recoupling (if necessary): If the bromophenol blue test is positive (blue/green), indicating an incomplete reaction, repeat steps 2 and 3.[6]
-
Washing: Once the coupling is complete (bromophenol blue test is yellow), filter the resin and wash it thoroughly with DMF or NMP to remove excess reagents.
Visualizations
Caption: Workflow for solid-phase synthesis of N-methylated peptides.
Caption: Troubleshooting workflow for challenging N-methylated amino acid couplings.
References
- 1. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. books.rsc.org [books.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bachem.com [bachem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Pyroglutamate Formation During Boc Deprotection
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of pyroglutamate (B8496135) (pGlu) formation during the deprotection of tert-butyloxycarbonyl (Boc) protecting groups in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is pyroglutamate formation and why is it a concern?
A1: Pyroglutamate formation is an irreversible intramolecular cyclization of an N-terminal glutamine (Gln) or glutamic acid (Glu) residue. This reaction results in the formation of a five-membered lactam ring, blocking the N-terminal amine and preventing further peptide chain elongation. This leads to truncated peptide impurities that can be difficult to separate from the desired product, reducing the overall yield and purity of the synthesis.
Q2: What is the primary cause of pyroglutamate formation during Boc deprotection?
A2: The primary cause is the acidic conditions required to remove the Boc group.[1] N-terminal glutamine is particularly susceptible to acid-catalyzed cyclization.[2] Prolonged exposure to strong acids like trifluoroacetic acid (TFA) can promote this side reaction. N-terminal glutamic acid can also form pyroglutamate, though generally at a slower rate than glutamine.[3]
Q3: How can I detect pyroglutamate formation in my crude peptide?
A3: The most common method for detecting pyroglutamate formation is mass spectrometry (MS). The cyclization of an N-terminal glutamine residue results in the loss of ammonia, corresponding to a mass decrease of 17.03 Da. For glutamic acid, cyclization involves the loss of water, resulting in a mass decrease of 18.02 Da. This mass shift is a key diagnostic feature in the analysis of the crude peptide.
Q4: Are there alternatives to TFA for Boc deprotection that might reduce pyroglutamate formation?
A4: Yes, a common alternative is using 4 M HCl in 1,4-dioxane (B91453).[1] This reagent is often considered milder and can be more selective in removing the Boc group, potentially reducing the incidence of acid-catalyzed side reactions like pyroglutamate formation. The choice between TFA and HCl/dioxane can depend on the specific peptide sequence and the other protecting groups present.
Troubleshooting Guide
Unexpected peptide truncation and the presence of impurities are common issues in SPPS. This guide will help you troubleshoot instances of pyroglutamate formation.
| Symptom/Issue | Potential Cause | Recommended Solution |
| Mass spectrometry of the crude product shows a significant peak with a mass of -17.03 Da from the expected product mass. | Spontaneous cyclization of an N-terminal glutamine (Gln) residue to pyroglutamate. | - Minimize the duration of acid exposure during Boc deprotection.- Switch to a milder deprotection reagent such as 4 M HCl in dioxane.- Ensure the subsequent amino acid coupling is rapid and complete to cap the N-terminal amine quickly. |
| A peak with a mass of -18.02 Da is observed in the mass spectrum. | Cyclization of an N-terminal glutamic acid (Glu) residue to pyroglutamate. | - While less common, this can occur with prolonged acid treatment. Follow the same mitigation strategies as for Gln-induced pyroglutamate formation. |
| Low yield of the desired full-length peptide, with the major impurity corresponding to the truncated, pyroglutamate-capped sequence. | Incomplete coupling following the N-terminal Gln or Glu residue, leaving it exposed to acidic conditions during subsequent deprotection steps. | - Optimize coupling conditions for the amino acid following the N-terminal Gln/Glu. Use a more efficient coupling reagent or double the coupling time.- Perform a capping step with acetic anhydride (B1165640) after the coupling step to block any unreacted N-terminal amines. |
| Pyroglutamate formation is still observed despite using milder deprotection conditions. | The peptide sequence itself is highly prone to cyclization. | - For N-terminal glutamine, consider using a side-chain protecting group like the trityl (Trt) group, which is stable to the conditions of Boc deprotection. |
Quantitative Data on Deprotection Reagents
The choice of deprotection reagent and the duration of the treatment can significantly impact the efficiency of Boc removal and the prevalence of side reactions. The following table provides a comparison of common deprotection cocktails. While direct quantitative data on pyroglutamate formation is sequence-dependent and not always available in literature, the efficiency of deprotection is a key factor, as incomplete deprotection can lead to deletion sequences.
| Entry | Deprotection Cocktail | Time | Yield of Target Peptide (%) | Notes |
| 1 | 50% TFA in DCM | 5 min | 78 | Incomplete Boc removal was observed, leading to deletion sequences.[4] |
| 2 | 50% TFA in DCM | 2 x 30 min | 95 | Longer deprotection times improved the yield of the target peptide.[4] |
| 3 | 4 M HCl in dioxane | 5 min | 82 | Similar to TFA/DCM, a short deprotection time was insufficient.[4] |
| 4 | 4 M HCl in dioxane | 2 x 30 min | 96 | Extended deprotection with HCl/dioxane provided a high yield of the desired product.[4] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA/DCM
This protocol is a widely used method for Boc deprotection. However, for peptides with N-terminal Gln or Glu, the deprotection time should be minimized to reduce the risk of pyroglutamate formation.
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
5% Diisopropylethylamine (DIPEA) in DCM (v/v) for neutralization
-
Methanol (MeOH)
Procedure:
-
Swell the Boc-protected peptide-resin in DCM in a reaction vessel for 15-30 minutes.
-
Drain the DCM.
-
Add the deprotection solution of 50% TFA in DCM to the resin.
-
Agitate the resin for a short period, typically 1-2 minutes (pre-wash).
-
Drain the deprotection solution.
-
Add fresh 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the deprotection solution.
-
Wash the resin with DCM (3 times).
-
Neutralize the resin by washing with 5% DIPEA in DCM (2 times, 2 minutes each).
-
Wash the resin with DCM (3 times).
-
Wash the resin with MeOH (2 times) to shrink the resin and remove residual reagents.
-
Dry the resin under a stream of nitrogen before proceeding to the next coupling step.
Protocol 2: Milder Boc Deprotection using 4 M HCl in Dioxane to Minimize Pyroglutamate Formation
This protocol is recommended for sequences containing N-terminal glutamine or glutamic acid to minimize acid-catalyzed pyroglutamate formation.
Materials:
-
Boc-protected peptide-resin
-
1,4-Dioxane, anhydrous
-
4 M Hydrogen Chloride (HCl) in 1,4-dioxane
-
Dichloromethane (DCM), peptide synthesis grade
-
5% Diisopropylethylamine (DIPEA) in DCM (v/v) for neutralization
Procedure:
-
Swell the Boc-protected peptide-resin in DCM in a reaction vessel for 15-30 minutes.
-
Drain the DCM and wash with anhydrous 1,4-dioxane (2 times).
-
Add the 4 M HCl in 1,4-dioxane solution to the resin.
-
Agitate the resin for 30 minutes at room temperature.
-
Drain the deprotection solution.
-
Wash the resin with 1,4-dioxane (3 times).
-
Wash the resin with DCM (3 times).
-
Neutralize the resin by washing with 5% DIPEA in DCM (2 times, 2 minutes each).
-
Wash the resin with DCM (3 times).
-
Dry the resin under vacuum before the next coupling step.
Visualizations
Mechanism of Pyroglutamate Formation
The following diagram illustrates the acid-catalyzed cyclization of an N-terminal glutamine residue, which is a primary cause of pyroglutamate formation during Boc deprotection.
Caption: Acid-catalyzed formation of pyroglutamate from N-terminal glutamine.
Experimental Workflow for Boc Deprotection
This workflow outlines the key steps in a standard Boc deprotection cycle during solid-phase peptide synthesis.
Caption: Standard workflow for a Boc deprotection cycle in SPPS.
Troubleshooting Logic for Pyroglutamate Formation
This diagram provides a logical decision-making process for troubleshooting pyroglutamate formation based on mass spectrometry results.
Caption: Troubleshooting decision tree for identifying pyroglutamate formation.
References
Technical Support Center: Boc-Glu(OBzl)-OH Coupling Efficiency
Welcome to the technical support center for optimizing the coupling of Boc-Glu(OBzl)-OH in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for incorporating this amino acid derivative into your peptide synthesis protocols. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges and achieve optimal results in your experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the coupling of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency (Positive Kaiser Test) | Incomplete activation of the carboxylic acid: Standard coupling reagents may not be sufficiently reactive. | Optimize your coupling reagent by switching to a more potent activator such as HATU, HBTU, or PyAOP. The addition of additives like HOBt or OxymaPure to carbodiimide-mediated couplings (e.g., DIC) can also enhance the reaction rate.[1][2] |
| Steric hindrance: The benzyl (B1604629) protecting group on the glutamic acid side chain can sterically hinder the coupling reaction. This can be exacerbated by a bulky N-terminal amino acid on the resin-bound peptide. | Extend the coupling reaction time (e.g., 2-4 hours or overnight). Consider performing a double coupling, where the coupling step is repeated with a fresh solution of activated amino acid. | |
| Peptide chain aggregation: Hydrophobic sequences or longer peptides can aggregate on the solid support, making the N-terminal amine inaccessible. | Switch to a solvent known to disrupt secondary structures, such as N-methylpyrrolidone (NMP), or add a chaotropic salt like LiCl to the coupling reaction. Sonication during coupling can also help break up aggregates. | |
| Presence of a -18 Da Peak in Mass Spectrum | Pyroglutamate (B8496135) formation: The N-terminal glutamic acid can undergo intramolecular cyclization to form pyroglutamate, resulting in the loss of a water molecule.[3] This can occur during the coupling step, especially with prolonged activation times or exposure to basic conditions. | Minimize the pre-activation time of this compound before adding it to the resin. Avoid excess base in the coupling reaction. If pyroglutamate formation is persistent, consider coupling at a lower temperature.[3] |
| Racemization | Over-activation of the amino acid: The use of strong bases or extended activation times can lead to epimerization at the alpha-carbon. | Use a weaker base, such as N-methylmorpholine (NMM) or 2,4,6-collidine, instead of DIPEA.[4] The addition of racemization suppressants like HOBt or OxymaPure is highly recommended.[2] |
Frequently Asked Questions (FAQs)
Q1: Why can this compound be difficult to couple?
A1: The primary challenge with this compound can be attributed to the steric bulk of the benzyl (Bzl) protecting group on the side-chain carboxyl group. This steric hindrance can slow down the rate of amide bond formation, especially when coupling to a sterically crowded N-terminus on the growing peptide chain. Additionally, like other amino acids, it can be involved in sequence-dependent aggregation.
Q2: What is pyroglutamate formation and how can I prevent it?
A2: Pyroglutamate formation is an intramolecular cyclization of an N-terminal glutamic acid residue to form a lactam, with the elimination of a water molecule (-18 Da).[3] This side reaction can be catalyzed by both acidic and basic conditions.[3] During the coupling step, prolonged exposure to the basic environment of the coupling reaction can promote this side reaction. To minimize pyroglutamate formation, use efficient coupling reagents to shorten the reaction time, avoid excessive amounts of base, and consider pre-activated esters or performing the coupling at a lower temperature.[3]
Q3: Which coupling reagent is best for this compound?
A3: While the optimal coupling reagent can be sequence-dependent, for challenging couplings involving potentially sterically hindered amino acids like this compound, more potent activating agents are recommended. Uronium/aminium salt-based reagents like HATU and HBTU, or phosphonium (B103445) salt-based reagents like PyAOP, are generally more effective than standard carbodiimide (B86325) methods (DCC or DIC) alone.[1] The addition of HOBt or OxymaPure to a DIC-mediated coupling can also significantly improve efficiency and reduce racemization.[1][2]
Q4: How can I monitor the coupling efficiency of this compound?
A4: The Kaiser test (ninhydrin test) is a reliable qualitative method for monitoring the presence of free primary amines on the peptide-resin. A positive Kaiser test (blue beads) indicates incomplete coupling. For couplings involving N-methylated amino acids, where the Kaiser test is not applicable, the Isatin test can be used.[5]
Quantitative Data Summary
The following table summarizes the general efficiency of common coupling reagents, with data extrapolated from studies on sterically hindered amino acids. These values are intended for comparative purposes and may vary depending on the specific peptide sequence and reaction conditions.
| Coupling Reagent/Method | Typical Coupling Yield (%) | Racemization Risk | Key Considerations |
| HATU/DIPEA | 95 - 99 | Low | Highly efficient for hindered couplings with rapid reaction times.[1] |
| HBTU/DIPEA | 90 - 98 | Low | A reliable and widely used reagent, slightly less reactive than HATU.[1] |
| PyAOP/DIPEA | 95 - 99 | Low | A highly effective phosphonium-based reagent, particularly for sterically demanding couplings.[5] |
| DIC/HOBt | 85 - 95 | Low to Moderate | A cost-effective option; HOBt is crucial for suppressing racemization and improving efficiency. |
| DIC/OxymaPure | 92 - 97 | Very Low | OxymaPure is a highly effective additive for enhancing coupling rates and suppressing racemization.[1] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HBTU
This protocol details the manual solid-phase synthesis coupling of this compound on a Merrifield or MBHA resin.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection: Remove the N-terminal Boc group by treating the resin with 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x), followed by DMF (3x).
-
Neutralization: Neutralize the resin with 10% DIPEA in DMF for 5 minutes (2x). Wash the resin with DMF (5x).
-
Pre-activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HBTU (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the neutralized peptide-resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Take a small sample of the resin beads and perform a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step with a fresh solution of activated amino acid (double coupling).
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x).
-
Capping (Optional): If the coupling remains incomplete after a second attempt, cap the unreacted amines with acetic anhydride (B1165640) to prevent the formation of deletion sequences.[5]
Protocol 2: High-Efficiency Coupling using HATU for Difficult Sequences
This protocol is recommended for sequences where steric hindrance is a significant concern.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA or 2,4,6-Collidine
-
DMF or NMP
-
DCM
-
Kaiser test kit
Procedure:
-
Follow steps 1-4 from Protocol 1 for resin swelling, deprotection, washing, and neutralization.
-
Pre-activation: In a separate vial, dissolve this compound (2 equivalents) and HATU (2 equivalents) in DMF or NMP. Add DIPEA or 2,4,6-collidine (4 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the peptide-resin and agitate for 2-4 hours. The extended time can help overcome steric hindrance.
-
Monitoring and Washing: Follow steps 7 and 8 from Protocol 1 to monitor the reaction and wash the resin.
Visualizations
Troubleshooting Workflow for Low Coupling Efficiency
Caption: A logical workflow for troubleshooting low coupling efficiency of this compound.
Signaling Pathway of Peptide Bond Formation
Caption: The general pathway for peptide bond formation using a coupling reagent.
References
Technical Support Center: Optimizing TFA Concentration for Boc Group Removal
Welcome to the Technical Support Center for optimizing the removal of the tert-butoxycarbonyl (Boc) protecting group using trifluoroacetic acid (TFA). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of Boc deprotection using TFA?
A1: The deprotection of a Boc-protected amine is an acid-catalyzed process.[1] The reaction is initiated by the protonation of the Boc group's carbonyl oxygen by TFA. This is followed by the cleavage of the tert-butyl-oxygen bond, which generates a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine as a trifluoroacetate (B77799) salt.[1][2][3] It is important to perform this reaction in a well-ventilated area as it generates carbon dioxide gas.[2][3]
Q2: What are common TFA concentrations used for Boc removal?
A2: TFA is typically used in a concentration range of 20-50% in a solvent like dichloromethane (B109758) (DCM).[4] However, concentrations can range from 25% to 100% (neat TFA) depending on the substrate and desired reaction speed.[2][5] A study comparing 55% TFA in DCM with 100% TFA for Boc removal in solid-phase peptide synthesis found that the 55% TFA/DCM mixture resulted in higher purity peptides.[4][6]
Q3: What are scavengers and why are they necessary?
A3: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation generated during Boc cleavage.[7] This prevents the cation from reacting with and modifying sensitive amino acid residues, which can lead to undesired side products.[1][7]
Q4: Which amino acid residues are most susceptible to side reactions during Boc deprotection?
A4: Amino acid residues with nucleophilic side chains are particularly susceptible to alkylation by the tert-butyl cation. These include Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[7]
Q5: Can the Boc group be removed without using a strong acid like TFA?
A5: Yes, milder acidic conditions can be used, which is particularly useful for substrates with other acid-sensitive functional groups.[8] Alternatives include 4M HCl in 1,4-dioxane (B91453) and Lewis acids.[4][8] Thermal deprotection is a catalyst-free alternative but often requires high temperatures.[8]
Troubleshooting Guides
Issue 1: Incomplete Boc Deprotection
Symptoms:
-
Presence of starting material in the crude product, as detected by TLC, LC-MS, or NMR.[8]
-
Low yield of the desired amine product.[8]
-
In peptide synthesis, this can lead to the deletion of amino acid residues in the final sequence.[7]
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Insufficient Acid Strength or Concentration | Increase the concentration of TFA. A common starting point is 20-50% TFA in DCM.[4][8] For difficult substrates, neat TFA can be used, but with caution as it may increase side reactions.[2] Alternatively, consider a stronger acid system like 4M HCl in 1,4-dioxane.[4] |
| Inadequate Reaction Time or Temperature | Extend the reaction time and monitor the progress closely using an appropriate analytical technique.[4] Most Boc deprotections are carried out at room temperature; however, some substrates may require longer reaction times.[4] |
| Poor Resin Swelling (Solid-Phase Synthesis) | In solid-phase peptide synthesis, poor resin swelling can limit the access of TFA to the reaction sites, leading to incomplete deprotection.[4][6] Using a co-solvent like DCM (e.g., 55% TFA in DCM) can improve resin swelling and deprotection efficiency.[4][6] |
| Steric Hindrance | For sterically hindered substrates, longer reaction times or a higher concentration of TFA may be necessary.[4] |
Issue 2: Formation of Unexpected Side Products
Symptoms:
-
Observation of unexpected peaks in HPLC or LC-MS analysis after deprotection.[7]
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Alkylation of Sensitive Residues | The tert-butyl cation generated during deprotection can alkylate nucleophilic residues such as Trp, Met, Cys, and Tyr.[7] Incorporate scavengers into the deprotection cocktail to trap the tert-butyl cation. The choice of scavenger depends on the sensitive residues present.[7] |
| Aspartimide Formation | Peptides containing an Aspartic acid (Asp) residue are prone to forming a cyclic aspartimide intermediate.[1] Using milder deprotection conditions and shorter reaction times can help minimize this side reaction.[1] |
| Trifluoroacetylation of Amines | Although less common, residual TFA can potentially lead to the formation of trifluoroacetylated amine side products in subsequent coupling reactions.[9] Ensure complete removal of TFA after deprotection by co-evaporation with a solvent like toluene (B28343) or by washing the product.[4][10] |
Data Presentation
Table 1: Common TFA Concentrations and Reaction Conditions for Boc Deprotection
| TFA Concentration (% v/v) | Solvent | Typical Reaction Time | Temperature | Notes |
| 20-50% | DCM | 1-2 hours | Room Temperature | A standard and generally effective condition.[4][5] |
| 50% | DCM | 30 minutes | Room Temperature | Faster deprotection, suitable for less sensitive substrates.[2] |
| 55% | DCM | 30 minutes | Room Temperature | Has been shown to result in higher purity peptides compared to 100% TFA in some cases.[2][6] |
| 100% (Neat) | None | 5-15 minutes | Room Temperature | Very rapid deprotection, but carries a higher risk of side product formation.[2] |
Table 2: Common Scavengers for Boc Deprotection
| Scavenger | Typical Concentration (% v/v) | Target Residues / Function |
| Water (H₂O) | 2.5 - 5% | General scavenger for tert-butyl cations.[2] |
| Triisopropylsilane (TIS) or Triethylsilane (TES) | 1 - 5% | Effective for preventing Tryptophan alkylation.[2][7] |
| Ethanedithiol (EDT) | 2.5% | Protects Cysteine and Methionine from alkylation and oxidation.[2][7] |
| Thioanisole | 5% | Scavenges cations and can accelerate the deprotection of Arginine (Pmc).[2][7] |
| Phenol | 5% | Scavenges trityl groups.[2] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection in Solution Phase
-
Dissolution: Dissolve the Boc-protected compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.
-
Cooling: Cool the solution to 0°C in an ice bath.[4]
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[4] If required, add appropriate scavengers (e.g., 2.5-5% v/v TIS).[4]
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[4] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[4]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[4] To ensure complete removal of residual TFA, co-evaporate with toluene (3 times).[4] The resulting TFA salt of the deprotected amine can often be used directly in the next step.
Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in a suitable reaction vessel.[1]
-
Deprotection: Drain the DCM and add the deprotection cocktail (e.g., 55% TFA in DCM) to the resin.
-
Reaction: Agitate the mixture at room temperature for the desired time (e.g., 30 minutes).
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual TFA and byproducts.[1]
-
Neutralization (Optional): If the next step requires the free amine, neutralize the resin with a solution of a hindered base, such as 10% diisopropylethylamine (DIPEA) in DCM.
-
Final Wash: Wash the resin again with DCM to remove excess base before proceeding to the next coupling step.[1]
Visualizations
Caption: General workflow for Boc deprotection.
Caption: Troubleshooting logic for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. rsc.org [rsc.org]
Technical Support Center: Troubleshooting Incomplete Coupling Reactions in Boc SPPS
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, understanding, and resolving incomplete coupling reactions during Boc-based Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the common causes of incomplete coupling in Boc SPPS?
Incomplete coupling in Boc SPPS can be attributed to several factors, often related to the specific peptide sequence and the chemical environment of the reaction. The most prevalent causes include:
-
Steric Hindrance: Bulky amino acid side chains or protecting groups can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain.[1][2] This is particularly common with amino acids like Valine, Leucine, and those with extensive side-chain protection.[3]
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (e.g., beta-sheets) on the solid support. This aggregation can mask the N-terminal amine, preventing it from reacting with the incoming activated amino acid.[2] Peptides containing hydrophobic or aromatic residues are especially prone to aggregation.[2]
-
Suboptimal Reagent Activation or Concentration: The chosen coupling reagent may not be sufficiently reactive to overcome the energy barrier for amide bond formation, especially with sterically hindered residues.[2] Additionally, insufficient equivalents of the amino acid or coupling reagents can lead to an incomplete reaction.[2]
-
Poor Resin Swelling: Inadequate swelling of the resin in the reaction solvent can limit the accessibility of reagents to the peptide chains within the resin beads.[3]
-
Side Reactions: Unwanted chemical reactions can consume the activated amino acid or cap the growing peptide chain. For instance, with uronium/aminium-based reagents like HBTU or HATU, guanidinylation of the N-terminal amine can occur if the carboxylic acid activation is slow.[1]
Q2: How can I detect an incomplete coupling reaction?
Several qualitative colorimetric tests can be used to detect the presence of unreacted free primary amines on the resin, which indicates an incomplete coupling step.
-
Kaiser Test (Ninhydrin Test): This is a widely used method where a positive result (a blue or purple color) signifies the presence of free primary amines.[1]
-
TNBS (2,4,6-trinitrobenzenesulfonic acid) Test: This test provides a red or orange color in the presence of free primary amines and can be more sensitive than the Kaiser test for some sequences.[1][4]
It is crucial to perform these tests on a small sample of the resin after the coupling step is complete.
Troubleshooting Guide
If an incomplete coupling reaction is detected, the following troubleshooting steps and solutions can be implemented.
Step 1: Assess the Problem
The first step is to identify the likely cause of the incomplete coupling based on the peptide sequence and reaction conditions.
Caption: A workflow diagram for troubleshooting incomplete coupling reactions.
Step 2: Implement Solutions
Based on the assessment, one or more of the following solutions can be applied.
Solution A: Optimize Coupling Reagents and Conditions
If steric hindrance or low reactivity is suspected, modifying the coupling reagents and reaction parameters is often the most effective solution.
-
Switch to a More Powerful Coupling Reagent: For challenging couplings, especially with hindered amino acids, switching from a standard carbodiimide (B86325) like DIC to a more potent uronium/aminium or phosphonium (B103445) salt is recommended.[1]
-
Increase Reagent Equivalents: Using a higher excess of the Boc-amino acid and coupling reagent (e.g., 2-4 equivalents relative to the free amine) can drive the reaction to completion.[2]
-
Extend Reaction Time: Doubling the initial coupling time can provide sufficient opportunity for the reaction to proceed fully.[2]
-
Increase Temperature: Raising the reaction temperature to 30-40°C can increase the reaction kinetics. However, this should be done with caution as it may also increase the risk of side reactions.[1]
-
Perform a Double Coupling: If incomplete coupling is detected, a second coupling step can be performed. After washing the resin, the entire coupling procedure is repeated with a fresh solution of the amino acid and coupling reagents.[1][2]
Data Presentation: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Class | Reactivity | Advantages | Disadvantages |
| HATU | Uronium/Aminium | Very High | Low racemization, highly effective for hindered couplings.[1][5] | Higher cost, potential for guanidinylation side reaction.[1] |
| HBTU | Uronium/Aminium | High | Cost-effective for standard couplings. | Can be less effective than HATU for severely hindered residues. |
| COMU® | Uronium/Aminium | High | Comparable reactivity to HATU, safer byproducts, good solubility.[1] | Higher cost.[1] |
| PyBOP® | Phosphonium | High | High coupling efficiency, byproducts are less hazardous than those from BOP.[1] | |
| DIC/HOBt | Carbodiimide | Moderate | Cost-effective. | Can be less efficient for hindered couplings, potential for side reactions.[6] |
Solution B: Address Peptide Aggregation
For sequences prone to aggregation, modifying the solvent system can be beneficial.
-
Solvent Choice: Ensure the use of high-purity, anhydrous DMF or NMP. In cases of severe aggregation, consider using a solvent mixture such as DMF/DMSO.[1]
-
Chaotropic Salts: The addition of a chaotropic salt like LiCl (0.5 M) to the coupling reaction can help to disrupt secondary structures and improve reagent access to the reactive sites.[1][2]
Experimental Protocols
Protocol 1: Standard DIC/HOBt Coupling
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. Perform the Boc deprotection and neutralization steps.
-
Activation: In a separate vessel, dissolve the Boc-amino acid (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Coupling: Add the amino acid/HOBt solution to the resin, followed by DIC (3 equivalents).
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test on a small sample of the resin to check for completion.
-
Washing: If the Kaiser test is negative, wash the resin with DMF (3x), DCM (3x), and DMF (3x). If the test is positive, consider a second coupling.
Protocol 2: High-Efficiency HATU Coupling
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Activation and Coupling: In a separate vessel, dissolve the Boc-amino acid (3 equivalents) and HATU (3 equivalents) in DMF. Add DIEA (6 equivalents) to this solution and pre-activate for 2-5 minutes.[2]
-
Reaction: Add the activated amino acid solution to the resin and agitate at room temperature for 2-4 hours.[2]
-
Monitoring: Perform a Kaiser test to check for completion.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF, DCM, and IPA.[2]
Protocol 3: Double Coupling Procedure
-
Perform an initial coupling reaction as described in Protocol 1 or 2.
-
After the designated reaction time, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Repeat the coupling procedure with a fresh solution of the activated amino acid.
-
Monitor the reaction for completion using the Kaiser test before proceeding to the next deprotection step.
Caption: A diagram illustrating the logical flow of troubleshooting actions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A new micro-test for the detection of incomplete coupling reactions in solid-phase peptide synthesis using 2,4,6-trinitrobenzenesulphonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Side reactions associated with benzyl ester side-chain protection
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) concerning side reactions and other issues encountered during the use of benzyl (B1604629) esters as protecting groups for carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the protection of carboxylic acids as benzyl esters and what are the potential side reactions?
A1: The most common method for benzyl ester formation is the Fischer-Speier esterification. This involves reacting the carboxylic acid with benzyl alcohol in the presence of an acid catalyst.[1]
-
Side Reactions:
Q2: What are the primary methods for deprotecting benzyl esters?
A2: The main methods for benzyl ester deprotection are:
-
Catalytic Hydrogenolysis: This is the most common method, typically employing a palladium catalyst (e.g., Pd/C) and hydrogen gas.[3]
-
Catalytic Transfer Hydrogenation: A milder alternative to catalytic hydrogenolysis that uses a hydrogen donor in situ, avoiding the need for pressurized hydrogen gas.[4]
-
Acidic Cleavage: Strong acids like trifluoroacetic acid (TFA) can cleave benzyl esters.[5]
-
Lewis Acid Cleavage: Lewis acids such as tin(IV) chloride (SnCl₄) or aluminum trichloride (B1173362) (AlCl₃) can also be used for deprotection.[5]
-
Nickel Boride Reduction: This method offers high chemoselectivity for benzyl esters.[6]
Q3: Can I selectively deprotect a benzyl ester in the presence of other reducible functional groups?
A3: Yes, achieving chemoselectivity is possible. Catalytic transfer hydrogenation is often a milder method that can sometimes prevent the reduction of other functional groups.[5] Additionally, using triethylsilane with a palladium catalyst has been shown to selectively cleave benzyl esters in the presence of alkenes, aryl chlorides, and cyclopropanes.[7][8] Oxidative cleavage methods can also be employed when the substrate is sensitive to reductive conditions.[9]
Q4: What is catalyst poisoning in the context of benzyl ester deprotection, and how can I avoid it?
A4: Catalyst poisoning occurs when a substance deactivates the catalyst, a common issue in catalytic hydrogenolysis.
-
Causes: Sulfur-containing functional groups (e.g., thiols, thioethers) and some nitrogen-containing heterocycles are common catalyst poisons.[10]
-
Prevention and Mitigation:
-
If your substrate contains a known catalyst poison, consider an alternative deprotection method like acidic or oxidative cleavage.[9]
-
Increasing the catalyst loading may help overcome minor poisoning.[5]
-
Using a more robust catalyst, such as Pearlman's catalyst (Pd(OH)₂/C), can sometimes be effective.[5]
-
Q5: What are cation scavengers and why are they used in acidic deprotection of benzyl esters?
A5: Cation scavengers are reagents added to the reaction mixture during acidic deprotection to trap the benzyl cation that is formed.
-
Purpose: The benzyl cation is an electrophile that can participate in undesired side reactions, such as Friedel-Crafts alkylation of electron-rich aromatic rings in the substrate or solvent.[9]
-
Common Scavengers: Anisole (B1667542), triethylsilane, and pentamethylbenzene (B147382) are commonly used cation scavengers.[5][11]
Troubleshooting Guides
Protection (Esterification) Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low yield of benzyl ester | Incomplete reaction due to equilibrium. | Use a large excess of benzyl alcohol or remove water as it forms (e.g., using a Dean-Stark apparatus).[1] |
| Steric hindrance around the carboxylic acid. | Consider using a more reactive benzylating agent or a different coupling method.[12][13] | |
| Formation of a tar-like substance | Polymerization of benzyl alcohol. | Reduce the amount of acid catalyst.[2] |
| Sulfonation of benzyl alcohol. | Use a milder acid catalyst or a non-sulfuric acid catalyst.[2] |
Deprotection (Cleavage) Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Incomplete or sluggish hydrogenolysis | Poor catalyst quality or activity. | Use a fresh batch of catalyst or a more active one like Pearlman's catalyst.[5] |
| Catalyst poisoning. | Increase catalyst loading or switch to a non-catalytic deprotection method.[5] | |
| Mass transfer limitations. | Ensure vigorous stirring and adequate hydrogen pressure.[5] | |
| Steric hindrance. | Increase reaction temperature and pressure, or switch to acidic cleavage.[5] | |
| Reduction of other functional groups | Non-selective reaction conditions. | Use a milder method like catalytic transfer hydrogenation.[5] Optimize temperature and pressure (lower conditions are generally more selective). |
| Formation of benzylated byproducts during acidic cleavage | Friedel-Crafts alkylation by the benzyl cation. | Add a cation scavenger (e.g., anisole, triethylsilane).[5] Perform the reaction at a lower temperature.[9] |
Quantitative Data Summary
Table 1: Comparison of Common Deprotection Methods for Benzyl Esters
| Method | Reagents & Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | 10% Pd/C, H₂ (balloon), MeOH, rt | High yield, clean reaction. | Potential for catalyst poisoning, reduction of other functional groups, requires handling of H₂ gas.[5] |
| Catalytic Transfer Hydrogenation | 10% Pd/C, 1,4-cyclohexadiene (B1204751) or HCOOH, MeOH, rt | Milder and can be more selective than hydrogenolysis, avoids handling H₂ gas.[4][5] | May require higher catalyst loading, potential for side reactions from the hydrogen donor.[5] |
| Acidic Cleavage | TFA, anisole, CH₂Cl₂, rt | Effective for hindered esters and when hydrogenolysis fails.[5] | Harsh conditions, not suitable for acid-sensitive substrates.[5] |
| Lewis Acid Cleavage | AlCl₃ or SnCl₄, anisole, CH₂Cl₂, 0 °C to rt | Can be selective for benzyl esters over other functional groups. | Requires stoichiometric amounts of Lewis acid, workup can be challenging.[5] |
| Nickel Boride | NiCl₂·6H₂O, NaBH₄, MeOH, rt | Chemoselective for benzyl esters over alkyl esters and benzyl ethers.[6] | In situ preparation of the reagent is required.[5] |
Experimental Protocols
Protocol 1: Protection of a Carboxylic Acid by Fischer Esterification
This protocol describes a general procedure for the formation of a benzyl ester from a carboxylic acid and benzyl alcohol.
Materials:
-
Carboxylic acid
-
Benzyl alcohol (large excess, can be used as solvent)
-
Acid catalyst (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid)
-
Anhydrous sodium sulfate
-
Sodium bicarbonate solution
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
-
Dean-Stark apparatus (optional)
Procedure:
-
To a round-bottom flask, add the carboxylic acid, a large excess of benzyl alcohol, and a catalytic amount of the acid catalyst.
-
If removing water, set up a Dean-Stark apparatus with a suitable solvent like toluene.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent and wash with water, then with a sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol 2: Deprotection by Catalytic Hydrogenolysis
This protocol provides a general method for the cleavage of a benzyl ester using palladium on carbon and hydrogen gas.
Materials:
-
Benzyl ester
-
10% Palladium on carbon (Pd/C)
-
Solvent (e.g., methanol, ethanol, or ethyl acetate)
-
Hydrogen gas (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the benzyl ester in a suitable solvent in a round-bottom flask.
-
Carefully add 10% Pd/C to the solution (typically 10 mol%).
-
Securely attach a hydrogen-filled balloon to the flask.
-
Evacuate the flask under vacuum and backfill with hydrogen. Repeat this cycle three times.[5]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.[5]
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected carboxylic acid.
Protocol 3: Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines the cleavage of a benzyl ester under acidic conditions.
Materials:
-
Benzyl ester
-
Dichloromethane (CH₂Cl₂)
-
Cation scavenger (e.g., anisole or triethylsilane)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the benzyl ester in dichloromethane.
-
Add a cation scavenger (1.5-2.0 equivalents).[5]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (typically 5-10 equivalents).
-
Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.
-
Remove the solvent and excess TFA under reduced pressure.
-
Purify the crude product as necessary.
Visualizations
Caption: Workflow for the protection of a carboxylic acid as a benzyl ester via Fischer Esterification.
Caption: Troubleshooting workflow for incomplete hydrogenolysis of benzyl esters.
Caption: Role of cation scavengers in preventing Friedel-Crafts side reactions during acidic deprotection.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Sciencemadness Discussion Board - (Lab report) Making benzyl acetate by fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 4. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride [organic-chemistry.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. scilit.com [scilit.com]
- 9. benchchem.com [benchchem.com]
- 10. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzyl Esters [organic-chemistry.org]
Capping unreacted amines after incomplete coupling of Boc-Glu(OBzl)-OH
This guide provides troubleshooting advice and answers to frequently asked questions regarding the capping of unreacted amines following the incomplete coupling of Boc-Glu(OBzl)-OH during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is "capping" and why is it essential after an incomplete coupling reaction?
A1: Capping is a critical step in SPPS to permanently block any unreacted N-terminal amines on the growing peptide chain after a coupling step has failed to go to completion.[1] This is typically achieved by acetylating the free amines with a reagent like acetic anhydride (B1165640).[1] If these amines are not capped, they can react during subsequent coupling cycles, leading to the formation of deletion sequences (peptides missing an amino acid), which are often difficult to separate from the desired full-length peptide, thereby complicating purification and reducing the final yield.[1][2]
Q2: Why is the coupling of this compound sometimes incomplete?
A2: Incomplete coupling of this compound can be attributed to several factors:
-
Steric Hindrance: The bulky tert-Butyloxycarbonyl (Boc) and Benzyl (Bzl) protecting groups can physically obstruct the reactive sites, making it difficult for the activated amino acid to approach the N-terminus of the resin-bound peptide.
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures or aggregate on the resin support. This aggregation can block reactive sites, leading to poor reagent diffusion and incomplete reactions.[2]
-
Suboptimal Activation: Insufficient activation of the carboxylic acid group or instability of the activated species can lead to lower coupling efficiency.
-
Difficult Sequences: The coupling efficiency can decrease as the peptide chain grows longer.[1] Certain amino acid sequences are inherently more prone to aggregation and coupling difficulties.
Q3: What are the most common and effective reagents for capping?
A3: The most widely used and effective capping agent is acetic anhydride .[1] It is typically used in a mixture with a base, such as N,N-diisopropylethylamine (DIPEA) or pyridine (B92270), in a solvent like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP).[3][4][5] This combination rapidly and efficiently acetylates the free primary amines, rendering them unreactive for future elongation steps.
Q4: How can I verify that the coupling has failed and that the subsequent capping was successful?
A4: The Kaiser test (or ninhydrin (B49086) test) is the most common method used to monitor coupling and capping steps in real-time.[6] This highly sensitive colorimetric test detects the presence of free primary amines.[6][7]
-
After Coupling: A positive Kaiser test (indicated by a characteristic blue/purple color on the resin beads) signifies the presence of unreacted amines and thus an incomplete coupling.[5][7]
-
After Capping: A negative Kaiser test (beads remain yellow or colorless) confirms that the free amines have been successfully blocked by the capping agent.[5]
Troubleshooting Guide: Positive Kaiser Test after this compound Coupling
This guide outlines the steps to take when a positive Kaiser test indicates an incomplete coupling reaction.
Data Presentation: Capping Reagent Protocols
The following table summarizes standard protocols for capping unreacted amines in SPPS. Acetic anhydride is the most common and highly effective reagent.
| Capping Reagent | Typical Composition & Equivalents | Solvent | Reaction Time | Expected Efficiency | Key Characteristics |
| Acetic Anhydride / Base | Ac₂O (10-50 eq.), Pyridine or DIPEA (10-50 eq.)[3] | DMF, NMP, or DCM | 20-30 min[3] | >99% | Industry standard; highly reactive and efficient; byproducts are easily washed away. |
| Benzoic Anhydride / Base | (PhCO)₂O (5 eq.), Pyridine (1 eq.) | DMF | 30 min | >99% | Used for capping unreacted hydroxyl groups on resins but also effective for amines. |
Experimental Protocols
Protocol 1: Kaiser (Ninhydrin) Test for Free Primary Amines
This qualitative test is used to detect the presence of unreacted primary amines on the peptide-resin.
Reagents:
-
Reagent A: 1 g of ninhydrin in 20 mL of n-butanol.
-
Reagent B: 40 g of phenol (B47542) in 20 mL of n-butanol.
-
Reagent C: 1.0 mL of a 16.5 mg/mL KCN solution in water, diluted with 49 mL of pyridine.
Procedure:
-
Collect a small sample of resin beads (approx. 10-15 beads) in a small glass test tube.
-
Add 2-3 drops of Reagent A to the test tube.
-
Add 2-3 drops of Reagent B to the test tube.
-
Add 2-3 drops of Reagent C to the test tube.
-
Heat the test tube at 110-120°C for 3-5 minutes.[5]
-
Observe the color of the resin beads and the solution.
Interpretation of Results:
-
Positive (Incomplete Coupling): The resin beads and/or solution turn an intense blue or purple.[7]
-
Negative (Complete Coupling/Capping): The resin beads and solution remain yellow or colorless.[5]
Protocol 2: Standard Acetic Anhydride Capping
This protocol is performed after a positive Kaiser test indicates an incomplete coupling reaction.
Reagents:
-
Capping Solution: A mixture of acetic anhydride and a base (like DIPEA or pyridine) in DMF. A common preparation involves a solution containing acetic anhydride (50 equivalents) and pyridine (50 equivalents) based on the initial resin substitution.[3]
-
Wash Solvent: DMF
Procedure:
-
Following the coupling reaction, wash the peptide-resin thoroughly with DMF (3-5 times) to remove residual coupling reagents.[3]
-
Add the freshly prepared capping solution to the resin, ensuring all beads are fully suspended.
-
Agitate the mixture gently at room temperature for 20-30 minutes.[3]
-
Drain the capping solution from the reaction vessel.
-
Wash the resin extensively with DMF (3-5 times) to remove excess capping reagents and byproducts.
-
Perform a Kaiser test (Protocol 1) to confirm the absence of free amines. If the test is still positive, repeat the capping procedure.[3] If negative, proceed to the next deprotection step in your synthesis.
References
- 1. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. SPPS Resins Impact the PNA-Syntheses' Improvement [medsci.org]
- 5. SPPS Resins Impact the PNA-Syntheses' Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. biosynth.com [biosynth.com]
Technical Support Center: Managing Peptide Aggregation with Glutamic Acid Residues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with peptide aggregation during synthesis, specifically when glutamic acid residues are present.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a problem during Solid-Phase Peptide Synthesis (SPPS)?
A1: Peptide aggregation during SPPS is the self-association of growing peptide chains on the solid support, primarily through the formation of intermolecular hydrogen bonds.[1] This can lead to the formation of stable secondary structures, such as β-sheets, which can physically block the N-terminal amine of the growing peptide chain.[2] As a result, both the deprotection of the Fmoc group and the subsequent coupling of the next amino acid can be incomplete, leading to truncated or deletion sequences and significantly reducing the final yield and purity of the desired peptide.[1][2]
Q2: How do glutamic acid (Glu) residues influence peptide aggregation during synthesis?
A2: The influence of glutamic acid on aggregation is complex and depends on its charge state and the protecting group used for its side chain. With its side-chain carboxyl group protected, typically as a tert-butyl (OtBu) ester, the glutamic acid residue is rendered hydrophobic.[3] A high concentration of hydrophobic residues is a known driver of aggregation.[2] However, the presence of glutamic acid can also disrupt aggregation patterns, particularly when its charge is strategically utilized or when it is part of a structure-disrupting element like a pseudoproline dipeptide.[4]
Q3: What are the common side reactions associated with glutamic acid during peptide synthesis?
A3: Besides aggregation, glutamic acid can be involved in specific side reactions. One common issue is the formation of a pyroglutamate (B8496135) residue at the N-terminus if glutamine is the N-terminal amino acid, which can be suppressed by adding HOBt to the deprotection solution. During the final cleavage from the resin with strong acids like hydrogen fluoride (B91410) (HF), the unprotected side-chain carboxyl group of glutamic acid can form an acylium ion. This reactive intermediate can then cyclize to form a pyroglutamine residue or react with scavengers.
Q4: Which side-chain protecting group is recommended for glutamic acid to minimize aggregation?
A4: The most commonly used protecting group for the side chain of glutamic acid in Fmoc-SPPS is the tert-butyl (OtBu) ester, utilized in the form of Fmoc-Glu(OtBu)-OH.[3][5] While effective, its hydrophobic nature can contribute to aggregation in susceptible sequences. For particularly challenging sequences, alternative strategies beyond just the choice of a simple protecting group, such as the use of pseudoproline dipeptides containing glutamic acid, are often more effective at preventing aggregation.[6] Another option for highly acidic peptides facing purification and characterization challenges is the 4-pyridylmethyl (Pym) ester, which can help in 'flipping' the charge state of the peptide for better detection by mass spectrometry, though its direct impact on aggregation during synthesis is less documented.
Troubleshooting Guides
Problem 1: Incomplete coupling or deprotection in a peptide sequence containing multiple glutamic acid residues.
This is often a sign of on-resin aggregation. The peptide chains are likely folding and preventing reagents from accessing the reactive sites.
Recommended Solutions:
| Strategy | Description | Expected Outcome |
| Solvent Modification | Switch from DMF to N-methylpyrrolidone (NMP) or use a mixture of solvents like DMF/DCM/NMP (1:1:1), sometimes referred to as a "magic mixture". The addition of 25% DMSO to DMF can also be effective.[1] | Improved solvation of the peptide chains, disrupting intermolecular hydrogen bonds and reducing aggregation. |
| Chaotropic Agents | Add chaotropic salts such as LiCl or KSCN (at concentrations up to 0.4 M) to the coupling and/or deprotection solutions.[1] | Disruption of secondary structures by interfering with hydrogen bonding. |
| Elevated Temperature | Perform the coupling reaction at a higher temperature (e.g., using a microwave peptide synthesizer). | Increased reaction kinetics, which can help to overcome the steric hindrance caused by aggregation. |
| Backbone Protection | Incorporate a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protecting group on the backbone amide nitrogen of an amino acid every 6-7 residues.[1] | Physical disruption of the hydrogen bonding network responsible for β-sheet formation. |
Experimental Protocol: Incorporation of a Backbone-Protecting Group (Dmb)
This protocol describes the manual incorporation of an Fmoc-Xaa-(Dmb)Gly-OH dipeptide, a strategy to disrupt aggregation.
-
Resin Preparation: Swell the resin in DMF. Perform the standard Fmoc deprotection of the N-terminal amino acid on the peptide-resin and wash thoroughly with DMF.
-
Activation Mixture: In a separate vessel, dissolve the Fmoc-Xaa-(Dmb)Gly-OH dipeptide (2 equivalents relative to resin loading) and a coupling reagent like HATU (1.95 equivalents) in DMF.
-
Coupling: Add a base such as DIPEA (4 equivalents) to the activation mixture and immediately add it to the deprotected peptide-resin. Allow the reaction to proceed for 2-4 hours at room temperature.
-
Monitoring: Use a qualitative test (e.g., Kaiser test) to check for the presence of free amines. If the test is positive, extend the coupling time or repeat the coupling step.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents before proceeding to the next deprotection step.
Problem 2: Synthesis of a poly-glutamic acid sequence or a peptide with a high density of glutamic acid residues fails repeatedly due to severe aggregation.
For such "difficult sequences," standard methods may not be sufficient. A more robust strategy is required to force the peptide backbone into a conformation that prevents aggregation.
Recommended Solution: Use of Pseudoproline Dipeptides
Pseudoproline dipeptides, which are derivatives of serine or threonine, introduce a "kink" into the peptide backbone, effectively disrupting the formation of secondary structures like β-sheets.[4][6] When synthesizing a peptide rich in glutamic acid, if a serine or threonine is present in the sequence, it can be substituted with a corresponding pseudoproline dipeptide. For instance, a Glu-Ser sequence could be introduced using Fmoc-Glu(OtBu)-Ser(ψMe,MePro)-OH.
Experimental Protocol: Automated Synthesis with a Pseudoproline Dipeptide
This protocol is for an automated peptide synthesizer.
-
Programming: Program the synthesizer to recognize the pseudoproline dipeptide as the corresponding serine or threonine residue.
-
Coupling: Use a standard coupling protocol with an activator like HBTU or HATU. A single, extended coupling time (e.g., 1-2 hours) is typically sufficient.
-
Cycle Omission: After the pseudoproline dipeptide is coupled, program the synthesizer to omit the amino acid coupling cycle for the next residue in the sequence (as two residues were introduced at once).
-
Cleavage: During the final TFA cleavage, the oxazolidine (B1195125) ring of the pseudoproline is opened, regenerating the native serine or threonine residue.
Data Summary
While direct quantitative comparisons for glutamic acid-containing peptides are sparse in the literature, the following table summarizes the qualitative effectiveness of different anti-aggregation strategies based on extensive studies of difficult sequences in general.
| Strategy | Effectiveness in Disrupting Aggregation | Key Considerations |
| Solvent Change (e.g., to NMP) | Moderate to High | Simple to implement; NMP is a better solvent for many difficult sequences.[1] |
| Chaotropic Salts (e.g., LiCl) | Moderate | Can be effective but may require optimization of concentration.[1] |
| Elevated Temperature / Microwave | High | Very effective for improving coupling efficiency, but can increase the risk of side reactions like racemization. |
| Backbone Protection (Hmb/Dmb) | Very High | Highly effective but requires the use of special, more expensive dipeptide building blocks.[1] |
| Pseudoproline Dipeptides | Very High | Extremely effective for sequences containing Ser, Thr, or Cys, but their placement needs to be strategic (ideally every 5-6 residues).[4][6] |
References
- 1. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. peptide.com [peptide.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. bachem.com [bachem.com]
Technical Support Center: Double Coupling Strategy for Difficult Amino Acid Incorporations
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of a double coupling strategy to overcome challenges associated with the incorporation of difficult amino acids during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is a double coupling strategy in solid-phase peptide synthesis?
A double coupling strategy involves repeating the amino acid coupling step in a single cycle of solid-phase peptide synthesis (SPPS). After the initial coupling reaction, the resin is washed, and the same amino acid is coupled a second time using fresh reagents. This approach is employed to drive the reaction to completion, especially when dealing with difficult or sterically hindered amino acids, thereby minimizing the formation of deletion sequences and improving the purity of the final peptide.[1][2][3]
Q2: When should I consider using a double coupling strategy?
A double coupling strategy is recommended in the following situations:
-
Incorporation of Sterically Hindered Amino Acids: Bulky amino acids such as Valine (Val), Isoleucine (Ile), and N-methylated amino acids can physically obstruct the coupling reaction.[4]
-
Coupling of Arginine Residues: Arginine (Arg) is notoriously difficult to incorporate due to the steric bulk of its side chain and its protecting group (e.g., Pbf).[1][2] Double coupling is often recommended for arginine residues, particularly when they are adjacent to other bulky amino acids.[2]
-
Amino Acid Incorporation After Proline: The unique cyclic structure of Proline (Pro) can create a kink in the peptide backbone, making the subsequent coupling more challenging.
-
Sequences with Repetitive Amino Acids: Stretches of identical amino acids can lead to incomplete couplings and the formation of deletion sequences. Double coupling the second or third identical amino acid in a row can help mitigate this issue.[1]
-
Peptide Chain Aggregation: As the peptide chain elongates, it can form secondary structures (e-g., β-sheets) that hinder reagent accessibility.[5] This aggregation can lead to incomplete reactions.
Q3: What are the signs of a difficult coupling reaction?
Several indicators may suggest an incomplete or difficult coupling reaction:
-
Positive Kaiser Test (for primary amines): A blue or purple color indicates the presence of unreacted primary amines on the resin.[5][6]
-
Positive Chloranil Test (for secondary amines like Proline): This test can be used to monitor the coupling to a proline residue.
-
Resin Shrinking: Severe aggregation of the peptide-resin can cause the resin beads to shrink, indicating poor solvation and accessibility.
-
Real-time Monitoring Data: Some automated synthesizers use real-time monitoring of resin swelling or UV absorbance of the Fmoc deprotection solution, which can indicate coupling efficiency.[5][7]
Q4: Are there alternatives to double coupling for difficult incorporations?
Yes, several other strategies can be employed, either alone or in combination with double coupling:
-
Use of Stronger Coupling Reagents: Reagents like HATU, HBTU, and PyBOP are more reactive and can improve coupling efficiency.[8]
-
Elevated Temperature: Performing the coupling at a higher temperature (e.g., 50-60°C), often facilitated by microwave peptide synthesizers, can disrupt aggregation and increase reaction rates.[2][4]
-
Chaotropic Salts: The addition of salts like LiCl or KSCN can disrupt secondary structures and improve solvation.[4]
-
Specialized Solvents: Using solvent mixtures like DMF/NMP or adding ethylene (B1197577) carbonate can help reduce aggregation.[4]
-
Use of Pseudoproline Dipeptides: These can be incorporated to disrupt secondary structure formation.[9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Positive Kaiser test after a single coupling. | Incomplete acylation due to steric hindrance or peptide aggregation. | 1. Perform a second coupling (double coupling) with fresh reagents. 2. For subsequent difficult couplings in the sequence, consider using a more potent coupling reagent like HATU or HBTU. 3. If aggregation is suspected, try swelling the resin in a chaotropic salt solution before the second coupling. |
| Low yield or purity of the final peptide, with significant deletion sequences. | One or more amino acids were not efficiently incorporated throughout the synthesis. | 1. Re-synthesize the peptide and implement a double coupling strategy for known difficult residues (e.g., Arg, Val, Ile) or at positions following Proline.[1][2] 2. Increase the coupling time for the first coupling before performing the second. 3. Consider using microwave-assisted synthesis to improve coupling efficiency at elevated temperatures.[2] |
| Resin clumping or shrinking during synthesis. | Severe peptide aggregation on the solid support, hindering reagent access. | 1. Switch to a solvent system known to reduce aggregation, such as a mixture of DMF and NMP.[4] 2. Incorporate a double coupling step at elevated temperatures. 3. If possible, redesign the synthesis to include a pseudoproline dipeptide to disrupt secondary structure formation. |
| Difficulty coupling N-methylated amino acids. | The secondary amine of N-methylated amino acids is less nucleophilic.[4] | 1. A double coupling strategy is highly recommended. 2. Use a more reactive coupling reagent such as HATU or PyAOP.[4][8] 3. Increase the coupling time and temperature. |
Data on Coupling Strategies
The following table summarizes a qualitative comparison of different coupling strategies for difficult amino acid incorporations based on literature observations. Quantitative data can vary significantly depending on the specific peptide sequence, resin, and synthesis conditions.
| Strategy | Typical Improvement in Purity | Key Considerations | Relevant Amino Acids |
| Single Coupling (Standard Conditions) | Baseline | May be insufficient for difficult couplings, leading to deletion products. | Standard, non-hindered amino acids |
| Extended Single Coupling Time | Moderate | Can improve completeness but may not overcome severe steric hindrance or aggregation. May increase the risk of racemization. | Moderately difficult couplings |
| Double Coupling | High | Significantly reduces deletion sequences. Increases reagent consumption and synthesis time.[1][2] | Arginine, Valine, Isoleucine, Proline-adjacent residues, N-methylated amino acids.[1][2][4] |
| Single Coupling with Advanced Reagents (e.g., HATU) | High | Often sufficient for many difficult couplings without resorting to a double coupling. More expensive reagents. | Sterically hindered and aggregation-prone sequences.[4] |
| Double Coupling with Advanced Reagents | Very High | Used for the most challenging couplings where a single coupling with advanced reagents is insufficient. | Extremely difficult sequences, such as those with multiple adjacent hindered residues. |
Experimental Protocols
Protocol 1: Standard Double Coupling Procedure (Manual Synthesis)
This protocol assumes a standard Fmoc/tBu solid-phase peptide synthesis strategy.
-
First Coupling:
-
Following the deprotection of the N-terminal Fmoc group and thorough washing of the peptide-resin, add the activated amino acid solution to the resin.
-
The activation mixture typically consists of the Fmoc-amino acid (3-5 equivalents), a coupling reagent (e.g., HBTU/HOBt or DIC/Oxyma, 2.9-4.9 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.[4]
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
First Wash:
-
Drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.
-
-
Monitoring (Optional but Recommended):
-
Take a small sample of the resin and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), proceed with the second coupling.
-
-
Second Coupling:
-
Prepare a fresh solution of the activated amino acid as described in step 1.
-
Add the fresh activation mixture to the washed peptide-resin.
-
Agitate the reaction vessel for another 1-2 hours at room temperature.
-
-
Final Wash:
-
Drain the reaction vessel.
-
Wash the resin extensively with DMF (5 times), followed by DCM and/or isopropanol (B130326) to prepare for the next deprotection step.[4]
-
Protocol 2: Monitoring the Coupling Reaction with the Kaiser Test
-
Sample Preparation:
-
Collect a few beads of the peptide-resin from the reaction vessel after the coupling step and wash them with DMF and then ethanol.
-
Place the beads in a small glass test tube.
-
-
Reagent Addition:
-
Add 2-3 drops of each of the following three solutions to the test tube:
-
Solution A: 5% ninhydrin (B49086) in ethanol.
-
Solution B: 80% phenol (B47542) in ethanol.
-
Solution C: 2% 0.001 M KCN in pyridine.
-
-
-
Heating and Observation:
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Intense Blue/Purple: Incomplete coupling (positive result).
-
Yellow/Orange: Complete coupling (negative result).
-
-
Visualizations
Caption: Decision workflow for implementing a double coupling strategy.
Caption: Step-by-step process of a double coupling cycle.
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. peptide.com [peptide.com]
- 7. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. peptide.com [peptide.com]
- 9. blog.mblintl.com [blog.mblintl.com]
Choosing the right solvent to improve Boc-Glu(OBzl)-OH coupling
Welcome to the Technical Support Center for troubleshooting and optimizing the coupling of Boc-Glu(OBzl)-OH in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common challenges encountered during the incorporation of this important building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when coupling this compound?
A1: The most frequent challenges include low coupling yields, incomplete reactions, and the formation of side products. A primary side reaction of concern is the formation of pyroglutamate (B8496135), which can occur at the N-terminus of the peptide chain.[1][2] Additionally, aggregation of the growing peptide chain can hinder the accessibility of the reactive sites, leading to truncated or deletion sequences.
Q2: Which solvent is the best choice for dissolving this compound and for the coupling reaction?
A2: N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are generally the most effective solvents for SPPS involving Boc-amino acids.[1][3] They effectively solvate the resin and the growing peptide chain, which is crucial for successful coupling. While Dichloromethane (DCM) is often used in Boc chemistry for steps like deprotection, it may not be the optimal choice for coupling as it is less effective at solvating polar peptide chains, potentially leading to lower coupling yields.[4] The choice between DMF and NMP can be sequence-dependent, with NMP sometimes offering superior solvation for difficult sequences.
Q3: How can I minimize pyroglutamate formation during the coupling of this compound?
A3: Pyroglutamate formation is an intramolecular cyclization that can occur with N-terminal glutamic acid residues. To minimize this side reaction, it is crucial to ensure rapid and efficient coupling. Using a highly efficient coupling reagent and ensuring the reaction goes to completion quickly can reduce the opportunity for this side reaction to occur. Additionally, careful control of the reaction conditions, such as avoiding prolonged exposure to basic conditions, is recommended.
Q4: Is a single or double coupling recommended for this compound?
A4: For routine couplings, a single, efficient coupling should be sufficient. However, if the amino acid is being coupled to a sterically hindered residue or is part of a "difficult" sequence known to aggregate, a double coupling may be necessary to ensure the reaction goes to completion. Monitoring the coupling reaction with a ninhydrin (B49086) test is essential to determine if a second coupling is required.[1]
Q5: Can solvent mixtures be used to improve coupling efficiency?
A5: Yes, solvent mixtures can be beneficial, particularly for sequences prone to aggregation. The addition of a chaotropic agent like dimethyl sulfoxide (B87167) (DMSO) to DMF or NMP can help to disrupt secondary structures of the peptide chain, improving solvation and accessibility for the coupling reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yield | 1. Poor Resin/Peptide Solvation: The chosen solvent is not adequately swelling the resin or solvating the peptide chain. 2. Steric Hindrance: The N-terminal amine of the growing peptide is sterically hindered. 3. Peptide Aggregation: The peptide chain is folding on the resin, blocking the coupling site. | 1. Switch to a more effective solvent: Change from DCM to DMF or NMP.[3] 2. Use a stronger coupling reagent: Employ a uronium-based reagent like HBTU or HATU.[5] 3. Increase reaction time and/or temperature: Allow the reaction to proceed for a longer duration or gently warm the reaction vessel. 4. Perform a double coupling: After the initial coupling, repeat the procedure with fresh reagents.[1] 5. Use a solvent mixture: Add a small percentage of DMSO to DMF or NMP to disrupt aggregation. |
| Incomplete Reaction (Positive Ninhydrin Test) | 1. Insufficient Reagent Equivalents: The amount of amino acid or coupling reagent is too low. 2. Short Reaction Time: The coupling reaction was not allowed to proceed to completion. 3. Difficult Sequence: The specific peptide sequence is known to be challenging to synthesize. | 1. Increase reagent equivalents: Use a 3- to 4-fold excess of this compound and coupling reagents. 2. Extend the coupling time: Monitor the reaction with the ninhydrin test and allow it to proceed until the test is negative. 3. Consider a different coupling reagent: Switch to a more potent activator like HATU or PyBOP.[5] |
| Presence of Pyroglutamate Side Product | 1. Slow Coupling Reaction: A slow reaction provides more time for the N-terminal glutamic acid to cyclize. 2. Prolonged Exposure to Basic Conditions: The presence of base can catalyze pyroglutamate formation. | 1. Optimize coupling conditions for speed: Use a fast-acting coupling reagent and ensure efficient mixing. 2. Minimize pre-activation time: Add the activated amino acid to the resin immediately after activation. 3. Ensure rapid neutralization and coupling: In protocols that have separate neutralization and coupling steps, minimize the time the N-terminal amine is free before the activated amino acid is introduced. |
| Racemization of the Glutamic Acid Residue | 1. Over-activation of the Carboxylic Acid: Certain coupling reagents and conditions can increase the risk of racemization. 2. Presence of Excess Base: Strong bases can promote racemization. | 1. Use an additive to suppress racemization: Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) are known to reduce racemization. 2. Use a milder base or control the amount of base: If possible, use a weaker base or ensure the stoichiometry of the base is carefully controlled. |
Data Summary
The following table provides an illustrative comparison of common solvents for the coupling of this compound. The exact yields can be highly sequence-dependent.
| Solvent | Typical Coupling Yield (%) | Resin Swelling | Peptide Chain Solvation | Notes |
| N,N-Dimethylformamide (DMF) | 98-99.5% | Good | Excellent | A standard and highly effective solvent for SPPS.[3] |
| N-Methylpyrrolidone (NMP) | 98-99.5% | Excellent | Excellent | Often considered superior to DMF for solvating difficult or aggregating sequences. |
| Dichloromethane (DCM) | 85-95% | Good (for polystyrene resins) | Poor to Moderate | Generally not recommended for coupling steps, especially for longer or more polar peptides. Better suited for deprotection steps in Boc chemistry.[4] |
| DMF/DMSO (9:1) | >99% | Good | Excellent | The addition of DMSO can help to disrupt peptide aggregation and improve yields in difficult couplings. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HBTU in DMF
This protocol is suitable for routine coupling steps where no significant difficulties are anticipated.
-
Resin Preparation: Swell the resin (e.g., Merrifield resin with a substitution of 0.5-1.0 mmol/g) in DMF for at least 30 minutes.
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes, drain, and then treat with 50% TFA in DCM for 20 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x), followed by isopropanol (B130326) (2x), and finally with DMF (5x).
-
Neutralization: Treat the resin with 10% N,N-diisopropylethylamine (DIEA) in DMF (2 x 2 minutes).
-
Washing: Wash the resin with DMF (5x).
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Activation: Add DIEA (6 equivalents) to the amino acid solution and mix for 1 minute.
-
Coupling: Immediately add the activated amino acid solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitoring: Perform a ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, wash the resin with DMF (3x) and DCM (3x).
Protocol 2: Optimized Protocol for a Difficult Coupling of this compound
This protocol is recommended when coupling to a hindered amino acid or when peptide aggregation is a concern.
-
Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.
-
Neutralization and Washing: Follow steps 4-5 from Protocol 1.
-
Solvent System: Use a mixture of DMF/DMSO (9:1 v/v) for the coupling step.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (4 equivalents) and HATU (3.9 equivalents) in the DMF/DMSO solvent mixture.
-
Activation: Add DIEA (8 equivalents) to the amino acid solution and mix for 1 minute.
-
Coupling: Immediately add the activated amino acid solution to the resin. Agitate the reaction vessel for 2-4 hours. Consider gentle heating to 35-40°C if aggregation is severe.
-
Monitoring: Perform a ninhydrin test. If the test is positive, a second coupling is recommended.
-
Double Coupling (if necessary): Drain the reaction vessel and add a fresh solution of activated this compound and continue to agitate for another 1-2 hours.
-
Washing: Once the coupling is complete (negative ninhydrin test), wash the resin with DMF (3x) and DCM (3x).
Visualizations
Caption: Workflow for selecting the appropriate solvent for this compound coupling.
Caption: Relationship between solvent properties and coupling efficiency.
References
Validation & Comparative
A Comparative Guide to HPLC Analysis of Crude Peptide Purity Following Boc-Glu(OBzl)-OH Incorporation
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), ensuring the purity of crude peptides is a critical step that dictates the efficiency of subsequent purification and the integrity of the final product. The incorporation of protected amino acids, such as Boc-Glu(OBzl)-OH, introduces specific challenges and potential side reactions that can impact the purity profile. This guide provides an objective comparison of the analytical outcomes for crude peptides containing this compound versus the commonly used alternative, Fmoc-Glu(OtBu)-OH, supported by representative experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC) remains the gold standard for assessing peptide purity, offering high resolution and quantitative accuracy.[1] The choice between Boc and Fmoc protection strategies influences not only the synthesis workflow but also the types and prevalence of impurities in the crude product.[] The Boc/Bzl strategy, employing acid-labile protecting groups, can lead to specific side reactions during the harsh cleavage conditions, whereas the base-labile Fmoc group in the Fmoc/tBu strategy offers an orthogonal approach with a different impurity profile.[3]
Comparative Data on Crude Peptide Purity
The following table summarizes typical quantitative data from the HPLC analysis of a model crude peptide containing a glutamic acid residue, comparing the use of this compound with Fmoc-Glu(OtBu)-OH. These values are representative and can vary based on the peptide sequence and specific synthesis conditions.
| Analytical Metric | Peptide with this compound | Peptide with Fmoc-Glu(OtBu)-OH |
| Expected Crude Purity (%) | 75 - 85% | 80 - 90% |
| Major Impurity Type | Pyroglutamate formation, Truncated sequences | Deletion sequences, Diketopiperazine formation |
| Common Side Products | Transesterification products (if cleaved with alcohol), Incomplete deprotection | Aspartimide formation (in susceptible sequences) |
| Post-Purification Purity (%) | >95% | >98% |
Note: Data is synthesized based on typical outcomes in peptide synthesis and potential side reactions associated with each chemistry.
Key Impurities in Peptides Synthesized with this compound
Several characteristic impurities can arise from the use of this compound in SPPS, which can be identified and quantified by HPLC.
-
Pyroglutamate Formation: The N-terminal glutamic acid can cyclize to form a pyroglutamyl residue, a reaction that can be catalyzed by acidic conditions during cleavage.[4] This results in a mass loss of 18 Da (loss of water).
-
Truncated Sequences: Incomplete removal of the Boc protecting group in each cycle can lead to the termination of peptide chain elongation, resulting in shorter peptide sequences.
-
Transesterification: If alcohols are used as scavengers or are present during the final cleavage step, the benzyl (B1604629) ester protecting group of glutamic acid can undergo transesterification, leading to the formation of methyl, ethyl, or other alkyl esters.[5]
-
Incomplete Deprotection: Residual benzyl protecting groups on the glutamic acid side chain can persist after cleavage, leading to impurities that are more hydrophobic than the target peptide.
Experimental Protocol: RP-HPLC Analysis of Crude Peptides
This protocol outlines a standard method for the analysis of crude peptide purity by reverse-phase HPLC.
1. Sample Preparation:
-
Dissolve the lyophilized crude peptide in 0.1% trifluoroacetic acid (TFA) in HPLC-grade water to a final concentration of 1 mg/mL.[6]
-
Vortex the solution to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[3]
2. HPLC System and Column:
-
System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, wide pore) is typically used for peptide analysis.[4]
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.[7]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[7]
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point for many peptides.
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30°C.
-
Detection: UV absorbance at 214 nm or 220 nm (for the peptide backbone).[7]
4. Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity of the peptide as the percentage of the area of the main peak relative to the total area of all peaks.[3]
Visualizing the Workflow and Logic
To better understand the experimental process and the relationships between different stages, the following diagrams are provided.
References
- 1. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. hplc.eu [hplc.eu]
- 5. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
1H NMR Spectrum Analysis: N-Boc-Glutamic Acid vs. Unprotected L-Glutamic Acid
In the realm of peptide synthesis and drug development, the use of protecting groups is fundamental for achieving desired chemical transformations with high specificity. The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups. This guide provides a comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectra of N-Boc-L-glutamic acid and its unprotected counterpart, L-glutamic acid, offering researchers and scientists a valuable reference for spectral interpretation and verification of successful N-protection.
Comparison of 1H NMR Spectral Data
The introduction of the N-Boc protecting group induces significant and predictable changes in the 1H NMR spectrum of glutamic acid. The most notable differences are the appearance of a prominent singlet corresponding to the tert-butyl protons of the Boc group and a downfield shift of the alpha-proton (α-CH) due to the electron-withdrawing nature of the carbamate (B1207046) moiety.
The table below summarizes the key 1H NMR chemical shifts for N-Boc-L-glutamic acid and L-glutamic acid.
| Proton Assignment | N-Boc-L-Glutamic Acid Chemical Shift (δ, ppm) | L-Glutamic Acid Chemical Shift (δ, ppm) in D2O [1][2] | Key Differences |
| α-CH | ~4.45 (multiplet)[3] | ~3.75 (triplet)[2][4] | Downfield shift of ~0.7 ppm upon Boc protection. |
| β-CH2 | ~2.25 (multiplet)[3] | ~2.08-2.15 (multiplet) | Minor shift. |
| γ-CH2 | ~2.55 (multiplet)[3] | ~2.48-2.54 (multiplet) | Minor shift. |
| NH | ~5.25 (doublet)[3] | Not typically observed in D2O due to exchange. | Presence of a distinct NH signal for the Boc-protected amino acid in non-deuterated protic solvents. |
| Boc (CH3)3 | ~1.38 (singlet, 9H)[3] | N/A | Characteristic singlet integrating to 9 protons, confirming the presence of the Boc group. |
Visualizing Proton Environments
The following diagram illustrates the structure of N-Boc-L-glutamic acid with protons labeled to correspond with the 1H NMR data.
Caption: Structure of N-Boc-L-glutamic acid with key proton groups labeled.
Experimental Protocol: 1H NMR Spectroscopy of Amino Acids
The following provides a general procedure for acquiring a 1H NMR spectrum of an N-Boc protected amino acid.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the N-Boc-amino acid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O) in a clean, dry vial. The choice of solvent is critical as it can influence the chemical shifts, particularly of labile protons like the NH and COOH protons.
-
Vortex or gently sonicate the mixture to ensure complete dissolution.
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which is crucial for obtaining sharp, well-resolved peaks. This is typically an automated process on modern spectrometers.
3. Data Acquisition:
-
Set the appropriate acquisition parameters, including:
-
Number of scans (NS): Typically 8 to 16 scans are sufficient for a sample of this concentration.
-
Pulse sequence: A standard single-pulse experiment is usually adequate.
-
Spectral width (SW): A typical range for 1H NMR is -2 to 12 ppm.
-
Acquisition time (AT): Generally between 2 to 4 seconds.
-
Relaxation delay (D1): A delay of 1 to 5 seconds is common to allow for full relaxation of the protons between pulses.
-
-
Acquire the Free Induction Decay (FID) data.
4. Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the spectrum. If the solvent contains tetramethylsilane (B1202638) (TMS), set its peak to 0 ppm. Otherwise, reference the spectrum to the residual solvent peak.
-
Integrate the peaks to determine the relative number of protons contributing to each signal.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) to assign the peaks to the specific protons in the molecule.
This guide provides a foundational understanding of the 1H NMR analysis of N-Boc-glutamic acid, serving as a practical tool for researchers in synthetic chemistry and drug discovery. The provided data and protocols facilitate the routine characterization of this and similar protected amino acids.
References
A Comparative Guide to the Characterization of Peptides Containing Boc-Glu(OBzl)-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of building blocks is critical to achieving high purity and yield. This guide provides a comprehensive comparison of peptides containing N-α-tert-butyloxycarbonyl-L-glutamic acid γ-benzyl ester (Boc-Glu(OBzl)-OH), a key reagent in Boc-based solid-phase peptide synthesis (SPPS), with its primary alternative in Fmoc-based strategies. This document outlines the physicochemical properties, analytical characterization, and performance data of peptides synthesized using this building block, supported by detailed experimental protocols and comparative data.
Performance Comparison: Boc/Bzl vs. Fmoc/tBu Strategies for Glutamic Acid Incorporation
The selection between Boc and Fmoc protecting group strategies for peptide synthesis is a pivotal decision that influences the entire workflow, from coupling efficiency to final cleavage conditions. This compound is a cornerstone of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, which is a classic and robust method for peptide synthesis.[1] The primary alternative is Fmoc-Glu(OtBu)-OH, used in the milder and more modern Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach.[][3]
The Boc/Bzl strategy is often favored for the synthesis of long or hydrophobic peptides that are prone to aggregation.[4] The acidic deprotection step in Boc-SPPS protonates the N-terminus, which can help to reduce aggregation and improve coupling efficiency in some challenging sequences.[4] However, the repeated use of trifluoroacetic acid (TFA) for Boc group removal can lead to the partial loss of acid-labile side-chain protecting groups.[3] Furthermore, the final cleavage of the peptide from the resin and removal of benzyl-based side-chain protecting groups, such as the benzyl (B1604629) ester on the glutamic acid side chain, requires the use of strong, hazardous acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[1][5]
In contrast, the Fmoc/tBu strategy employs a base-labile Fmoc group for Nα-protection, which is removed under mild basic conditions (typically with piperidine), and acid-labile tert-butyl-based side-chain protecting groups.[] This "orthogonal" protection scheme allows for greater flexibility and is compatible with a wider range of sensitive modifications.[] The final cleavage is achieved with a milder acid, typically TFA.[3] While generally preferred for its milder conditions, the Fmoc strategy can sometimes be less effective for sequences prone to aggregation.[4]
Below is a summary of typical quantitative data expected from solid-phase peptide synthesis employing a Boc-protected glutamic acid derivative.
| Parameter | This compound Strategy | Alternative: Fmoc-Glu(OtBu)-OH Strategy | Notes |
| Coupling Efficiency (per step) | >99% | >99% | Monitored by qualitative tests like the Kaiser test.[6] |
| Overall Crude Peptide Yield | 60 - 80% | Often comparable or slightly higher due to milder conditions | Highly dependent on peptide length and sequence.[6] |
| Crude Peptide Purity (by HPLC) | 50 - 70% | Can be higher due to fewer side reactions from repeated acid exposure. | Purification is typically required for both strategies.[6] |
| Final Purified Peptide Yield | 20 - 40% | 20 - 40% | Post-purification yields are highly variable.[6] |
| Potential Side Reactions | Transesterification of the benzyl ester, pyroglutamate (B8496135) formation at the N-terminus. | Aspartimide formation, especially at Asp-Gly sequences. | Side reactions are sequence and condition dependent. |
Physicochemical and Analytical Characterization
This compound is a white to off-white crystalline powder. Key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₇H₂₃NO₆ |
| Molecular Weight | 337.37 g/mol |
| Melting Point | 69-71 °C[7] |
| Optical Rotation [α]20/D | -5.5±0.5° (c = 1% in acetic acid)[7] |
| Purity (Typical) | ≥98.0% (TLC/HPLC)[7] |
The characterization of peptides containing this compound relies on a suite of standard analytical techniques to confirm the identity, purity, and structure of the synthesized peptide.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the primary method for assessing the purity of the crude peptide and for purifying the final product. A typical analytical method would involve a C18 column with a gradient of water and acetonitrile (B52724) containing 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent. The peptide is detected by UV absorbance at 210-220 nm.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized peptide. Electrospray ionization (ESI) is a common technique for peptide analysis. The mass spectrum will show the molecular ion peak corresponding to the calculated mass of the peptide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the peptide, although for longer peptides, the spectra can be complex. For the this compound building block itself, characteristic signals for the Boc and benzyl protecting groups are readily identifiable.
Experimental Protocols
Detailed methodologies for the key experiments in the synthesis and characterization of peptides containing this compound are provided below.
Boc Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines a manual synthesis cycle for incorporating an amino acid using the Boc/Bzl strategy.
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (B109758) (DCM) for 1-2 hours.
-
Boc Deprotection: Treat the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group.
-
Washing: Wash the resin thoroughly with DCM, isopropanol, and then DCM again to remove residual TFA and byproducts.
-
Neutralization: Neutralize the N-terminal amine with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM.
-
Coupling: Couple the next Boc-protected amino acid (e.g., this compound) using a suitable activating agent such as N,N'-dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (B26582) (HOBt) in a solvent mixture of DCM and N,N-dimethylformamide (DMF). The reaction is typically agitated for 2-4 hours.
-
Washing: Wash the resin extensively with DCM and DMF to remove excess reagents and byproducts.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.
Final Cleavage and Deprotection (HF Cleavage)
Caution: Hydrofluoric acid (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.
-
Resin Preparation: Thoroughly dry the peptide-resin under vacuum.
-
Cleavage Cocktail: Cool a specialized HF cleavage apparatus to -5 to 0 °C. Add the dried peptide-resin and a scavenger cocktail (e.g., anisole) to the reaction vessel.
-
HF Cleavage: Carefully distill anhydrous HF into the reaction vessel. Stir the mixture at 0 °C for 1-2 hours.
-
HF Removal: Evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.
-
Isolation: Collect the precipitated peptide by filtration, wash with cold ether, and dry under vacuum.
Reversed-Phase HPLC Analysis
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with a small amount of acetic acid or TFA) at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes is a typical starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
Visualizing Workflows
To better illustrate the processes involved, the following diagrams created using the DOT language describe the key workflows.
Conclusion
This compound remains a valuable and effective building block for solid-phase peptide synthesis, particularly for challenging sequences prone to aggregation. While the Boc/Bzl strategy necessitates harsher deprotection and cleavage conditions compared to the more modern Fmoc/tBu approach, its long-standing use and the lower cost of reagents make it a relevant choice for many peptide synthesis projects. A thorough understanding of the analytical characterization methods and potential side reactions is essential for the successful synthesis and purification of peptides containing this compound. The choice between the Boc and Fmoc strategies should be made based on the specific requirements of the target peptide, including its sequence, length, and any desired modifications.
References
- 1. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. scientificlabs.com [scientificlabs.com]
A Head-to-Head Comparison of Boc/Bzl and Fmoc/tBu Strategies for Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice between the tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a critical decision that profoundly influences the efficiency, purity, and success of synthesizing a target peptide. This comprehensive guide provides an objective comparison of these two dominant methodologies, supported by experimental data and detailed protocols, to facilitate an informed selection for your specific research and development needs.
The fundamental difference between the Boc/Bzl and Fmoc/tBu strategies lies in their orthogonal protection schemes, dictating the chemical conditions for the removal of the temporary Nα-protecting group and the permanent side-chain protecting groups. The Boc strategy relies on a graded acid lability, while the Fmoc strategy employs a milder, base-labile approach for Nα-deprotection.
At a Glance: Key Differences and Performance Metrics
The selection of a synthesis strategy is often guided by the specific characteristics of the target peptide, such as its length, sequence, and the presence of sensitive amino acid residues. The following tables provide a summary of the key features and performance metrics of the Boc/Bzl and Fmoc/tBu strategies.
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Protection | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethoxycarbonyl (Fmoc) |
| Nα-Deprotection Reagent | Moderate Acid (e.g., 25-50% TFA in DCM)[1][2][3] | Base (e.g., 20% piperidine (B6355638) in DMF)[1] |
| Side-Chain Protection | Benzyl-based (Bzl) | tert-Butyl-based (tBu)[] |
| Final Cleavage Reagent | Strong Acid (e.g., anhydrous HF, TFMSA)[1][2] | Strong Acid (e.g., TFA)[1] |
| Orthogonality | Partial (Graded acid lability)[5] | High (Base-labile vs. Acid-labile) |
| Automation Compatibility | Less common with modern synthesizers | Highly compatible and widely used |
| Safety Considerations | Requires specialized, HF-resistant equipment | Uses standard laboratory glassware, though TFA is corrosive |
| Cost of Amino Acid Derivatives | Generally less expensive | Can be more expensive |
Performance Comparison: Yield and Purity
While both methods are capable of producing high-quality peptides, their performance can differ, particularly with challenging sequences.
| Performance Metric | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Typical Crude Peptide Yield | Can be advantageous for long or aggregation-prone sequences.[1] The repeated acid deprotection steps help to protonate the peptide backbone, reducing aggregation.[1] | Generally high, with coupling efficiencies often exceeding 99%. |
| Typical Crude Peptide Purity | May be lower due to repeated acid exposure, which can lead to side reactions. | Generally higher due to the milder deprotection conditions. |
| Handling of "Difficult Sequences" | Often preferred for hydrophobic peptides prone to aggregation.[1] | May require special techniques like the use of pseudoprolines or chaotropic agents to overcome aggregation.[6] |
| Side Reactions | Risk of premature side-chain deprotection with repeated TFA treatment. | Potential for side reactions like aspartimide formation, especially with certain amino acids.[7] |
Case Study: Synthesis of Amyloid Beta (Aβ) Peptide
| Strategy | Peptide | Crude Yield | Crude Purity | Reference |
| Standard Fmoc/tBu SPPS | Aβ1–42 | 33% | Not Reported | [8] |
| Fmoc/tBu with Pseudoprolines | Aβ1–42 | 57% | Not Reported | [8] |
| Fmoc/tBu with HCTU and Microwave | Aβ1–42 | 87% | 67% | [8] |
It is generally acknowledged that for "difficult sequences" prone to aggregation, the Boc strategy can sometimes offer advantages due to the protonation of the N-terminus during the acidic deprotection step, which can help to reduce aggregation and improve coupling efficiency.[8]
Experimental Workflows
The following diagrams illustrate the cyclical nature of the Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis strategies.
Detailed Experimental Protocols
The following are generalized protocols for manual Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis.
Boc/Bzl Solid-Phase Peptide Synthesis Protocol
This protocol outlines the manual synthesis on a Merrifield or PAM resin.
-
Resin Preparation and First Amino Acid Loading:
-
Swell the resin (e.g., Merrifield resin) in dichloromethane (B109758) (DCM) for 1-2 hours.
-
Couple the first Boc-protected amino acid to the resin. For Merrifield resin, the cesium salt method is commonly used where the cesium salt of the Boc-amino acid is reacted with the resin in DMF at 50°C for 12-24 hours.[9]
-
Wash the resin thoroughly with DMF, DCM, and methanol, and then dry under vacuum.
-
-
Elongation Cycle:
-
Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.[3] A scavenger such as 0.5% dithioethane (DTE) may be added if synthesizing peptides containing Cys, Met, or Trp.[3]
-
Washing: Wash the resin with DCM (3x) and isopropanol (B130326) (2x), followed by DCM (3x).
-
Neutralization: Treat the resin with a solution of 10% diisopropylethylamine (DIEA) in DCM for 5-10 minutes (2x).[10]
-
Washing: Wash the resin with DCM (3x).
-
Coupling: Dissolve the next Boc-protected amino acid (3 equivalents) and a coupling agent (e.g., HBTU, 3 equivalents) in DMF. Add DIEA (6 equivalents) and add the solution to the resin. Agitate for 1-2 hours.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method like the Kaiser (ninhydrin) test.[9] If the test is positive (indicating free amines), the coupling step should be repeated.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
-
Final Cleavage and Deprotection:
-
HF Cleavage: This procedure requires a specialized HF cleavage apparatus. Transfer the dried peptide-resin to the apparatus. Add a scavenger cocktail (e.g., anisole) and condense anhydrous HF into the vessel at 0°C. Stir for 1-2 hours.[9]
-
Peptide Precipitation: After evaporation of the HF, wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Purification: Dissolve the crude peptide in a suitable buffer and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Fmoc/tBu Solid-Phase Peptide Synthesis Protocol
This protocol outlines the manual synthesis on a Rink Amide or Wang resin.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[11]
-
-
Elongation Cycle:
-
Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Drain and repeat the treatment for another 5-10 minutes.
-
Washing: Wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling: Dissolve the next Fmoc-protected amino acid (3 equivalents) and a coupling agent (e.g., HCTU or HATU, 3 equivalents) in DMF. Add DIEA (6 equivalents) and add the solution to the resin. Agitate for 1-2 hours.
-
Monitoring: Monitor the completion of the coupling reaction using the Kaiser test. If the test is positive, a second coupling may be necessary.[11]
-
Washing: Wash the resin thoroughly with DMF.
-
-
Final Cleavage and Deprotection:
-
Cleavage Cocktail: After the final deprotection and washing, treat the peptide-resin with a cleavage cocktail. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).[12] The choice of scavengers depends on the amino acid composition of the peptide.
-
Reaction: Agitate the resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, decant the ether, and dry the peptide. Dissolve the crude peptide in a suitable buffer and purify by RP-HPLC.
-
Conclusion
The choice between the Boc/Bzl and Fmoc/tBu strategies for solid-phase peptide synthesis is a nuanced decision that depends on the specific requirements of the project. The Fmoc/tBu strategy has become the more prevalent method in modern peptide synthesis due to its milder deprotection conditions, high orthogonality, and amenability to automation.[] It is particularly well-suited for the synthesis of peptides containing acid-sensitive residues.
However, the classic Boc/Bzl strategy remains a valuable tool, especially for the synthesis of long and difficult sequences that are prone to aggregation. The repeated acid treatments in the Boc protocol can help to disrupt secondary structures and improve solubility, leading to higher yields in these challenging cases.[1]
Ultimately, a thorough understanding of the chemical principles, advantages, and limitations of each strategy, as outlined in this guide, will empower researchers to select the most appropriate method to achieve their peptide synthesis goals with optimal efficiency and purity.
References
- 1. peptide.com [peptide.com]
- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 3. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide: Kaiser Test vs. Isatin Test for Monitoring N-methylated Amino Acid Coupling
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the accurate monitoring of coupling reactions is paramount to ensure the integrity of the final peptide product. This is particularly challenging when incorporating N-methylated amino acids, as the widely used Kaiser test is often unreliable for these secondary amines. This guide provides an objective comparison of the Kaiser test and the Isatin (B1672199) test, offering experimental insights to aid in the selection of the appropriate monitoring tool.
The incorporation of N-methylated amino acids into peptides is a crucial strategy for enhancing their therapeutic properties, including increased metabolic stability and cell permeability. However, the secondary amine nature of these residues complicates the monitoring of peptide coupling reactions. While the Kaiser test is a staple in SPPS for detecting primary amines, its efficacy diminishes significantly with secondary amines, often leading to ambiguous or false-negative results.[1][2][3] The Isatin test presents a robust alternative, specifically designed for the detection of secondary amines like proline and its N-methylated counterparts.[2][3]
At a Glance: Kaiser Test vs. Isatin Test
| Feature | Kaiser Test | Isatin Test |
| Primary Application | Detection of primary amines in SPPS.[1] | Detection of secondary amines (e.g., proline, N-methylated amino acids) in SPPS.[2][3] |
| Reaction Principle | Ninhydrin (B49086) reacts with primary amines to form a deep blue colored product (Ruhemann's purple).[1] | Isatin reacts with secondary amines, like proline and N-methylated amino acids, to form a blue-colored adduct.[4][5] |
| Result with Primary Amines | Strong positive: Intense blue color.[1] | No significant color change. |
| Result with N-methylated Amino Acids | Unreliable/False negative: Faint, ambiguous reddish-brown color, or no color change.[2][6] | Positive: Distinct blue color.[2][3] |
| Qualitative Assessment | Clear positive/negative indication for primary amines.[1] | Clear positive/negative indication for secondary amines.[2][3] |
| Quantitative Potential | Semi-quantitative for primary amines based on color intensity.[1] Not suitable for quantitative analysis of secondary amines. | Can be used for both qualitative and quantitative analysis of secondary amines.[4][7] |
Chemical Principles and Reaction Mechanisms
The distinct specificities of the Kaiser and Isatin tests stem from their different reaction mechanisms with primary and secondary amines.
Kaiser Test: The Ninhydrin Reaction
The Kaiser test relies on the reaction of ninhydrin with primary amines. In a multi-step process, two molecules of ninhydrin react with a primary amine to yield the highly conjugated chromophore known as Ruhemann's purple, which exhibits a characteristic deep blue color. With secondary amines, this reaction pathway is disrupted, leading to the formation of a less intensely colored and often ambiguous reddish-brown product, or no visible reaction at all.
Caption: Reaction scheme of the Kaiser test with primary and secondary amines.
Isatin Test: A Specific Probe for Secondary Amines
The Isatin test provides a reliable method for detecting secondary amines. Isatin (1H-indole-2,3-dione) undergoes a condensation reaction with the secondary amine of an N-methylated amino acid to form a distinct blue-colored adduct. This reaction is specific to secondary amines, making it an ideal tool for monitoring their coupling in SPPS.
Caption: Reaction scheme of the Isatin test with a secondary amine.
Experimental Protocols
Kaiser Test Protocol
Reagents:
-
Solution A: 6% Ninhydrin in ethanol.
-
Solution B: 80% Phenol in ethanol.
-
Solution C: 2% v/v 0.001 M KCN in pyridine.
Procedure:
-
Collect a small sample of resin beads (approximately 1-5 mg) in a small test tube.
-
Wash the resin beads thoroughly with a suitable solvent (e.g., ethanol) to remove any residual reagents and by-products.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.
-
Heat the test tube at 100-120°C for 3-5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Deep blue beads and/or solution: Incomplete coupling (free primary amine present).
-
Colorless or yellow beads and solution: Complete coupling.
-
Red or brownish beads: Ambiguous result, characteristic of secondary amines.
Isatin Test Protocol
Reagents:
-
Isatin Solution: A solution of 2 g of isatin in 60 mL of benzyl (B1604629) alcohol, stirred for 2 hours, filtered, and then mixed with 2.5 g of Boc-Phe-OH.[3]
Procedure:
-
Place a small sample of the peptide-resin (approximately 2-5 mg) in a small test tube.
-
Add 2-3 drops of the Isatin solution to the resin.
-
Heat the mixture at 100°C for 5-10 minutes.
-
Observe the color of the resin beads.
Interpretation of Results:
-
Blue beads: Incomplete coupling (free secondary amine present).[3]
-
Colorless or yellowish beads: Complete coupling.
Decision-Making Workflow for Test Selection
The choice between the Kaiser and Isatin tests is dictated by the nature of the N-terminal amino acid in the growing peptide chain. The following workflow provides a simple guide for selecting the appropriate test.
Caption: Workflow for selecting the appropriate colorimetric test.
Conclusion
While the Kaiser test remains a valuable tool for monitoring the coupling of primary amino acids in SPPS, its unreliability with N-methylated amino acids necessitates the use of a more specific alternative. The Isatin test provides a clear and dependable colorimetric method for the detection of secondary amines, ensuring the successful incorporation of these crucial modified residues. For researchers working with N-methylated peptides, the Isatin test is an indispensable tool for robust in-process control, leading to higher purity and more reliable synthesis of complex peptide therapeutics. When in doubt, employing an alternative test such as the chloranil (B122849) test can provide additional confirmation for the presence of secondary amines.[2][3]
References
- 1. fiveable.me [fiveable.me]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. microbenotes.com [microbenotes.com]
- 5. researchgate.net [researchgate.net]
- 6. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
- 7. youtube.com [youtube.com]
A Comparative Guide to Coupling Reagents: HATU vs. HBTU vs. PyBOP for Hindered Amino Acid Incorporation
In the synthesis of complex peptides and therapeutics, the efficient formation of amide bonds, particularly involving sterically hindered amino acids, is a critical challenge. The choice of coupling reagent can significantly impact reaction efficiency, product purity, and the preservation of stereochemical integrity. This guide provides an objective comparison of three widely used coupling reagents—HATU, HBTU, and PyBOP—with a focus on their performance in coupling hindered amino acids, supported by experimental data.
Performance Overview
The efficacy of a coupling reagent in sterically demanding couplings is determined by its ability to rapidly generate a highly reactive activated species, thereby facilitating nucleophilic attack by the amine while minimizing side reactions like racemization.[1] Generally, for challenging sequences, HATU and other aminium/uronium-based reagents are preferred for minimizing racemization.[2]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an aminium salt that forms a highly reactive OAt active ester. The nitrogen atom in the pyridine (B92270) ring of its HOAt (1-hydroxy-7-azabenzotriazole) moiety enhances its electron-withdrawing properties, leading to faster and more efficient coupling.[3][4] It is often considered the gold standard for difficult couplings due to its high efficiency and speed, which also helps in reducing the risk of epimerization.[2][3]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another aminium salt that forms an OBt active ester from HOBt (1-hydroxybenzotriazole). While effective, the OBt ester is less reactive than the OAt ester formed by HATU.[4] This can result in slower reaction times and a higher potential for side reactions, including racemization, especially in difficult couplings.[4]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium (B103445) salt-based reagent. Unlike the aminium salts, it is less prone to side reactions at the N-terminus of the peptide, such as guanidinylation.[3] However, its performance with short coupling times can be significantly lower than HATU, though it improves with extended reaction times.[2]
Quantitative Performance Data
The following tables summarize the performance of HATU, HBTU, and PyBOP in various challenging peptide coupling scenarios based on data from the literature.
Table 1: Coupling of N-Methylated Amino Acids
N-methylated amino acids are notoriously difficult to couple due to increased steric bulk. The synthesis of the tripeptide Boc-Phe-Xaa-Phe-OBzl, where Xaa is a hindered N-methylated amino acid, highlights the differences in reagent performance.
| Coupling Reagent | Xaa = (NMe)Ala Yield (%) | Xaa = (NMe)Aib Yield (%) | Xaa = (NMe)αAc5c Yield (%) | Reference |
| HBTU (excess) | Significant Yield | Significant Yield | Significant Yield | [5] |
| PyBroP (related to PyBOP) | Significant Yield | Significant Yield | Significant Yield | [5] |
| Pivaloyl Mixed Anhydride | - | < 10% | < 10% | [5] |
| Pentafluorophenyl Ester | - | < 10% | < 10% | [5] |
Note: Specific yield percentages for HBTU and PyBroP were not detailed in the abstract, but were described as "significant."
Table 2: Aza-Peptide Synthesis Kinetics
Aza-peptides present a unique coupling challenge. The following data compares the reaction kinetics and yields for the synthesis of a model aza-tripeptide.
| Coupling Reagent | Half-life (min) | Acylation Yield (%) | Reference |
| HATU | 40 | ~93 | [6] |
| HCTU | 40 | > 50 (incomplete) | [6] |
| TBTU (related to HBTU) | 150 | ~69 (incomplete) | [6] |
| PyBOP | 150 | ~65 (incomplete) | [6] |
Table 3: General Performance Comparison in Difficult Syntheses
The synthesis of the acyl carrier protein (ACP) fragment (65-74) is a standard benchmark for evaluating coupling reagent performance.
| Performance Metric | HATU | HBTU | PyBOP | Reference |
| Crude Purity (ACP 65-74) | High | Lower | Lower | [3][4] |
| Coupling Efficiency | Very High | High | Effective, but can be lower | [3][7] |
| Reaction Speed | Very Fast | Fast | Slower than HATU/HBTU | [2][7] |
| Racemization Risk | Low | Higher than HATU | Low, but increases with time | [2][3][7] |
| Cost | Higher | - | More affordable | [3] |
Reaction Mechanisms and Logical Flow
The choice of coupling reagent dictates the activation pathway of the carboxylic acid, which in turn affects the reaction kinetics and efficiency.
Caption: General workflow for solid-phase peptide synthesis (SPPS).
The fundamental difference between these reagents lies in the active ester they form.
Caption: Activation pathways for aminium and phosphonium salts.
Experimental Protocols
Detailed below are generalized protocols for solid-phase peptide synthesis (SPPS) using HATU, HBTU, and PyBOP. These protocols may require optimization based on the specific amino acids and peptide sequence.
Protocol 1: Peptide Coupling with HATU [3][8]
-
Resin Swelling: Swell the resin (e.g., Rink Amide) in N,N-dimethylformamide (DMF) for at least 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (2-5 equivalents relative to resin loading) and HATU (2-5 equivalents) in DMF.
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (4-10 equivalents) to the amino acid/HATU solution.
-
Pre-activate for 1-5 minutes before adding the mixture to the deprotected resin.
-
Allow the coupling reaction to proceed for 30-60 minutes. Monitor reaction completion with a Kaiser test.[8]
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
Protocol 2: Peptide Coupling with HBTU [8]
-
Resin Preparation: Follow steps 1-3 from the HATU protocol.
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (2.0 equivalents) in DMF.
-
Add the amino acid solution to the resin, followed by HBTU (2.0 equivalents) and DIPEA (4.0 equivalents).
-
To suppress racemization, 1-hydroxybenzotriazole (B26582) (HOBt) (2.0 equivalents) can be added.
-
Allow the coupling reaction to proceed for 10-60 minutes, monitoring completion with a Kaiser test.
-
-
Washing and Repetition: Follow steps 5-6 from the HATU protocol.
Protocol 3: Peptide Coupling with PyBOP [3][8]
-
Resin Preparation: Follow steps 1-3 from the HATU protocol.
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (1.1-5 equivalents), PyBOP (1.1-5 equivalents), and optionally HOBt (1.1-5 equivalents) in DMF.
-
Add DIPEA (2.2-10 equivalents) to the solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Monitor reaction completion with a ninhydrin (B49086) test.
-
-
Washing and Repetition: Follow steps 5-6 from the HATU protocol.
Conclusion
The choice between HATU, HBTU, and PyBOP for coupling hindered amino acids depends on a balance of required efficiency, reaction time, cost, and the specific nature of the synthetic challenge.
-
HATU is the reagent of choice for the most difficult couplings, including sterically hindered and N-methylated amino acids, where speed and minimizing epimerization are paramount.[2][9] Its high reactivity often justifies its higher cost for challenging syntheses.[3]
-
HBTU serves as a reliable and cost-effective option for many standard and moderately difficult couplings. However, it may be less effective than HATU for the most sterically demanding residues.[7][10]
-
PyBOP is a robust reagent, particularly valuable when the risk of N-terminal guanidinylation from aminium salts is a concern, such as in cyclization or fragment condensation reactions.[11][12] While it may require longer reaction times to achieve efficiencies comparable to HATU, it remains a viable option for many applications.[2]
For researchers and drug development professionals, understanding the distinct advantages and limitations of each reagent is crucial for the successful synthesis of complex and sterically hindered peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. bachem.com [bachem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 肽偶联剂选择指南 [sigmaaldrich.com]
Purity Verification of Boc-Glu(OBzl)-OH: A Comparative Guide to Chiral HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral building blocks like N-α-Boc-L-glutamic acid γ-benzyl ester (Boc-Glu(OBzl)-OH) is a critical step in the synthesis of peptides and pharmaceuticals. The presence of the undesired D-enantiomer can lead to significant differences in pharmacological activity and potential off-target effects. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) for the purity verification of this compound, supported by experimental data and protocols. Alternative methods are also discussed to offer a comprehensive perspective on available analytical techniques.
Chiral HPLC has emerged as the gold standard for the enantiomeric purity assessment of N-protected amino acids due to its high resolution, sensitivity, and reproducibility.[1][2] The technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation.
Performance Comparison: Chiral HPLC vs. Alternative Methods
| Method | Principle | Typical Performance Metrics for Boc-Amino Acid Derivatives | Advantages | Limitations |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Resolution (Rs): > 2.0 Enantiomeric Excess (e.e.): > 99.5% Analysis Time: 15-30 min | High resolution and sensitivity, direct analysis without derivatization, robust and reproducible. | Higher cost of chiral columns, method development can be time-consuming. |
| Capillary Electrophoresis (CE) | Differential migration in an electric field in the presence of a chiral selector in the buffer. | Resolution (Rs): Variable, can be > 2.0 Enantiomeric Excess (e.e.): > 99% Analysis Time: 10-20 min | High efficiency, low sample and reagent consumption, rapid method development. | Lower sample loading capacity, can be less robust than HPLC for routine analysis. |
| Gas Chromatography (GC) | Separation of volatile derivatives on a chiral stationary phase. | Resolution (Rs): > 1.5 Enantiomeric Excess (e.e.): > 99% Analysis Time: 20-40 min | High sensitivity, especially with mass spectrometry (MS) detection. | Requires derivatization to increase volatility and thermal stability, which adds complexity and potential for side reactions.[3] |
Experimental Protocols
Chiral HPLC Method for Purity Verification of this compound (Representative Protocol)
This protocol is based on established methods for the separation of N-protected amino acids using a polysaccharide-based chiral stationary phase.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Column: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica (B1680970) gel, 5 µm, 4.6 x 250 mm.[2][4]
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic acid (TFA) (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in the mobile phase to a concentration of 1 mg/mL.
Expected Results: The L-enantiomer (desired product) and the D-enantiomer (impurity) will be separated as two distinct peaks. The enantiomeric purity is calculated from the peak areas.
Purity Verification Workflow
Caption: Workflow for Chiral Purity Verification.
Alternative Methodologies
Capillary Electrophoresis (CE)
Chiral CE offers a high-efficiency alternative for the enantiomeric separation of amino acids and their derivatives. The separation is achieved by adding a chiral selector, such as a cyclodextrin, to the background electrolyte. This technique is particularly advantageous due to its low consumption of samples and reagents.
Illustrative CE Protocol:
-
Capillary: Fused-silica capillary (50 µm i.d., 60 cm total length).
-
Background Electrolyte: 50 mM phosphate (B84403) buffer (pH 2.5) containing 20 mM sulfated-β-cyclodextrin.
-
Voltage: 20 kV.
-
Temperature: 25°C.
-
Detection: UV at 214 nm.
Gas Chromatography (GC)
GC can be employed for chiral analysis following a derivatization step to increase the volatility of the amino acid derivative. The derivatized enantiomers are then separated on a chiral GC column.
General GC Derivatization and Analysis Steps:
-
Esterification: The carboxylic acid group is converted to an ester (e.g., methyl or ethyl ester).
-
Acylation: The amino group is acylated (e.g., with trifluoroacetic anhydride).
-
GC Analysis: The derivatized sample is injected onto a chiral GC column (e.g., Chirasil-Val) for separation and quantification.
Logical Relationship of Analytical Methods
Caption: Methods for Chiral Purity Analysis.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to Mass Spectrometry Analysis of Peptides Synthesized with Boc-Glu(OBzl)-OH
For researchers and professionals in drug development, the synthesis of peptides with specific protecting groups like tert-butyloxycarbonyl (Boc) and benzyl (B1604629) (Bzl) is a common yet intricate process. The use of Boc-Glu(OBzl)-OH, in particular, requires careful analytical characterization to ensure the desired product has been synthesized and to identify potential side products. This guide provides a comparative analysis of the expected mass spectrometry data for a target peptide containing a this compound residue versus common synthesis-related impurities. Detailed experimental protocols and data interpretation are included to aid in the successful analysis of these synthetic peptides.
Understanding the Target and Potential Side Products
In solid-phase peptide synthesis (SPPS) using a Boc/Bzl strategy, the Boc group serves as a temporary N-terminal protecting group, while the Bzl group on the glutamic acid side chain is a more permanent protecting group, typically removed during the final cleavage from the resin.[1][2] However, incomplete reactions or side reactions can lead to a heterogeneous mixture of peptides. Mass spectrometry is an indispensable tool for identifying the target peptide and characterizing these impurities.[3][4][]
A common side reaction involving this compound is transesterification, where the benzyl ester of the glutamic acid side chain is exchanged with an alcohol present in the reaction mixture, such as methanol (B129727) or ethanol, leading to a methyl or ethyl ester derivative.[6] Another potential impurity is the peptide with the Bzl group still attached after the final cleavage step.
Table 1: Theoretical Molecular Weights and m/z Values for a Model Peptide and Potential Side Products
To illustrate the mass spectrometry analysis, we will use a model tripeptide: Boc-Ala-Glu(OBzl)-Gly-OH .
| Compound | Description | Molecular Formula | Monoisotopic Molecular Weight (Da) | [M+H]⁺ (m/z) |
| Target Peptide | Boc-Ala-Glu-Gly-OH | C₂₂H₃₁N₃O₈ | 465.2115 | 466.2188 |
| Side Product 1 | Boc-Ala-Glu(OBzl)-Gly-OH (Incomplete Bzl Deprotection) | C₂₉H₃₇N₃O₈ | 555.2581 | 556.2654 |
| Side Product 2 | Boc-Ala-Glu(OMe)-Gly-OH (Transesterification) | C₂₃H₃₃N₃O₈ | 479.2271 | 480.2344 |
Experimental Protocols
A robust experimental protocol is critical for obtaining high-quality, reproducible mass spectrometry data.
Sample Preparation
-
Cleavage and Deprotection: Following synthesis, the peptide is cleaved from the solid support and the protecting groups are removed. A common method involves treatment with a strong acid like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[7] Scavengers should be used to prevent side reactions caused by reactive carbocations generated during deprotection.[2]
-
Purification: The crude peptide mixture is typically purified using reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used with a gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA).[8]
-
Sample for MS Analysis: The purified peptide fraction is lyophilized and then reconstituted in a suitable solvent for mass spectrometry, such as 50% acetonitrile/water with 0.1% formic acid.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer coupled to an HPLC system.[]
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over a suitable time, for example, 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive ion electrospray (ESI+).
-
MS Scan Range: m/z 100-1000.
-
Tandem MS (MS/MS): For fragmentation analysis, the precursor ions of interest are selected and subjected to collision-induced dissociation (CID).
Mass Spectrometry Data Interpretation
The analysis of the mass spectrum will allow for the identification of the target peptide and any side products based on their mass-to-charge ratios.
Expected Mass Spectra
-
Target Peptide (Boc-Ala-Glu-Gly-OH): The ESI-MS spectrum should show a prominent peak at m/z 466.2188, corresponding to the protonated molecule [M+H]⁺.
-
Side Product 1 (Incomplete Bzl Deprotection): A peak at m/z 556.2654 would indicate the presence of the peptide with the benzyl group still attached to the glutamic acid side chain.
-
Side Product 2 (Transesterification): A peak at m/z 480.2344 would suggest the formation of the methyl ester of the glutamic acid side chain.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
MS/MS analysis provides valuable structural information by fragmenting the precursor ion and analyzing the resulting product ions. A key fragmentation pathway for Boc-protected peptides is the neutral loss of the Boc group (-100 Da) or isobutylene (B52900) (-56 Da).[9][10][11]
For our model peptide, Boc-Ala-Glu(OBzl)-Gly-OH , the MS/MS spectrum of the precursor ion at m/z 556.2654 would be expected to show a prominent fragment ion at m/z 456.2125, corresponding to the loss of the Boc group. Further fragmentation would produce b and y ions, confirming the peptide sequence.
Visualizing the Workflow and Fragmentation
To better understand the experimental process and the relationships between the different chemical species, the following diagrams are provided.
Caption: Experimental workflow from peptide synthesis to mass spectrometry analysis.
Caption: Potential fragmentation pathway of the incompletely deprotected peptide.
Conclusion
The mass spectrometric analysis of peptides synthesized with this compound is a powerful method for product verification and impurity profiling. By combining high-resolution mass spectrometry with tandem MS, researchers can confidently identify their target peptide and characterize common side products such as those arising from incomplete deprotection or transesterification. The protocols and data interpretation guidelines presented here serve as a valuable resource for scientists and professionals in the field of peptide synthesis and drug development.
References
- 1. lcms.cz [lcms.cz]
- 2. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 6. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Mass spectral study of Boc-carbo-beta3-peptides: differentiation of two pairs of positional and diastereomeric isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Boc-D-Glu(OBzl)-OH and Boc-L-Glu(OBzl)-OH for Peptide Synthesis and Drug Development
For researchers, scientists, and drug development professionals, the choice between D- and L-amino acid derivatives is a critical decision in peptide design and synthesis. This guide provides an objective comparison of Boc-D-Glu(OBzl)-OH and Boc-L-Glu(OBzl)-OH, two key building blocks in solid-phase peptide synthesis (SPPS), supported by physicochemical data and standardized experimental protocols.
The incorporation of non-natural D-amino acids into peptides can confer significant advantages, including increased resistance to enzymatic degradation, which can enhance peptide half-life and therapeutic efficacy.[1][2] Conversely, the naturally occurring L-amino acids are fundamental for mimicking endogenous peptides and proteins. This comparison focuses on the tert-butyloxycarbonyl (Boc) protected, benzyl-esterified derivatives of D- and L-glutamic acid, providing a comprehensive overview for their application in research and development.
Physicochemical Properties: A Tale of Two Enantiomers
Boc-D-Glu(OBzl)-OH and Boc-L-Glu(OBzl)-OH share the same molecular formula and weight, yet their stereochemistry results in distinct optical properties. As enantiomers, they rotate plane-polarized light in equal but opposite directions, a key characteristic for their identification and quality control.[3]
| Property | Boc-D-Glu(OBzl)-OH | Boc-L-Glu(OBzl)-OH |
| Synonyms | N-α-t-Boc-D-glutamic acid γ-benzyl ester | N-α-t-Boc-L-glutamic acid γ-benzyl ester[4] |
| CAS Number | 35793-73-8[5] | 13574-13-5[4] |
| Molecular Formula | C₁₇H₂₃NO₆[5] | C₁₇H₂₃NO₆[4] |
| Molecular Weight | 337.37 g/mol [5] | 337.4 g/mol [4] |
| Appearance | White to off-white powder[5] | White powder[4] |
| Melting Point | 96.0 to 100.0 °C[6] | 62 - 78 °C[4] |
| Optical Rotation | +5.0 to +7.0° (c=1 in AcOH)[5] | -6.5 ± 1.5° (c=1 in AcOH)[4] |
| Purity (Typical) | ≥98% (TLC/HPLC)[5] | ≥98.0% (T), ≥ 99.5% (Chiral HPLC)[4] |
| Storage Conditions | 2-8°C[5] | 0 - 8°C[4] |
Application in Solid-Phase Peptide Synthesis (SPPS)
Both Boc-D-Glu(OBzl)-OH and Boc-L-Glu(OBzl)-OH are primarily utilized in the Boc/Bzl strategy of SPPS.[5] This method involves the use of the acid-labile Boc group for temporary Nα-protection.[7] The benzyl (B1604629) ester serves as a side-chain protection for the glutamic acid residue, which is typically removed during the final cleavage from the resin with strong acids like hydrogen fluoride (B91410) (HF).[7]
The choice between the D- and L-forms directly influences the biological and structural properties of the final peptide. Peptides incorporating D-amino acids are known to exhibit enhanced stability against proteases.[1][8] This is a crucial attribute for therapeutic peptides, as it can lead to a longer in vivo half-life. However, the introduction of a D-amino acid can also alter the peptide's secondary structure, such as beta-turns and beta-sheets, which can impact its binding affinity to biological targets.[9]
Below is a generalized workflow for the incorporation of these amino acid derivatives in Boc-SPPS.
Experimental Protocols
Accurate characterization of Boc-D/L-Glu(OBzl)-OH is crucial for ensuring the quality and reproducibility of peptide synthesis. Below are detailed protocols for key analytical methods.
Determination of Specific Rotation
This protocol outlines the measurement of the optical activity of the chiral compounds using a polarimeter.[10][11]
Objective: To determine the specific rotation [α] of the amino acid derivative.
Materials:
-
Polarimeter
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Polarimeter cell (1 dm)
-
Solvent (e.g., Acetic Acid - AcOH)
-
Boc-D-Glu(OBzl)-OH or Boc-L-Glu(OBzl)-OH
Procedure:
-
Solution Preparation: Accurately weigh approximately 100 mg of the sample and dissolve it in the specified solvent in a 10 mL volumetric flask. Ensure the sample is completely dissolved and the solution is brought to volume.
-
Instrument Calibration: Turn on the polarimeter and allow it to warm up. Calibrate the instrument by running a blank with the pure solvent and setting the reading to zero.
-
Measurement: Rinse the polarimeter cell with the sample solution and then fill it, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation (α).
-
Calculation: Calculate the specific rotation using the formula: [α] = α / (l * c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for determining the chemical purity of the amino acid derivatives.[12][13]
Objective: To assess the purity of the compound by separating it from any potential impurities.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Sample dissolved in a suitable solvent (e.g., Acetonitrile/Water mixture)
Procedure:
-
Sample Preparation: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Gradient: A typical gradient could be 5% to 95% Mobile Phase B over 20 minutes.
-
-
Analysis: Equilibrate the column with the initial mobile phase conditions. Inject the sample and record the chromatogram.
-
Data Interpretation: Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Enantiomeric Purity Analysis by Chiral HPLC
This protocol is for determining the enantiomeric excess (e.e.) of the sample, ensuring it has not been contaminated with the other enantiomer.[14][15]
Objective: To separate and quantify the D- and L-enantiomers.
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., a polysaccharide-based or crown-ether-based column)
-
Mobile phase suitable for the chosen chiral column (often a mixture of alkanes and alcohols, with additives like acids or bases).
Procedure:
-
Column Selection and Method Development: The choice of a chiral column and mobile phase is critical and often requires screening of different conditions to achieve baseline separation of the enantiomers.
-
Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of about 1 mg/mL.
-
Chromatographic Conditions: These will be highly dependent on the column used. An example for a crown-ether column might be a mobile phase of Methanol/Water with perchloric acid.[15]
-
Analysis: Inject a solution of the racemic mixture to confirm the retention times of both enantiomers. Then, inject the sample to be analyzed.
-
Data Interpretation: Calculate the enantiomeric purity by comparing the peak area of the desired enantiomer to the total area of both enantiomer peaks.
Concluding Remarks
The choice between Boc-D-Glu(OBzl)-OH and Boc-L-Glu(OBzl)-OH is fundamentally driven by the desired properties of the final peptide. While their chemical reactivity in the context of peptide coupling is expected to be similar, the stereochemical outcome is profoundly different. The use of the D-enantiomer is a strategic choice to enhance proteolytic stability and modulate peptide conformation, which can be advantageous for therapeutic applications. The L-enantiomer remains the standard for synthesizing peptides that mimic natural sequences.
For any application, rigorous quality control of these starting materials is paramount. The experimental protocols provided herein serve as a foundation for researchers to verify the purity, identity, and chiral integrity of these critical reagents, ensuring the successful synthesis of well-defined peptides for research, diagnostics, and drug development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. nbinno.com [nbinno.com]
- 3. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]
- 4. chemimpex.com [chemimpex.com]
- 5. Boc-D-Glu(OBzl)-OH Novabiochem® | 35793-73-8 [sigmaaldrich.com]
- 6. Boc-D-Glu-OBzl | 34404-30-3 [amp.chemicalbook.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 11. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 12. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Navigating the Safe Disposal of Boc-Glu(OBzl)-OH: A Comprehensive Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Boc-Glu(OBzl)-OH (N-α-t-Boc-L-glutamic acid γ-benzyl ester), a common reagent in peptide synthesis. Adherence to these protocols is essential to mitigate risks and ensure compliance with safety regulations.
Key Safety and Physical Data
A thorough understanding of the properties of this compound is the first step toward safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value | References |
| Molecular Formula | C₁₇H₂₃NO₆ | [1][2] |
| Molecular Weight | 337.37 g/mol | [1] |
| Melting Point | 69-71 °C | |
| Optical Rotation | [α]20/D −5.5±0.5°, c = 1% in acetic acid | |
| Storage Temperature | 2-8°C | |
| Appearance | White to off-white powder | [2] |
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to be outfitted with the appropriate personal protective equipment to prevent exposure.
Handling Precautions:
-
Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust particles.[1]
-
Avoid formation of dust during handling.[1]
-
Use proper glove removal technique to prevent skin contact.[1]
-
Wash hands thoroughly after handling.[1]
Required PPE:
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after.[1]
-
Respiratory Protection: For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1]
-
Body Protection: A lab coat should be worn.
Step-by-Step Disposal Protocol
The primary methods for the disposal of this compound involve incineration or transfer to a licensed waste disposal company. Do not allow the product to enter drains.[1]
Experimental Protocol for Decontamination of Minor Spills:
-
Evacuate and Ventilate: Ensure the area is clear of personnel and has adequate ventilation.[1]
-
Containment: Prevent the spread of the powder.
-
Cleanup: Carefully sweep up the spilled material without creating dust.[1] A dust pan and brush or a HEPA-filtered vacuum can be used.
-
Collection: Place the collected material into a suitable, labeled, and closed container for disposal.[1]
-
Decontamination: Clean the spill area with soap and water.
-
Dispose of Waste: All cleanup materials, including contaminated gloves, should be placed in the hazardous waste container for proper disposal.
Disposal of Unused Product and Contaminated Packaging:
-
Surplus and Non-recyclable Solutions: Offer surplus and non-recyclable this compound to a licensed disposal company.[1]
-
Incineration: A recommended method is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[1] Extra care should be taken during ignition.
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Boc-Glu(OBzl)-OH
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Boc-Glu(OBzl)-OH. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
While the chemical, physical, and toxicological properties of this compound have not been fully investigated, it is crucial to handle it with care.[1] The primary known hazard is potential respiratory tract irritation.[1][2][3] Therefore, adherence to the following PPE guidelines is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other appropriate chemical-resistant gloves. | To prevent skin contact. Gloves must be inspected before use and disposed of properly after handling.[1] |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from dust particles and splashes.[4] |
| Respiratory Protection | A NIOSH-approved N95 or P1 type dust mask for nuisance exposures. | To prevent inhalation of dust and aerosols.[1][4] For operations with a higher potential for aerosol generation, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges should be used.[1] |
| Body Protection | A standard laboratory coat. | To protect street clothing and skin from accidental contamination. |
Safe Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Operational Protocol:
-
Preparation: Before handling, ensure that the work area is clean and that all necessary PPE is readily available and in good condition. The work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Weighing and Transfer: To minimize dust formation, handle this compound as a solid. Avoid actions that could generate dust, such as crushing or vigorous shaking. Use appropriate tools for transfer, such as a spatula.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[1] Clean all equipment and the work area to prevent cross-contamination.
Storage Conditions:
| Parameter | Recommendation |
| Temperature | Store in a cool place, typically between 2°C and 8°C.[5] |
| Container | Keep the container tightly closed.[1][2][3] |
| Environment | Store in a dry and well-ventilated area.[1] |
Spill Management and Disposal Plan
In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.
Spill Cleanup Protocol:
-
Evacuation: If the spill is large or in a poorly ventilated area, evacuate personnel to a safe location.[1]
-
Ventilation: Ensure adequate ventilation to disperse any airborne dust.[1]
-
Containment: Wearing appropriate PPE, carefully sweep or shovel the spilled material.[1] Avoid creating dust during this process.[1]
-
Collection: Place the collected material into a suitable, closed container for disposal.[1]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
Waste Disposal:
-
Unused Product: Dispose of surplus and non-recyclable this compound through a licensed disposal company.[1] The material may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Contaminated Materials: Dispose of contaminated packaging and other materials (e.g., gloves, weighing paper) as unused product.[1] Do not allow the product to enter drains.[1]
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
